molecular formula C14H9FN2OS B074647 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 1547-15-5

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B074647
CAS No.: 1547-15-5
M. Wt: 272.3 g/mol
InChI Key: IQKUFJBAPHQXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a sophisticated quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fluorophenyl substituent and a critical thioxo group, which are key to its function as a versatile scaffold and potential pharmacophore. Its primary research value lies in its ability to modulate various enzymatic pathways, with particular focus on its inhibitory activity against kinases and other ATP-binding proteins. The planar quinazolinone core facilitates interaction with enzyme active sites, while the thioxo group can act as a hydrogen bond acceptor, enhancing binding affinity and selectivity. Researchers are investigating this compound for its potential anti-cancer and anti-inflammatory properties, exploring its effects on cell proliferation and signal transduction. It serves as a crucial intermediate for the synthesis of more complex analogs, enabling structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic profiles. This high-purity compound is intended for in vitro biochemical assays and cell-based studies to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKUFJBAPHQXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352367
Record name 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547-15-5
Record name 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Structural Elucidation of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its biological profile. The title compound, this compound, incorporates three key features: the quinazolinone ring, a thione group (C=S) at position 2, and a 4-fluorophenyl substituent at position 3. This guide provides a comprehensive analysis of the multi-technique spectroscopic approach (Mass Spectrometry, IR, and NMR) required to unambiguously confirm its structure, offering insights into the causal relationships between molecular features and their spectral signatures.

Molecular Structure Overview

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of this compound with conventional atom numbering for the quinazolinone ring system.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a molecular fingerprint, revealing the mass of the parent molecule and the masses of stable fragments, which can be pieced together to confirm the structure.[3]

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The sample is introduced into a mass spectrometer, typically a GC-MS or a direct insertion probe.

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[1]

  • Analysis: The instrument separates the generated ions based on their m/z ratio, producing a mass spectrum.

Spectral Interpretation

The molecular formula of the compound is C₁₄H₉FN₂OS. The expected monoisotopic mass is approximately 272.04 g/mol .

  • Molecular Ion (M⁺•): A prominent peak at m/z ≈ 272 is expected, corresponding to the intact molecule with one electron removed. The stability of the fused aromatic system should make this peak clearly observable.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will break apart into smaller, more stable fragments.[3] The fragmentation is dictated by the weakest bonds and the stability of the resulting ions and neutral losses.

Fragmentation M M⁺• m/z = 272 F1 [M - F]⁺ m/z = 253 M->F1 - •F F2 [M - C₇H₄F]⁺ m/z = 177 M->F2 - •C₇H₄FN F3 [C₇H₄FN]⁺• m/z = 121 M->F3 - C₇H₅NOS F4 [C₆H₄F]⁺ m/z = 95 F3->F4 - HCN

Caption: Proposed key fragmentation pathways for the title compound in EI-MS.

  • Loss of Fluorophenyl Group: Cleavage of the N3-C1' bond can lead to fragments corresponding to the quinazolinone core and the fluorophenyl moiety.

  • Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.

  • Aromatic Fragments: Stable aromatic fragments like the fluorophenyl cation ([C₆H₄F]⁺) at m/z = 95 are highly probable.

Data Summary: Mass Spectrometry

m/z (Expected) Proposed Fragment Identity Notes
272 [C₁₄H₉FN₂OS]⁺• (Molecular Ion) Confirms the molecular weight of the compound.
177 [M - C₆H₄F]⁺ Loss of the fluorophenyl radical.
121 [C₇H₄FN]⁺• Fragment corresponding to fluorophenyl isothiocyanate.

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, a common and stable fragment. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers). This technique is exceptionally powerful for identifying the types of functional groups present in a molecule.

Experimental Protocol
  • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Analysis: A spectrum is recorded, typically in the range of 4000–400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides direct evidence for the key functional groups within the molecule.

  • N-H Stretching: A single, potentially broad absorption band is expected in the range of 3150–3270 cm⁻¹.[1][4] This confirms the presence of the N-H group at the N1 position of the quinazolinone ring.

  • C-H Aromatic Stretching: Absorption peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.[5]

  • C=O (Amide) Stretching: A very strong, sharp absorption band is expected between 1650 and 1700 cm⁻¹.[1][4] This is a hallmark of the carbonyl group in the quinazolinone-4-one system.

  • C=C Aromatic Stretching: Multiple sharp bands of medium intensity will appear in the 1450–1610 cm⁻¹ region, corresponding to the carbon-carbon double bond vibrations within the fused aromatic and phenyl rings.[1]

  • C=S (Thione) Stretching: The thiocarbonyl group gives rise to a characteristic absorption band. This peak is typically found in the range of 1250-1480 cm⁻¹.[1][6]

  • C-F Stretching: A strong absorption band between 1100 and 1250 cm⁻¹ is indicative of the carbon-fluorine bond on the phenyl ring.

  • C-N Stretching: A peak for the C-N bond is expected around 1130-1140 cm⁻¹.[1]

Data Summary: Infrared Spectroscopy

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200 N-H Stretch Amine (N1-H)
>3000 C-H Stretch Aromatic Rings
~1680 C=O Stretch Amide Carbonyl (C4=O)
1450-1610 C=C Stretch Aromatic Rings
~1400 C=S Stretch Thioamide (C2=S)
~1250 C-N Stretch Amine/Amide

| ~1200 | C-F Stretch | Aryl-Fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of the molecule.

Experimental Protocol
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Analysis: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra are acquired.

¹H NMR Spectral Interpretation

The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

  • N-H Proton (singlet, ~1H): The proton on the N1 nitrogen is expected to appear as a broad singlet far downfield, typically in the range of δ 12.5–13.3 ppm.[4][7] This significant downfield shift is due to hydrogen bonding and the deshielding effects of the nearby carbonyl and thione groups.

  • Quinazolinone Aromatic Protons (multiplets, ~4H): The four protons on the fused benzene ring (H5, H6, H7, H8) will appear in the aromatic region, generally between δ 7.2 and 8.2 ppm.[7] The proton at H5 is often the most deshielded due to its proximity to the C4=O group, appearing as a doublet of doublets around δ 8.1-8.2 ppm. The remaining protons will show complex splitting patterns (triplets, doublets of doublets) based on their coupling with their neighbors.

  • 4-Fluorophenyl Protons (multiplets, ~4H): The protons on the fluorophenyl ring will also appear in the aromatic region. Due to the symmetry of the para-substituted ring, they are expected to appear as two sets of signals, each integrating to 2H. These often present as two apparent triplets or doublets of doublets, a characteristic AA'BB' system, due to coupling to both adjacent protons and the ¹⁹F atom.[7]

Data Summary: ¹H NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.9 broad singlet 1H N1-H Acidic proton, deshielded by C=O and C=S groups.[4]
~8.15 dd 1H H5 Deshielded by adjacent C=O group.
~7.85 ddd 1H H7 Aromatic proton coupled to H6 and H8.
~7.55 ddd 1H H6 Aromatic proton coupled to H5 and H7.
~7.40 d 1H H8 Aromatic proton coupled to H7.
~7.5-7.7 m (AA') 2H H2', H6' Protons ortho to the nitrogen, deshielded.

| ~7.3-7.4 | m (BB') | 2H | H3', H5' | Protons ortho to the fluorine, show coupling to ¹⁹F.[7] |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • C=S Carbon (Thione): This is the most downfield signal, expected in the range of δ 174–178 ppm.[4][6] The C=S bond is significantly less polarized than a C=O bond, resulting in a more deshielded carbon nucleus.

  • C=O Carbon (Amide): The carbonyl carbon signal is expected around δ 161–163 ppm.[7]

  • Aromatic Carbons: The 12 aromatic carbons (8 from the quinazolinone core and 4 from the fluorophenyl ring) will appear in the typical aromatic region of δ 115–150 ppm.

    • The carbons bonded to heteroatoms (N, F) will have distinct chemical shifts. The carbon attached to fluorine (C4') will appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF ≈ 245-250 Hz).[7]

    • The carbons ortho and meta to the fluorine (C3'/C5' and C2'/C6') will also show smaller C-F couplings.[7]

    • The quaternary carbons (C4a, C8a, C1') will generally have weaker signals.

Data Summary: ¹³C NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~176.0 C2 (C=S) Thioamide carbon, highly deshielded.[4]
~162.5 C4 (C=O) Amide carbonyl carbon.[7]
~164 (d, ¹JCF ≈ 248 Hz) C4' Carbon directly bonded to fluorine, shows large coupling.[7]

| 115-149 | Aromatic Carbons | Remaining 11 aromatic carbons from both ring systems. |

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular weight and provides key fragmentation data. IR spectroscopy confirms the presence of essential functional groups, including N-H, C=O, and C=S. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the specific substitution pattern. The combination of these methods provides a self-validating system, ensuring the unambiguous elucidation of the molecular structure, a critical step for any researcher in the field of drug development and medicinal chemistry.

References

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

  • Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation for the Synthesis of Quinazolinones". pubs.rsc.org. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

  • Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • IR spectrum of compound 1 [G1]. ResearchGate. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as. ijapc.com. [Link]

  • Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). arkat-usa.org. [Link]

  • Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. National Institutes of Health (NIH). [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

The Emergence of 3-Aryl-2-Thioxo-quinazolinones as Novel Anticonvulsant Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinazolinone core has consistently demonstrated a broad spectrum of central nervous system activities.[1][2] This guide delves into a specific, promising subclass: 3-aryl-2-thioxo-quinazolinones, detailing their synthesis, anticonvulsant properties, and the preclinical methodologies used for their evaluation. As a senior application scientist, the following sections are structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and a framework for future research in this domain.

The Quinazolinone Scaffold: A Privileged Structure in CNS Drug Discovery

The quinazolinone ring system is considered a "privileged structure" in drug development due to its ability to interact with various biological targets.[3] Historically, the quinazolinone derivative methaqualone, a sedative-hypnotic, also exhibited anticonvulsant activity, sparking interest in this chemical class for epilepsy treatment.[1][2][4] The core structure's versatility allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. The introduction of a thioxo group at the 2-position and an aryl group at the 3-position has been a key modification, leading to a new generation of compounds with significant anticonvulsant potential.[1][5]

Synthesis of 3-Aryl-2-Thioxo-quinazolinones: A Methodological Overview

The synthesis of 3-aryl-2-thioxo-quinazolinones is a critical step in their development. A common and effective method involves the reaction of anthranilic acid with aryl isothiocyanates. This can be achieved through conventional heating or, more efficiently, via microwave-assisted organic synthesis (MAOS).

Rationale for Microwave-Assisted Synthesis

MAOS offers several advantages over conventional heating methods, including a significant reduction in reaction time, uniform and instantaneous heating, and the possibility of conducting solvent-free reactions.[1][6] These features make it an environmentally benign and efficient protocol for the rapid synthesis of novel drug candidates.[6][7]

Generalized Synthetic Protocol

A representative synthesis of 3-aryl-2-thioxo-quinazolinones is outlined below. It is important to note that specific reaction conditions may need to be optimized for different starting materials.

Step 1: Formation of the Isothiocyanate

  • A solution of the desired aryl amine in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene at a controlled temperature.

  • The reaction mixture is stirred until the formation of the aryl isothiocyanate is complete, which can be monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure to yield the crude aryl isothiocyanate.

Step 2: Cyclization to form the Quinazolinone Ring

  • A mixture of anthranilic acid and the synthesized aryl isothiocyanate is subjected to microwave irradiation in a suitable solvent (e.g., ethanol) or under solvent-free conditions.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and purified by recrystallization.

The following diagram illustrates the general synthetic workflow:

SynthesisWorkflow ArylAmine Aryl Amine ArylIsothiocyanate Aryl Isothiocyanate ArylAmine->ArylIsothiocyanate Reaction with Thiophosgene Thiophosgene Quinazolinone 3-Aryl-2-thioxo-quinazolinone ArylIsothiocyanate->Quinazolinone Cyclization with AnthranilicAcid Anthranilic Acid Microwave Microwave Irradiation Microwave->Quinazolinone Assisted by

Caption: Generalized workflow for the synthesis of 3-aryl-2-thioxo-quinazolinones.

Preclinical Evaluation of Anticonvulsant Activity

The initial assessment of the anticonvulsant potential of newly synthesized compounds relies on well-established and clinically validated animal models.[8] The two most commonly employed primary screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[9]

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy against this seizure type.[8] It assesses the ability of a compound to prevent the spread of seizures.

  • Animal Preparation: Adult male Swiss mice or Wistar rats are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compounds. A positive control group receives a standard antiepileptic drug like phenytoin.

  • Induction of Seizures: At the time of peak effect of the drug, a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for generalized myoclonic and absence seizures.[8] It evaluates a compound's ability to elevate the seizure threshold.

  • Animal Preparation: Similar to the MES test, adult male Swiss mice or Wistar rats are used after an acclimatization period.

  • Drug Administration: The test compounds, vehicle, and a positive control (e.g., ethosuximide) are administered as described for the MES test.

  • Induction of Seizures: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously.

  • Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds). The absence of clonic seizures within the observation period is considered protection.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

The following diagram illustrates the preclinical screening workflow:

ScreeningWorkflow Synthesis Synthesis of 3-Aryl-2-thioxo-quinazolinones PrimaryScreening Primary Anticonvulsant Screening Synthesis->PrimaryScreening MES Maximal Electroshock (MES) Test PrimaryScreening->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test PrimaryScreening->scPTZ Neurotoxicity Neurotoxicity Assessment MES->Neurotoxicity scPTZ->Neurotoxicity Rotarod Rotarod Test Neurotoxicity->Rotarod DataAnalysis Data Analysis (ED50, TD50, PI) Rotarod->DataAnalysis

Caption: Workflow for preclinical anticonvulsant and neurotoxicity screening.

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of developing new antiepileptic drugs is to ensure a sufficient safety margin between the anticonvulsant effective dose and the dose that produces neurological deficits. The rotarod test is a widely used method to assess motor coordination and potential neurotoxicity.[10][11]

Experimental Protocol: Rotarod Test
  • Animal Training: Mice or rats are trained to walk on a rotating rod (e.g., at a constant speed of 10 rpm). Animals that are unable to remain on the rod for a predetermined period (e.g., 1-2 minutes) in three consecutive trials are excluded.

  • Drug Administration: The test compounds are administered at various doses.

  • Testing: At the time of peak drug effect, the animals are placed on the rotating rod, and the time until they fall off is recorded.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail to remain on the rod for the predetermined time, is calculated.

The Protective Index (PI) is then calculated as the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI value indicates a wider safety margin for the compound.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of 3-aryl-2-thioxo-quinazolinones is significantly influenced by the nature and position of substituents on the aryl ring at the 3-position. While a comprehensive SAR is still evolving, some general trends have been observed.

  • Lipophilicity: The presence of lipophilic groups on the 3-aryl ring can enhance anticonvulsant activity.[12] For instance, substitutions with chloro or methoxy groups have shown promising results.[12]

  • Electronic Effects: Both electron-donating and electron-withdrawing groups on the 3-aryl substituent can influence activity, suggesting a complex interplay of electronic and steric factors.[12][13]

  • Positional Isomerism: The position of the substituent on the aryl ring (ortho, meta, or para) can dramatically affect the anticonvulsant potency and neurotoxicity.[14][15]

Compound Series3-Aryl SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)Reference
Example A 2-chlorophenyl35.289.1>300>8.5[16]
Example B 4-chlorophenyl48.7120.5>300>6.2[16]
Example C 2-methylphenyl41.5105.3>300>7.2[16]
Example D 4-methoxyphenyl55.6135.8>300>5.4[12]

Note: The data in this table is illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Proposed Mechanisms of Action

The precise mechanism of action for the anticonvulsant effects of 3-aryl-2-thioxo-quinazolinones is still under investigation, but several hypotheses have been put forward.

  • GABAergic System Modulation: A prominent theory suggests that these compounds may act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[2] This is supported by molecular docking studies that show potential binding to the benzodiazepine binding site of the GABAA receptor.[2]

  • Inhibition of Carbonic Anhydrase: Some studies suggest that quinazolinone derivatives may exert their anticonvulsant effects through the inhibition of carbonic anhydrase, an enzyme involved in regulating neuronal excitability.[2][12]

The following diagram illustrates the proposed GABAergic mechanism of action:

MechanismOfAction Quinazolinone 3-Aryl-2-thioxo-quinazolinone GABAaR GABAa Receptor Quinazolinone->GABAaR Binds to (Allosteric Modulation) ChlorideChannel Chloride Ion Channel GABAaR->ChlorideChannel Opens GABA GABA GABA->GABAaR Binds to NeuronalInhibition Increased Neuronal Inhibition ChlorideChannel->NeuronalInhibition Leads to AnticonvulsantEffect Anticonvulsant Effect NeuronalInhibition->AnticonvulsantEffect Results in

Caption: Proposed mechanism of action via positive allosteric modulation of the GABAa receptor.

Future Directions and Conclusion

3-Aryl-2-thioxo-quinazolinones represent a promising class of compounds for the development of new anticonvulsant therapies. Their synthetic accessibility, coupled with their potent activity in preclinical models, warrants further investigation. Future research should focus on:

  • Extensive SAR studies: To identify the optimal substitution patterns for maximizing anticonvulsant activity and minimizing neurotoxicity.

  • Elucidation of the precise mechanism of action: To better understand their molecular targets and guide rational drug design.

  • Pharmacokinetic and metabolic profiling: To assess their drug-like properties and potential for clinical development.

This guide provides a comprehensive overview of the current state of research on the anticonvulsant properties of 3-aryl-2-thioxo-quinazolinones. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of epilepsy treatment.

References

  • Sahoo, B. M., Dinda, S. C., Kumar B V V, R., & Panda, J. R. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2069-2077. [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]

  • Löscher, W. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurochemical research, 42(7), 1926–1937. [Link]

  • Sahoo, B. M., Dinda, S. C., Kumar, B. V. V. R., & Panda, J. R. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2069-2077. [Link]

  • Sahoo, B. M., Dinda, S. C., Kumar, B. V. V. R., & Panda, J. R. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2069-2077. [Link]

  • Wolfe, J. F., Rathman, T. L., Kaempf, G. F., Bame, G. B., & Yasuda, D. M. (1981). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of medicinal chemistry, 24(5), 591–596. [Link]

  • Luszczki, J. J., Andres, M. M., Czuczwar, S. J. (2007). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. Epilepsy Research, 77(2-3), 81-89. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Stasiuk, W., Latacz, G., Hogendorf, A., Czarnota, M., Kiec-Kononowicz, K., & Pohis, K. (2018). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Pharmacological Reports, 70(4), 775-783. [Link]

  • Oniga, S., Pătruț, A., Araniciu, C., Vlase, L., Oniga, O., & Pirnau, A. (2020). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 25(21), 5188. [Link]

  • El Kayal, W., Zalevskyi, S., Shtrygol', S., Tsyvunin, V., Kompantsev, D., Shevchenko, A., ... & Georgiyants, V. (2020). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4 (3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. Klíníčna farmacìâ, 24(1), 6-13. [Link]

  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Ghabbour, H. A. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 22(8), 1345. [Link]

  • Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

  • Gaikwad, S., Pande, S., & Bobade, V. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • Malpani, S. G., Mohanty, P., & Rai, J. P. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International, 33(46A), 10-18. [Link]

  • Patel, M., & Talati, N. (2024). Structure activity relationship of quinazoline derivatives as an anticonvulsant agent. In Recent Progresses in Development of Heterocyclic Compounds for Epilepsy Treatment: Key Research Highlights from 2019–2024. ResearchGate. [Link]

  • Boshta, A. T., El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 24(10), 1876. [Link]

  • Boshta, A. T., El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 24(10), 1876. [Link]

  • Wolfe, J. F., Rathman, T. L., Kaempf, G. F., Bame, G. B., & Yasuda, D. M. (1981). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of medicinal chemistry, 24(5), 591–596. [Link]

  • Abdullahi, M., Uzairu, A., Shallangwa, G. A., & Uba, S. (2016). Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase. Journal of advanced research, 7(6), 1033–1043. [Link]

  • Zalevskyi, S. V., Shtrygol', S. Y., Abu Shark, A., Tsyvunin, V. V., Kompantsev, D. V., Shevchenko, A. M., ... & Ogay, M. A. (2020). Synthesis and Anticonvulsant Activity of New 2-(4-Oxo-2-Thioxo-1,4-Dihydro-3(2h)-Quinazolinyl)Acetamides. Pharmaceutical Chemistry Journal, 54(1), 3-8. [Link]

  • Hoffmann, C., & Griesemer, D. (2016). Rotarod impairment: catalepsy-like screening test for antipsychotic side effects. Behavioural brain research, 311, 243–246. [Link]

  • Gaikwad, S., Pande, S., & Bobade, V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

  • Smith, R. G., Henry, K., La-Beck, N. M., & Brasuñ, J. (2023). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers in Pharmacology, 14, 1184918. [Link]

Sources

Investigating the Antioxidant Potential of Fluorinated Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: The Imperative for Novel Antioxidants

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are inherent byproducts of cellular metabolism.[1] While essential for signaling pathways, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants mitigate this damage by neutralizing these reactive species. The quinazolinone scaffold, a fused heterocycle comprising a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[2][3] The inherent versatility and biological relevance of this scaffold make it a prime candidate for derivatization in the search for novel, potent antioxidants. This guide explores the strategic incorporation of fluorine into the quinazolinone framework—a modern medicinal chemistry tactic—to enhance antioxidant efficacy and overall drug-like properties.

The Strategic Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into a molecular scaffold is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[4] Its unique characteristics—high electronegativity, small van der Waals radius (mimicking hydrogen), and the high strength of the carbon-fluorine (C-F) bond—impart significant advantages.[5][6]

  • Metabolic Stability: The strength of the C-F bond (≈116 kcal/mol) compared to a C-H bond (≈99 kcal/mol) makes it resistant to metabolic oxidation by cytochrome P450 enzymes, often increasing the biological half-life of a drug candidate.[5]

  • Enhanced Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and the blood-brain barrier.[4][7]

  • Modulation of Acidity/Basicity: The potent electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering ionization states and potentially improving binding interactions with biological targets.[6]

  • Conformational Control: Fluorine can induce specific molecular conformations through electrostatic interactions, which can be leveraged to "lock" a molecule into its bioactive conformation for optimal receptor binding.[6]

In the context of antioxidants, these effects are profound. By altering the electronic environment of the quinazolinone core and its substituents (particularly phenolic hydroxyl groups), fluorine can modulate the compound's redox potential and its ability to donate a hydrogen atom or an electron, the primary mechanisms of radical scavenging.

Synthetic Pathways to Fluorinated Quinazolinone Analogs

The synthesis of 2,3-substituted quinazolin-4(3H)-ones is well-established. A common and efficient route begins with the appropriate anthranilic acid derivative, which serves as the foundational building block for the quinazolinone ring system. Fluorine can be incorporated either by starting with a fluorinated anthranilic acid or by introducing it at a later stage.

A representative synthetic workflow is outlined below. The initial step typically involves the acylation of 2-aminobenzoic acid (anthranilic acid), followed by cyclization to form the core quinazolinone ring. Subsequent modifications can then be made at various positions.

G A Fluorinated Anthranilic Acid B Acylation (e.g., Acetic Anhydride) A->B Step 1 C 2-acylamino-fluorobenzoic acid B->C D Cyclization with Amine (R-NH2) & Dehydration C->D Step 2 E Fluorinated Quinazolinone Core D->E F Further Derivatization (e.g., Substitution at C2) E->F Step 3 G Final Fluorinated Analog F->G

Caption: Generalized synthetic workflow for fluorinated quinazolinone analogs.

Core Mechanisms of Antioxidant Action

Quinazolinone analogs, particularly those bearing phenolic substituents, primarily exert their antioxidant effects through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A third, complementary mechanism involves the chelation of transition metal ions.[1]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•) that is often stabilized by resonance. This is believed to be a primary mechanism for phenolic compounds.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the same antioxidant radical seen in the HAT pathway.

G cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) A1 ArOH + R• A2 ArO• + RH A1->A2 H• donation B1 ArOH + R• B2 [ArOH]•+ + R:- B1->B2 e- donation B3 ArO• + H+ B2->B3 Deprotonation

Caption: Comparison of HAT and SET antioxidant mechanisms.

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via the Fenton reaction. Compounds with specific structural features, such as ortho-dihydroxy groups on a phenyl ring, can act as chelating agents, binding to these metal ions and preventing them from participating in radical-generating reactions.[8][9]

In Vitro Evaluation: A Validated Experimental Framework

A robust assessment of antioxidant potential requires a multi-assay approach to capture different facets of reactivity (e.g., HAT vs. SET). The DPPH and ABTS assays are the most common and accessible methods for initial screening.[10]

G start Synthesized Fluorinated Quinazolinone Analogs assay_prep Prepare Stock Solutions (e.g., in DMSO or Ethanol) start->assay_prep assays DPPH Assay ABTS Assay Other Assays (CUPRAC, NO) assay_prep->assays data_acq Spectrophotometric Measurement (Absorbance vs. Concentration) assays->data_acq analysis Data Analysis: Calculate % Inhibition Determine IC50 Values data_acq->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Caption: Standard workflow for in vitro antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the SET and HAT mechanisms.[8] DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the corresponding pale yellow hydrazine.[3][11] The reduction in the radical is monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[12]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm. This solution must be freshly prepared and protected from light.

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the same solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Assay Execution: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL) to a small volume of the test compound dilutions (e.g., 20 µL).

    • Controls: Include a positive control (a known antioxidant like ascorbic acid or Trolox) and a negative control (solvent only, representing 0% scavenging).

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

    • Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺ back to its colorless neutral form, and the decrease in absorbance is measured at ~734 nm.[13] This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.[8][9]

  • Experimental Protocol:

    • Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

    • Working Solution: Dilute the stock ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Compound Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.

    • Assay Execution: Add a large volume of the ABTS•⁺ working solution (e.g., 190 µL) to a small volume of the test compound dilutions (e.g., 10 µL).

    • Controls: Use ascorbic acid or Trolox as a positive control and solvent as a negative control.

    • Incubation: Incubate the mixture at room temperature for 6-10 minutes.

    • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: The calculation for % inhibition and the determination of the IC₅₀ value are performed using the same formulas as in the DPPH assay.

Structure-Activity Relationship (SAR) Analysis

The antioxidant activity of quinazolinone analogs is highly dependent on their substitution pattern. By synthesizing and testing a library of structurally related compounds, a robust SAR can be established, guiding the design of more potent analogs.

Compound IDR1 (Quinazoline Ring)R2 (C2-Phenyl Ring)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
1a HH> 200> 200
1b H4'-OH85.265.7
1c H3',4'-diOH9.57.4
1d H3',5'-diOH110.498.2
2a 6-F4'-OH72.355.1
2b 6-F3',4'-diOH7.8 5.9
2c 7-F3',4'-diOH8.16.2

Table: Representative antioxidant activity data illustrating key SAR principles.

Key Insights from SAR Studies:

  • Hydroxyl Groups are Paramount: The presence of hydroxyl (-OH) groups on the C2-phenyl ring is the single most critical feature for antioxidant activity.[8][9] Unsubstituted analogs (like 1a ) are typically inactive.

  • Positioning of Hydroxyls Matters: An ortho-dihydroxy (catechol) arrangement (e.g., 3',4'-diOH as in 1c and 2b ) confers significantly higher potency than a meta-dihydroxy arrangement (resorcinol, 1d ).[13] This is because the ortho configuration allows for the formation of a stable semiquinone radical and facilitates metal chelation.[8]

  • Fluorine as an Enhancer: The addition of a fluorine atom to the quinazolinone ring (e.g., at position 6 or 7) generally leads to a modest but consistent increase in antioxidant activity (2a vs. 1b ; 2b vs. 1c ). This is likely due to the electron-withdrawing effect of fluorine, which can lower the O-H bond dissociation enthalpy (BDE) of the phenolic hydroxyls, making hydrogen atom donation more favorable.[8]

  • Electron-Donating Groups: The presence of other electron-donating groups, such as a methoxy (-OCH₃) group, positioned ortho or para to a hydroxyl group, can also enhance antioxidant activity.[8][14]

Conclusion and Future Directions

Fluorinated quinazolinone analogs represent a promising class of antioxidant agents. Their activity is intrinsically linked to the presence and positioning of phenolic hydroxyl groups, which can be further modulated and enhanced by the strategic placement of fluorine atoms on the core heterocyclic structure. The synthetic accessibility of the quinazolinone scaffold allows for extensive derivatization, enabling fine-tuning of activity through systematic SAR studies.

Future research should focus on:

  • Expanding In Vitro Profiling: Incorporating assays that measure efficacy against other radicals (e.g., hydroxyl, nitric oxide) and assess metal chelating ability directly.

  • In Vivo Validation: Progressing lead compounds into cell-based and animal models of oxidative stress to confirm their efficacy and evaluate their pharmacokinetic profiles.[3]

  • Computational Modeling: Employing density functional theory (DFT) calculations to predict bond dissociation enthalpies and ionization potentials, providing a theoretical framework to rationalize experimental SAR findings and guide future design.[11]

By integrating rational design, robust synthesis, and a multi-faceted evaluation strategy, the full therapeutic potential of fluorinated quinazolinones as potent antioxidants can be realized.

References

  • Bence, M., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6684. Available at: [Link]

  • Ioniță, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(9), 2617. Available at: [Link]

  • Saleem, M., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6265. Available at: [Link]

  • Ioniță, E., et al. (2023). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. International Journal of Molecular Sciences, 24(1), 598. Available at: [Link]

  • Zayed, M.F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109. Available at: [Link]

  • Bence, M., et al. (2021). Figure 2 from: Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Ioniță, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum. Semantic Scholar. Available at: [Link]

  • Siddiqui, N., et al. (2016). In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives. Biosciences Biotechnology Research Asia, 13(2). Available at: [Link]

  • El-Sayed, N.N.E., et al. (2022). Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study. Molecules, 27(19), 6682. Available at: [Link]

  • Zayed, M.F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2671-2676. Available at: [Link]

  • Figure from: Small hybrid heteroaromatics: Resourceful biological tools in cancer research. ResearchGate. Available at: [Link]

  • Taha, M., et al. (2017). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazolin-4-one Derivatives. Chemistry Central Journal, 11(1), 81. Available at: [Link]

  • Wani, A., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 450. Available at: [Link]

  • Bence, M., et al. (2021). Synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones. Europe PMC. Available at: [Link]

  • Antioxidant activity and docking studies of the synthesized quinazolinone derivatives. ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of quinazolinone alkaloids 1–12... ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, X., et al. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorinated 2-Alkylthio-4-aminoquinazolines. ACS Omega, 3(4), 4281-4289. Available at: [Link]

  • Abbas, A.A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(48), 35327-35367. Available at: [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. Available at: [Link]

  • Nenajdenko, V.G. (Ed.). (2022). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. Available at: [Link]

  • Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • Inagaki, M., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616. Available at: [Link]

  • Bence, M., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. PubMed. Available at: [Link]

  • Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oprean, C., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3749. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330. Available at: [Link]

  • Loizzo, M.R., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Journal of Pharmacognosy & Natural Products. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel therapeutic candidate, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Aimed at researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental design, offering field-proven insights into best practices. It outlines detailed, step-by-step protocols for kinetic and thermodynamic solubility assessment, as well as a complete workflow for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines. The guide emphasizes the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and provides illustrative data, visualizations, and a curated list of authoritative references to support the described methodologies.

Introduction: The Quinazolinone Scaffold and the Importance of Early Physicochemical Characterization

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The specific derivative, this compound, incorporates a fluorine atom, a common modification to enhance metabolic stability and binding affinity, and a thioxo group, which can modulate the electronic properties and biological activity of the molecule.

The journey of a promising new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Insufficient aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3] Therefore, a thorough and early characterization of the solubility and stability profile of a drug candidate is not merely a regulatory requirement but a cornerstone of a successful drug development program.

This guide provides the scientific and methodological framework to conduct these critical investigations for this compound.

Compound Profile: this compound
  • Molecular Formula: C₁₄H₉FN₂OS

  • Molecular Weight: 272.30 g/mol

  • Structure:

    
    (Illustrative Image)
    
  • Predicted Physicochemical Properties:

    • pKa: ~7.5 (weakly acidic, attributable to the N-H proton) and ~1.0 (weakly basic, attributable to the quinazolinone nitrogens). The acidic proton is the most relevant for solubility in physiological pH ranges.

    • logP: ~3.5 (indicative of low aqueous solubility).

Solubility Assessment: A Two-Tiered Approach

A comprehensive understanding of a compound's solubility requires distinguishing between its kinetic and thermodynamic limits, as both have significant implications for drug discovery and development.[4] Kinetic solubility is relevant for high-throughput screening and early in vitro assays, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[4][5]

Tier 1: Kinetic Solubility Determination (Shake-Flask Method)

Kinetic solubility measures the concentration of a compound in an aqueous buffer after a short incubation period, starting from a high-concentration DMSO stock solution.[6] This mimics the conditions of many in vitro biological assays.

Protocol 2.1.1: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: In duplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well microplate. This results in a final concentration of 200 µM with 2% DMSO.

  • Equilibration: Seal the plate and shake at 300 rpm for 2 hours at room temperature (25°C).

  • Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer 50 µL of the supernatant to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a validated HPLC-UV method (as described in Section 4.0).

  • Data Analysis: The kinetic solubility is reported as the mean concentration (in µM and µg/mL) from the duplicate wells.

Tier 2: Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[1] It is determined by equilibrating an excess of the solid compound over a longer period.

Protocol 2.2.1: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound (approx. 1 mg) to 1 mL of selected buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) in glass vials.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at 25°C and 200 rpm for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes. Filter the suspensions through a 0.45 µm PVDF syringe filter to remove undissolved solid. Discard the first 200 µL of the filtrate to avoid adsorption effects.

  • Quantification: Dilute the clear filtrate with the mobile phase and quantify the concentration using the validated HPLC-UV method (Section 4.0).

  • pH Measurement: Measure the final pH of the saturated solution.

  • Data Analysis: Report the thermodynamic solubility as the average of at least three replicates for each pH condition.

Illustrative Solubility Data

Table 1: Solubility Profile of this compound

Assay TypeMedium (Buffer)pHIncubation TimeSolubility (µg/mL)Solubility (µM)
KineticPBS7.42 hours15.858.0
ThermodynamicHCl Buffer1.224 hours8.230.1
ThermodynamicAcetate Buffer4.524 hours9.534.9
ThermodynamicPhosphate Buffer6.824 hours12.144.4

Note: The data presented in this table is for illustrative purposes only.

The low solubility, as indicated by the predicted logP and illustrative data, confirms that this compound will likely require formulation strategies to enhance its bioavailability.

Stability Profiling and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3][7] The primary objectives are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To develop and validate a stability-indicating analytical method that can resolve the drug from its degradants.

The following studies are designed in accordance with ICH Q1A(R2) guidelines.[8]

Experimental Workflow for Stability Studies

The logical flow of stability testing is crucial for efficient and comprehensive data generation.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Solid Solid API Thermal Thermal (80°C, solid) Solid->Thermal Photo Photolytic (ICH Q1B light exposure) Solid->Photo Sampling Time Point Sampling (e.g., 0, 2, 6, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization (for Acid/Base samples) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation MassBalance->Pathway Method Stability-Indicating Method Validation MassBalance->Method

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals.[9] Testing is performed at acidic, neutral, and basic pH to cover a wide range of potential conditions.

Protocol 3.2.1: Acid and Base Hydrolysis

  • Acidic Condition: Add 1 mL of a 1 mg/mL stock solution of the compound (in acetonitrile) to 9 mL of 0.1 M HCl in a sealed vial. Place the vial in a water bath at 60°C.

  • Basic Condition: Add 1 mL of a 1 mg/mL stock solution to 9 mL of 0.1 M NaOH. Keep at room temperature (25°C) due to the expected higher lability of the quinazolinone ring under basic conditions.[10]

  • Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 24, and 48 hours).

  • Quenching: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • Analysis: Analyze all samples by HPLC-UV (Section 4.0).

Oxidative Stability

The thioxo (C=S) group is a potential site for oxidation, which could be converted to a sulfoxide (C=S=O) or sulfone (C=SO₂).[3][9]

Protocol 3.3.1: Oxidative Degradation

  • Reaction Setup: Add 1 mL of a 1 mg/mL stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial, protected from light.

  • Incubation: Keep the reaction at room temperature (25°C).

  • Sampling and Analysis: Withdraw aliquots at specified intervals and analyze directly by HPLC-UV.

Photostability

Photostability testing evaluates the effect of light exposure on the drug substance, as mandated by ICH Q1B.[7]

Protocol 3.4.1: Photostability Testing

  • Sample Preparation: Place a thin layer (approx. 1-2 mm) of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Exposure: Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]

  • Analysis: After exposure, dissolve the samples in a suitable solvent and analyze by HPLC-UV, comparing the chromatograms of the exposed sample and the dark control.

Thermal Stability

Thermal stress testing assesses the stability of the compound at elevated temperatures.

Protocol 3.5.1: Thermal Degradation

  • Sample Preparation: Place the solid compound in a sealed glass vial.

  • Incubation: Store the vial in a calibrated oven at 80°C.

  • Sampling and Analysis: At specified time points, remove the vial, allow it to cool to room temperature, dissolve the contents, and analyze by HPLC-UV.

Illustrative Stability Data and Potential Degradation Pathway

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of Parent Compound% Total DegradationMajor Degradant RRT
0.1 M HCl (60°C)48h88.5%11.5%0.78
0.1 M NaOH (RT)24h82.1%17.9%0.65
3% H₂O₂ (RT)24h91.3%8.7%0.91
Thermal (80°C)7 days98.2%1.8%N/A
Photolytic (ICH Q1B)-96.5%3.5%1.15

Note: Data is illustrative. RRT = Relative Retention Time.

Plausible Degradation Pathway: Based on the known chemistry of the quinazolinone ring and thioxo group, the following degradation pathways are plausible:

  • Base-catalyzed Hydrolysis: The lactam bond in the quinazolinone ring is susceptible to cleavage under basic conditions, leading to the ring-opened product, N-(2-carbamoylphenyl)-N-(4-fluorophenyl)formamide.[7][10]

  • Oxidation: The thioxo group can be oxidized by H₂O₂ to the corresponding sulfoxide, forming 3-(4-fluorophenyl)-2-sulfinyl-2,3-dihydroquinazolin-4(1H)-one.

Development of a Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from all process impurities and degradation products.

Chromatographic Conditions

Based on the hydrophobic nature of the compound (predicted logP ~3.5), a reversed-phase HPLC method is appropriate.

Table 3: Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for weakly acidic/basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 50% B to 90% B over 15 minTo ensure elution of the parent compound and separation of potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Injection Vol. 10 µL
UV Detection 254 nm and 310 nmQuinazolinone systems typically have strong absorbance in these regions.
Method Validation

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. This includes assessing specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to characterizing the solubility and stability of this compound. The illustrative data suggest that the compound is a poorly soluble molecule with potential liabilities to hydrolytic and oxidative degradation.

The insights gained from these studies are invaluable. The low solubility highlights the need for enabling formulation strategies, such as amorphous solid dispersions or particle size reduction. The stability profile informs on required manufacturing controls, appropriate packaging, and recommended storage conditions. The identification of major degradants allows for their synthesis, characterization, and toxicological assessment.

By adhering to the principles and protocols detailed herein, drug development teams can build a robust physicochemical data package, de-risk their programs, and make informed decisions to advance promising candidates like this compound towards clinical evaluation.

References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • Forced Degradation Studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. ResearchGate. [Link]

  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]

  • Oxidation of Heterocyclic Compounds. Scribd. [Link]

  • 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone. PubChem. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Library of Medicine. [Link]

  • LC profile of 2-(4-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (4m). ResearchGate. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. PMC. [Link]

  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [Link]

  • Compound 3-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one. National Center for Advancing Translational Sciences. [Link]

  • 3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one. PubChem. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • Methods for substitution of the thioxo group with the oxo group in imidazolidine-2-thione derivatives. ResearchGate. [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • Synthetic route for 2-thioxo-benzo[g]quinazolines (1–28). ResearchGate. [Link]

  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Zenodo. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Synthesis and oxidation of some azole-containing thioethers. Beilstein Journals. [Link]

  • Hydrolytic degradation Hydrolytic investigations in acidic and basic. ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] These nitrogen-containing heterocyclic molecules are prevalent in a wide array of natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The specific derivative, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, incorporates a thione group at the 2-position and a fluorophenyl substituent at the 3-position. These modifications are of significant interest as they can modulate the compound's biological activity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-fluorophenyl isothiocyanate, from 4-fluoroaniline. The subsequent step is the cyclocondensation of this isothiocyanate with anthranilic acid to yield the final product. This approach is favored for its reliability and the commercial availability of the starting materials.

Synthesis_Workflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Cyclocondensation A 4-Fluoroaniline F Dithiocarbamate Salt (in situ) A->F B Carbon Disulfide (CS2) B->F C Triethylamine (Et3N) C->F D Tosyl Chloride (TsCl) D->F Mediates E 4-Fluorophenyl isothiocyanate J Reaction Mixture E->J F->E Decomposition G Anthranilic Acid G->J H Glacial Acetic Acid H->J Solvent I This compound J->I Reflux

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaPuritySupplier
4-FluoroanilineC₆H₆FN≥99%Sigma-Aldrich
Carbon DisulfideCS₂≥99.9%Fisher Scientific
Triethylamine(C₂H₅)₃N≥99.5%Acros Organics
p-Toluenesulfonyl chlorideCH₃C₆H₄SO₂Cl≥98%Alfa Aesar
DichloromethaneCH₂Cl₂ACS GradeVWR Chemicals
Anthranilic AcidC₇H₇NO₂99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOHACS GradeJ.T. Baker
EthanolC₂H₅OH95%Decon Labs
HexaneC₆H₁₄ACS GradeEMD Millipore
Ethyl AcetateC₄H₈O₂ACS GradePharmco-Aaper
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

Experimental Protocol

Part 1: Synthesis of 4-Fluorophenyl isothiocyanate

This procedure is adapted from a general protocol for the synthesis of isothiocyanates from primary amines.[4] The reaction proceeds via the in-situ formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate using tosyl chloride.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (10.0 g, 90.0 mmol) in dichloromethane (100 mL).

  • Formation of Dithiocarbamate Salt: Cool the solution in an ice bath to 0-5 °C. Add triethylamine (27.3 g, 37.6 mL, 270 mmol) to the solution, followed by the dropwise addition of carbon disulfide (8.2 g, 6.5 mL, 108 mmol) over 15 minutes. Stir the reaction mixture at 0-5 °C for 30 minutes. The formation of the triethylammonium dithiocarbamate salt will be observed.

  • Decomposition to Isothiocyanate: To the stirred suspension, add a solution of p-toluenesulfonyl chloride (18.8 g, 99.0 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Isolation of Product: Once the reaction is complete, wash the mixture with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield 4-fluorophenyl isothiocyanate as a colorless to pale yellow liquid.

Part 2: Synthesis of this compound

This cyclocondensation reaction is based on established methods for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.[5]

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place anthranilic acid (5.0 g, 36.5 mmol) and glacial acetic acid (50 mL).

  • Addition of Isothiocyanate: To this suspension, add 4-fluorophenyl isothiocyanate (5.6 g, 36.5 mmol), synthesized in Part 1.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 8-10 hours. The progress of the reaction can be monitored by TLC (hexane:ethyl acetate, 7:3).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Pour the reaction mixture into ice-cold water (200 mL) to facilitate further precipitation.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline solid.

  • Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The expected spectroscopic data would show characteristic peaks for the N-H, C=O, and C=S functional groups, as well as signals corresponding to the aromatic protons.[1][2]

Safety Precautions

  • Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • p-Toluenesulfonyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Glacial acetic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Fluoroaniline is toxic and a suspected mutagen. Avoid exposure.

Expected Results and Characterization

The synthesis should yield a white to off-white crystalline solid. The expected characterization data are as follows:

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 200-250 °C.

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 3200-3300 (N-H stretch), 1680-1700 (C=O stretch, amide), and 1200-1250 (C=S stretch, thioamide).[1]

  • ¹H NMR (DMSO-d₆, δ ppm): A singlet for the N-H proton (around 10-12 ppm), and multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons of the quinazolinone and fluorophenyl rings.

  • ¹³C NMR (DMSO-d₆, δ ppm): Characteristic signals for the C=S carbon (around 175-180 ppm) and the C=O carbon (around 160-165 ppm), along with aromatic carbon signals. The carbon attached to fluorine will show a characteristic coupling (¹JCF).[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction of the amine.Ensure dropwise addition of CS₂ and TsCl at low temperature. Increase reaction time.
Moisture in the reaction.Use anhydrous solvents and reagents.
Low yield in Step 2 Incomplete cyclization.Increase reflux time. Ensure the temperature is maintained at the boiling point of acetic acid.
Product loss during work-up.Use ice-cold water for precipitation and minimal cold ethanol for washing.
Impure final product Starting materials remaining.Ensure the reaction in Step 2 has gone to completion using TLC.
Side products formed.Optimize the reflux time. Purify by recrystallization from a different solvent system or by column chromatography.

References

  • Al-Obaydi, F., & Al-Janabi, A. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Clinical Microbiology and Infection, 1(1).
  • Yuldashev, F. A., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Patel, A., et al. (2021). A Review on 4(3H)-quinazolinone synthesis.
  • BenchChem. (2025). Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide. BenchChem.
  • Ušćumlić, A., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • Nayak, S. K., et al. (2018). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2018(4), M1017.
  • Nayak, S. K., et al. (2018). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2018(1), M969.
  • Li, J., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as a Potent and Orally Bioavailable Histone Deacetylase Inhibitor for the Treatment of Myelodysplastic Syndrome. Journal of Medicinal Chemistry, 66(7), 5031-5051.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(19), 6611.
  • Sun, J., et al. (2016). Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles. RSC Advances, 6(78), 74751-74754.
  • Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates. The Journal of Organic Chemistry, 72(10), 3969–3971.

Sources

Application Note: A Comprehensive Guide to the Antimicrobial and Cytotoxic Evaluation of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for researchers engaged in the evaluation of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a synthetic heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3] This guide outlines standardized, self-validating protocols for determining the compound's antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, alongside the agar disk diffusion method. Furthermore, it details a crucial protocol for assessing in vitro cytotoxicity using an MTT assay on a mammalian cell line, enabling the determination of a selectivity index. The causality behind experimental choices is explained, and all protocols are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Introduction: The Rationale for Investigating Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the building block of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] Specifically, derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have demonstrated a wide array of biological activities.[6][7] The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms.[3]

The target compound, this compound, combines the quinazolinone backbone with a thioxo group and a fluorinated phenyl ring—moieties known to modulate biological activity. Its structural analogs have shown promising antibacterial and antifungal activities, making it a compelling candidate for comprehensive antimicrobial screening.[8][9][10]

This guide provides the necessary protocols to move from compound synthesis to a robust preliminary assessment of its antimicrobial profile and therapeutic window.

Hypothesized Mechanism of Action

While the precise mechanism for this specific derivative requires empirical validation, related quinazolinone compounds have been shown to exert their antimicrobial effects through various pathways. One prominent target is DNA gyrase, an essential bacterial enzyme involved in DNA replication, making it a validated target for antibiotics.[11] Another potential mechanism for thioxo-dihydroquinazolin-one compounds is the inhibition of myeloperoxidase (MPO), an enzyme involved in host defense but also linked to inflammatory processes.[6]

cluster_compound Test Compound cluster_cell Bacterial Cell Compound 3-(4-fluorophenyl)-2-thioxo-2,3- dihydroquinazolin-4(1H)-one DNA_Gyrase DNA Gyrase / Topoisomerase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Prevents Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Figure 1: Hypothesized mechanism of action targeting bacterial DNA gyrase.

Materials and Reagents

Successful and reproducible assays depend on high-quality reagents and standardized materials.

Reagent / Material Supplier & Cat. No. (Example) Purpose
Test CompoundIn-house Synthesis / VendorAntimicrobial agent to be tested.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich, D2650Solvent for preparing compound stock solution.
Mueller-Hinton Broth (MHB), Cation-AdjustedBD, 212322Growth medium for broth microdilution (MIC/MBC).
Mueller-Hinton Agar (MHA)BD, 225250Growth medium for disk diffusion and MBC plating.
96-Well Microtiter Plates, Sterile, Flat-BottomCorning, 3596Plates for MIC and cytotoxicity assays.
McFarland Turbidity Standard (0.5)bioMérieux, 70900Standard for inoculum density.[12]
Resazurin Sodium SaltSigma-Aldrich, R7017Viability indicator for MIC determination.
Dulbecco's Modified Eagle Medium (DMEM)Gibco, 11965092Growth medium for mammalian cell culture.
Fetal Bovine Serum (FBS)Gibco, 26140079Supplement for cell culture medium.
Penicillin-StreptomycinGibco, 15140122Antibiotic for preventing contamination in cell culture.
Human Hepatocyte Carcinoma (HepG2) CellsATCC, HB-8065Mammalian cell line for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich, M5655Reagent for cell viability (cytotoxicity) assay.[13][14]
Ciprofloxacin / GentamicinSigma-AldrichPositive control antibiotic.
Quality Control (QC) Bacterial StrainsATCCStaphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[15]

Experimental Workflow Overview

The evaluation process follows a logical progression from determining basic inhibitory activity to assessing bactericidal effects and finally evaluating host cell toxicity to establish a preliminary therapeutic index.

A Compound Stock Preparation C Broth Microdilution Assay (Protocol 4.1) A->C D Agar Disk Diffusion (Protocol 4.2) A->D H In Vitro Cytotoxicity Assay (MTT - Protocol 5.1) A->H B Inoculum Preparation (0.5 McFarland) B->C B->D E Determine MIC (Minimum Inhibitory Concentration) C->E F MBC Assay (Protocol 4.3) E->F J Calculate Selectivity Index (IC50 / MIC) E->J G Determine MBC (Minimum Bactericidal Concentration) F->G I Determine IC50 (50% Inhibitory Concentration) H->I I->J

Sources

enzyme inhibition assay protocol for thioxo-quinazolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Enzyme Inhibition Assay Protocol for Thioxo-quinazolinone Compounds Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist’s Guide to Characterizing Thioxo-quinazolinone Enzyme Inhibitors

This guide provides a comprehensive framework for designing, executing, and interpreting enzyme inhibition assays for the thioxo-quinazolinone class of compounds. As a privileged scaffold in medicinal chemistry, quinazolinone derivatives have demonstrated a wide range of biological activities, including potent inhibition of various enzymes.[1][2][3] This document moves beyond a simple set of instructions to provide the underlying rationale for critical experimental steps, ensuring the generation of robust, reproducible, and meaningful data.

The thioxo-quinazolinone core has been identified as a key pharmacophore in inhibitors targeting a diverse array of enzymes, such as myeloperoxidase (MPO)[4][5], phosphodiesterase 7 (PDE7)[6][7][8], tyrosinase[9][10], acetylcholinesterase (AChE)[3][11][12], urease[13][14][15], and xanthine oxidase (XO)[16]. Given this broad target profile, a robust and adaptable assay methodology is essential for researchers in drug discovery.

The Foundational Principle: Measuring Enzyme Inhibition

An enzyme inhibition assay quantifies the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The core principle involves measuring the rate of product formation or substrate consumption over time in the presence and absence of the potential inhibitor.[17] For high-throughput applications, spectrophotometric or fluorometric assays are most common.[18] In these assays, the reaction generates a chromogenic or fluorogenic product, allowing the reaction rate to be monitored continuously by measuring the change in absorbance or fluorescence.[17][18]

The primary metric derived from these experiments is the Half Maximal Inhibitory Concentration (IC50) , which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[19] A lower IC50 value indicates a more potent inhibitor.

Designing a Self-Validating Assay System

The trustworthiness of your results hinges on a well-designed experiment with appropriate controls. Before screening your thioxo-quinazolinone library, key assay parameters must be optimized to ensure the system is sensitive, linear, and reproducible.

Critical Parameters and Optimization
  • Enzyme Concentration: The concentration of the enzyme should be carefully titrated to ensure the initial reaction velocity is linear over the desired measurement period.[20] The chosen concentration should yield a robust signal well above the background but should not be so high as to deplete the substrate too quickly.[21]

  • Substrate Concentration: The Michaelis-Menten constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a critical parameter.[17] For competitive inhibitor studies, it is often recommended to use a substrate concentration at or near its Km value to accurately determine the inhibitor's potency (Ki).[20] In general activity assays, a substrate concentration 10- to 20-fold higher than the Km may be used to ensure the enzyme is the limiting factor.[22]

  • Inhibitor Solubility and Vehicle Effects: Thioxo-quinazolinone compounds are often dissolved in dimethyl sulfoxide (DMSO). It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤1%) in all wells, as higher concentrations can inhibit enzyme activity or affect protein stability. A "vehicle control" containing only DMSO (at the same final concentration) is mandatory to establish the 100% activity level.

  • Reaction Conditions: Temperature and pH must be strictly controlled throughout the assay, as minor fluctuations can significantly alter enzyme activity.[18] The buffer system should be chosen to maintain the optimal pH for the target enzyme.

Essential Controls for Data Integrity

A robust assay protocol must include a comprehensive set of controls to validate the results of each experiment.

Control TypeComponentsPurpose
100% Activity (Vehicle) Control Enzyme + Substrate + Buffer + Vehicle (DMSO)Establishes the maximum rate of the uninhibited enzymatic reaction. Used as the reference for calculating percent inhibition.
Negative (No Enzyme) Control Substrate + Buffer + Vehicle (DMSO)Accounts for any non-enzymatic degradation of the substrate or background signal from the buffer components.
Test Compound Control Inhibitor + Substrate + Buffer + Vehicle (DMSO)Checks for interference from the test compound itself (e.g., color or auto-fluorescence at the measurement wavelength).
Positive Control Inhibitor Known Inhibitor + Enzyme + Substrate + BufferValidates that the assay system is responsive to inhibition and performs as expected.[20] For example, Kojic Acid is a standard inhibitor for Tyrosinase assays.[23]

General Assay Workflow

The process of screening thioxo-quinazolinone compounds follows a systematic workflow, from initial preparation to final data analysis. This ensures consistency and minimizes experimental variability.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Acquisition & Analysis A Prepare Buffer, Enzyme, & Substrate Solutions C Dispense Compounds & Controls into Plate A->C B Prepare Serial Dilutions of Thioxo-quinazolinone Compounds in DMSO B->C D Add Enzyme Solution (Pre-incubate if necessary) C->D E Initiate Reaction by Adding Substrate D->E F Measure Kinetic Readout (e.g., Absorbance over Time) E->F G Calculate Percent Inhibition for each Concentration F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Tyrosinase Inhibition Assay (A Case Study)

This section provides a specific, step-by-step protocol for assessing the inhibition of mushroom tyrosinase by thioxo-quinazolinone compounds. This colorimetric assay is widely used and serves as an excellent model system.[10][23][24] The principle relies on the enzyme's ability to oxidize L-DOPA into the colored product dopachrome, which has a maximum absorbance around 475 nm.[24][25]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Thioxo-quinazolinone test compounds

  • Kojic Acid (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO), Biotechnology Grade

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic measurements at 475 nm

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH accurately. This buffer is used for all dilutions.

  • Tyrosinase Stock Solution (e.g., 1000 U/mL): Prepare in ice-cold phosphate buffer. Aliquot and store at -80°C. On the day of the assay, dilute to the final working concentration (e.g., 50 U/mL) in ice-cold buffer.

  • L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in phosphate buffer. This solution must be prepared fresh immediately before use as it is susceptible to auto-oxidation.[24]

  • Test Compound Stock Solutions (e.g., 10 mM): Dissolve each thioxo-quinazolinone compound in 100% DMSO.

  • Compound Working Solutions: Perform serial dilutions of the stock solutions in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 1 µM). This ensures the final DMSO concentration in the assay remains constant.

Assay Procedure (96-Well Plate Format)
  • Plate Mapping: Design a plate map to clearly define the location of all controls and test compound concentrations.

  • Compound Dispensing: Add 2 µL of the serially diluted compounds (in DMSO) to the corresponding wells of the 96-well plate. Add 2 µL of 100% DMSO to all control wells (100% activity, no enzyme).

  • Buffer and Enzyme Addition:

    • To all wells except the "No Enzyme" and "Test Compound" blanks, add 158 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase working solution (e.g., 50 U/mL) to the wells designated for inhibitor testing, 100% activity, and positive control.

    • To the "No Enzyme" blank wells, add 178 µL of phosphate buffer (to maintain the final volume).

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at a controlled temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared 2.5 mM L-DOPA solution to all wells. The total volume in each well is now 200 µL .

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 475 nm every minute for 20-30 minutes.

Assay Plate Layout Example
Well123456789101112
A Cmpd 1Cmpd 1Cmpd 1Cmpd 2Cmpd 2Cmpd 2Cmpd 3Cmpd 3Cmpd 3PCPCPC
B Conc 1Conc 1Conc 1Conc 1Conc 1Conc 1Conc 1Conc 1Conc 1Conc 1Conc 1Conc 1
C Conc 2Conc 2Conc 2Conc 2Conc 2Conc 2Conc 2Conc 2Conc 2Conc 2Conc 2Conc 2
D Conc 3Conc 3Conc 3Conc 3Conc 3Conc 3Conc 3Conc 3Conc 3Conc 3Conc 3Conc 3
E Conc 4Conc 4Conc 4Conc 4Conc 4Conc 4Conc 4Conc 4Conc 4Conc 4Conc 4Conc 4
F Conc 5Conc 5Conc 5Conc 5Conc 5Conc 5Conc 5Conc 5Conc 5Conc 5Conc 5Conc 5
G Conc 6Conc 6Conc 6Conc 6Conc 6Conc 6Conc 6Conc 6Conc 6Conc 6Conc 6Conc 6
H 100% Act100% Act100% ActNo EnzNo EnzNo EnzCmpd BlkCmpd BlkCmpd BlkCmpd BlkCmpd BlkCmpd Blk
Cmpd = Compound, PC = Positive Control, 100% Act = 100% Activity, No Enz = No Enzyme, Cmpd Blk = Compound Blank (highest conc.)

Data Analysis and Interpretation

Calculating Reaction Rates

The microplate reader software will generate kinetic data (Absorbance vs. Time). Identify the linear portion of this curve for each well and calculate the slope (V = ΔAbs/Δt). This slope represents the initial reaction rate.

Calculating Percent Inhibition

For each inhibitor concentration, calculate the percent inhibition using the rates from the control wells.

First, correct the rates for background:

  • Ratecorrected = Ratesample - RateNo Enzyme Control

Then, calculate percent inhibition:

  • % Inhibition = [ (Rate100% Activity - RateTest Compound) / Rate100% Activity ] x 100[10]

Determining the IC50 Value

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then applied to fit the data to a sigmoidal dose-response curve (variable slope).[19][26] Software packages like GraphPad Prism are commonly used for this analysis.[27]

Inhibition_Curve IC50 Determination from Dose-Response Curve Y_axis % Inhibition Origin Y_axis->Origin X_axis Log [Inhibitor Concentration] Origin->X_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 IC50_Y 50% -- IC50_point IC50_Y->IC50_point IC50_X | IC50 IC50_point->IC50_X

Caption: Example of a dose-response curve to determine IC50.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High background signal in "No Enzyme" wells Substrate is unstable and auto-oxidizing.Prepare substrate solution immediately before use.[24] Ensure buffer pH is correct.
No or very low inhibition at high compound concentrations Compound is inactive or insoluble.Verify compound integrity. Check for precipitation in wells. Increase DMSO concentration slightly if necessary, but update controls accordingly.
Inhibition exceeds 100% Test compound absorbs at the detection wavelength.Run a "Test Compound Control" (inhibitor + substrate, no enzyme) and subtract its signal from the test wells.
Poor reproducibility between replicate wells Pipetting errors; improper mixing.Use calibrated pipettes.[28] Ensure thorough mixing after each addition. Prepare a master mix for common reagents.[28]
Assay signal is too low or too high Enzyme or substrate concentration is not optimal.Re-run optimization experiments. Adjust enzyme/substrate concentrations to ensure the reaction rate is within the linear detection range of the instrument.[22]

References

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. Available at: [Link]

  • Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, biological evaluation, and molecular docking study of thioxo-2,3-dihydroquinazolinone derivative as tyrosinase inhibitors. ResearchGate. Available at: [Link]

  • How to Perform a Standard Enzyme Activity Assay?. Patsnap Synapse. Available at: [Link]

  • Enzyme Kinetics Considerations. Scientist Live. Available at: [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Available at: [Link]

  • Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ResearchGate. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ResearchGate. Available at: [Link]

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. NIH. Available at: [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. NIH. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. Available at: [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. ResearchGate. Available at: [Link]

  • Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Pharmacia. Available at: [Link]

  • (PDF) Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. ResearchGate. Available at: [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. ResearchGate. Available at: [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - PubMed Central. Available at: [Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit. Available at: [Link]

  • Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Pharmacia. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]

  • Acetylcholinesterase inhibition assay of the synthesized compounds on... ResearchGate. Available at: [Link]

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. PubMed Central. Available at: [Link]

  • Synthesis, in Vitro Urease Inhibition and Molecular Docking Studies of Some Novel quinazolin-4(3H)-one Derivatives Containing Triazole, Thiadiazole and Thiosemicarbazide Functionalities. PubMed. Available at: [Link]

  • Synthesis, invitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives containing triazole, thiadiazole and thiosemicarbazide functionalities. ResearchGate. Available at: [Link]

  • Synthesis and Urease Inhibition Studies of Some New Quinazolinones. ResearchGate. Available at: [Link]

  • In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. PubMed. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PMC - NIH. Available at: [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Publishing. Available at: [Link]

  • Synthesis, in vitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives containing triazole, thiadiazole and thiosemicarbazide functionalities. Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: Developing Novel Anticancer Agents from Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core, a fused bicyclic system of benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities.[1] In oncology, this scaffold is particularly prominent, forming the backbone of numerous FDA-approved drugs that target key drivers of cancer progression.[1][2] Agents like Gefitinib and Dacomitinib, for example, leverage the quinazolinone framework to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical player in non-small-cell lung carcinoma.[2][3]

The versatility of the quinazolinone ring system allows for precise chemical modifications at multiple positions (notably 2, 3, 6, and 7), enabling the fine-tuning of pharmacological properties to target a wide range of cancer-related pathways.[4][5] These pathways include the inhibition of protein kinases, disruption of microtubule polymerization, and the induction of various cell death mechanisms like apoptosis and autophagy.[1][4] This guide provides a structured, experience-driven framework for the rational design, synthesis, and preclinical evaluation of novel quinazolinone-based anticancer agents.

Section 1: Rational Design & Synthesis Strategies

The foundation of a successful drug discovery campaign lies in a logical, target-aware design process coupled with efficient and versatile chemical synthesis.

Target Identification and Rational Design

Before synthesis, a clear understanding of the intended biological target is paramount. Quinazolinone derivatives are well-documented inhibitors of several key oncogenic proteins.

  • Protein Kinases: EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and RAF kinase are common targets.[2][3][6] Structure-based design, using crystallographic data of known inhibitors (e.g., Erlotinib bound to EGFR), can inform the design of novel derivatives with improved potency or altered selectivity.

  • Tubulin Polymerization: Certain quinazolinone derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics, which is critical for cell division.[4][7] This mechanism is a clinically validated anticancer strategy.

Scientist's Note: The choice of substituents on the quinazolinone core is critical. Structure-activity relationship (SAR) studies consistently show that modifications at the C2, N3, and C6/C7 positions dramatically influence target affinity and cellular activity.[4][5][8] For kinase inhibitors, a group capable of hydrogen bonding at N3 is often crucial for interaction with the hinge region of the kinase domain.

General Synthetic Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol describes a common and efficient method for creating a library of diverse quinazolinone derivatives, which is essential for SAR studies.[6][9][10] Microwave-assisted synthesis is often preferred over conventional heating for its ability to reduce reaction times and improve yields.[6]

Protocol 1: Synthesis of 2-Aryl-3-substituted-4(3H)-Quinazolinones

Rationale: This multi-step synthesis starts with readily available anthranilic acid. The formation of the benzoxazinone intermediate is a key step, which then reacts with a primary amine to form the final quinazolinone ring. This approach allows for diversity at both the 2- and 3-positions.

Materials:

  • Anthranilic acid

  • Aromatic acyl chloride (e.g., benzoyl chloride)

  • Acetic anhydride

  • Primary amine (e.g., aniline)

  • Pyridine (as solvent and base)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Procedure:

  • Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one (Intermediate):

    • To a solution of anthranilic acid (1 equivalent) in pyridine (10-15 mL) in an ice bath, slowly add the desired aromatic acyl chloride (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours until the N-acyl anthranilic acid precipitates.

    • Filter the precipitate, wash with cold water, and dry.

    • Reflux the dried intermediate with an excess of acetic anhydride for 2-3 hours.

    • Cool the mixture, and filter the resulting crystalline benzoxazinone. Wash with petroleum ether and dry.

  • Synthesis of the Final Quinazolinone Derivative:

    • In a microwave vial, combine the 2-aryl-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine (1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140°C) for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water. The solid product will precipitate.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Section 2: In Vitro Biological Evaluation

In vitro assays are the first crucial step in evaluating the biological activity of newly synthesized compounds, providing essential data on cytotoxicity and mechanism of action.[11][12]

Primary Screening: Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It is a robust, high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).

Protocol 2: MTT Assay for Cytotoxicity Screening

Rationale: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm wavelength)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density can vary between cell lines.[15]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized quinazolinone derivatives in DMSO.

    • Create a series of dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in complete medium. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), and positive control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on a shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using non-linear regression analysis (e.g., in GraphPad Prism software).

Data Presentation: Antiproliferative Activity

Summarize the results in a clear, comparative table.

Compound IDTarget Cell LineGI50 (µM) ± SD
QZ-01 A549 (Lung)15.2 ± 1.8
QZ-02 A549 (Lung)2.5 ± 0.4
QZ-03 A549 (Lung)> 100
Doxorubicin A549 (Lung)0.8 ± 0.1
Mechanistic Assays: Cell Cycle and Apoptosis Analysis

Compounds that show potent antiproliferative activity should be further investigated to understand their mechanism of action.

  • Cell Cycle Analysis: Treatment with agents that inhibit tubulin polymerization or certain kinases often leads to cell cycle arrest at a specific phase (e.g., G2/M).[6] This can be quantified by staining DNA with a fluorescent dye (like Propidium Iodide) and analyzing the cell population by flow cytometry.

  • Apoptosis Induction: A key goal of many anticancer agents is to induce programmed cell death (apoptosis). The Annexin V/PI assay is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, allowing for their detection by flow cytometry.[1]

Section 3: In Vivo Efficacy Assessment

Promising lead compounds identified through in vitro screening must be evaluated in a living organism to assess their efficacy and safety.[16] Xenograft models are a cornerstone of preclinical oncology research for this purpose.[17]

Xenograft Tumor Models

In these models, human tumor cells are implanted into immunodeficient mice, allowing the tumor to grow in a complex physiological environment.[17][18]

  • Cell Line-Derived Xenografts (CDX): These models use established human cancer cell lines and are highly reproducible, making them ideal for initial efficacy screening.[19]

  • Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from patients into mice.[20] They better preserve the heterogeneity of the original tumor and are considered more clinically relevant.[20]

Protocol 3: Subcutaneous CDX Model for Efficacy Testing

Rationale: This protocol establishes a tumor in a location (subcutaneous flank) where its growth can be easily and non-invasively measured over time. This allows for a clear assessment of a drug's ability to inhibit tumor progression.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice)

  • Human cancer cell line (e.g., A549)

  • Matrigel (optional, to support initial tumor growth)

  • Test compound (formulated in a suitable vehicle, e.g., 0.5% CMC-Na)

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Step-by-Step Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.

    • Inject approximately 2-5 million cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound at low and high doses, Positive Control) with similar average tumor volumes.

  • Drug Administration:

    • Administer the test compound and controls to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

    • Monitor animal body weight and general health at least twice a week as an indicator of toxicity.

  • Tumor Measurement and Endpoint:

    • Measure tumor volumes 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume ± SEM for each group over time.

Section 4: Visualizing the Workflow and Underlying Biology

Diagrams of Key Processes

Visual aids are essential for understanding the complex, multi-step process of drug discovery and the biological pathways being targeted.

DrugDiscoveryWorkflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization Design Rational Design (Target Selection, SAR) Synth Chemical Synthesis (Library Generation) Design->Synth Purify Purification & Characterization Synth->Purify MTT Antiproliferative Assay (MTT, SRB) Purify->MTT Test Compounds Mechanistic Mechanism of Action (Cell Cycle, Apoptosis) MTT->Mechanistic Target Target-Specific Assay (e.g., Kinase Inhibition) MTT->Target Xenograft Xenograft Model (Efficacy Testing) Mechanistic->Xenograft Select Lead Compound Target->Xenograft Tox Preliminary Toxicity (Body Weight, Health) Xenograft->Tox SAR_Analysis SAR Analysis & Lead Optimization Xenograft->SAR_Analysis Feedback Loop SAR_Analysis->Design Design Next Generation

Caption: High-level workflow for quinazolinone-based anticancer drug discovery.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

Application Notes & Protocols: Molecular Docking of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged heterocyclic structure found in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The specific derivative, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, belongs to the 3-aryl-2-thioxo-quinazolinone subclass, which has garnered significant interest as a versatile building block for novel therapeutic agents.[1]

Molecular docking is an indispensable computational tool in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[2][4] This in silico approach provides critical insights into the molecular interactions driving biological activity, thereby guiding the rational design and optimization of lead compounds. These application notes provide a detailed, field-proven protocol for conducting a molecular docking study of this compound against a relevant biological target, Cyclooxygenase-2 (COX-2), an enzyme strongly implicated in inflammation.[5][6]

Scientific Rationale and Target Selection

Why Target COX-2?

The selection of a biological target is the foundational step of any docking study. Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the Cyclooxygenase (COX) enzymes.[6] COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Molecular docking studies have successfully elucidated the binding modes of various quinazolinone-based compounds within the COX-2 active site, making it an excellent and well-validated target for this protocol.[5][6]

For this protocol, we will utilize the crystal structure of human COX-2 in complex with a known inhibitor, which can be retrieved from the Protein Data Bank (PDB). This allows for a critical protocol validation step known as "redocking."

The Molecular Docking Workflow: A Visual Overview

The entire process, from preparation to analysis, follows a structured, multi-stage workflow. This ensures reproducibility and enhances the reliability of the final results.

molecular_docking_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis PDB Obtain Receptor Structure (e.g., COX-2 from PDB) Prep_Receptor Receptor Preparation (Remove water, add H, assign charges) PDB->Prep_Receptor Ligand_2D Draw Target Ligand (2D Structure) Prep_Ligand Ligand Preparation (Energy minimization, define rotatable bonds) Ligand_2D->Prep_Ligand Grid_Gen Define Grid Box (Active Site Definition) Prep_Receptor->Grid_Gen Docking Run Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Redocking Redock Co-crystallized Ligand RMSD_Check Calculate RMSD (< 2.0 Å?) Redocking->RMSD_Check RMSD_Check->Grid_Gen  Validation Successful Grid_Gen->Docking Analyze Analyze Docking Poses (Binding Energy & Interactions) Docking->Analyze Visualize Visualize Protein-Ligand Complex (2D & 3D Plots) Analyze->Visualize

Caption: A comprehensive workflow for molecular docking studies.

Detailed Experimental Protocols

This protocol is designed using the AutoDock suite of tools (AutoDockTools and AutoDock Vina), which are widely used and freely available for academic research.[7][8][9]

Phase 1: System Preparation

1.1. Receptor (COX-2) Preparation

  • Rationale: The raw PDB structure contains elements like water molecules, co-solvents, and multiple protein chains that are often unnecessary for docking and can interfere with the calculation.[10][11] This protocol prepares the protein by creating a clean, hydrogenated, and correctly charged structure in the required PDBQT format.[8]

  • Protocol:

    • Download Structure: Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 5KIR ) from the . This structure contains the co-crystallized inhibitor celecoxib, which will be used for validation.

    • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF ChimeraX or Discovery Studio Visualizer.[12][13]

      • Remove all water molecules (HOH).

      • Delete any co-factors or ions not essential for binding.

      • Isolate a single protein chain if the biological unit is a monomer.

      • Separate the co-crystallized ligand (celecoxib) and save it as a separate PDB file. Save the cleaned protein as receptor.pdb.

    • Prepare in AutoDockTools (ADT):

      • Launch ADT and open the receptor.pdb file.

      • Add polar hydrogens by navigating to Edit > Hydrogens > Add > Polar Only.[13]

      • Compute Gasteiger charges for the ligand (Ligand > Input > Open).

      • Assign Kollman charges to the protein.

      • Save the prepared receptor as a PDBQT file (Grid > Macromolecule > Choose), which adds charge (Q) and atom type (T) information.[14]

1.2. Ligand (this compound) Preparation

  • Rationale: The ligand must be converted from a 2D drawing to a 3D, energy-minimized structure. The docking software needs to know which bonds are rotatable to explore different conformations (poses) during the simulation.

  • Protocol:

    • Draw 2D Structure: Use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structure of the target compound.

    • Convert to 3D and Minimize: Convert the 2D structure to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94).[15] Save the structure as a .mol2 or .pdb file.

    • Prepare in AutoDockTools (ADT):

      • Launch ADT and open the ligand's 3D structure file.[16][17]

      • ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.

      • Define the rotatable bonds by navigating to Ligand > Torsion Tree > Detect Root.[8][17] The software will identify bonds that can rotate freely.

      • Save the final prepared ligand as ligand.pdbqt (Ligand > Output > Save as PDBQT).[7]

Phase 2: Docking Protocol Validation (Redocking)
  • Rationale: This is a critical self-validating step to ensure the chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[18][19][20] If the docked pose of the co-crystallized ligand is very close to its original position in the crystal structure, the protocol is considered valid.

  • Protocol:

    • Prepare Co-crystallized Ligand: Using the PDB file for celecoxib saved in step 1.1.2, prepare it in ADT following the same ligand preparation protocol (Phase 1.2) to create celecoxib.pdbqt.

    • Define the Grid Box: The grid box defines the three-dimensional search space for the docking simulation. It must be centered on the active site and large enough to encompass it entirely.[15][21]

      • In ADT, with the receptor loaded, go to Grid > Grid Box.

      • Center the grid box on the co-crystallized ligand's original position. Adjust the dimensions (in Angstroms) to cover the entire binding pocket, typically with a 1 Å spacing.[22]

    • Run Redocking Simulation: Use AutoDock Vina to dock celecoxib.pdbqt back into the receptor's active site using the defined grid parameters.

    • Calculate RMSD: Superimpose the top-ranked docked pose of celecoxib with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.[4]

    • Validation Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[18][23][24]

Phase 3: Docking of this compound
  • Protocol:

    • Use Validated Parameters: With the protocol validated, use the exact same grid box parameters and docking settings.

    • Run Production Docking: Execute the AutoDock Vina simulation with the prepared target ligand (ligand.pdbqt) and the prepared COX-2 receptor (receptor.pdbqt).

    • Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and grid parameters.

Phase 4: Analysis and Interpretation of Results
  • Rationale: The output of a docking simulation is a set of possible binding poses, each with a corresponding binding affinity score.[23] Analysis involves identifying the most likely pose and understanding the specific molecular interactions that stabilize it.[25]

  • Protocol:

    • Analyze Binding Affinity: The docking log file provides the binding affinity (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[23] Compare this value to that of the redocked known inhibitor (celecoxib).

    • Visual Inspection: Load the receptor and the output docking_results.pdbqt file into a visualization tool. Examine the top-ranked pose of the ligand within the receptor's active site.[23][26]

    • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the amino acid residues of the active site. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Key for binding within non-polar pockets.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Ionic Interactions: Between charged groups.

    • 2D Interaction Diagrams: Generate 2D diagrams using tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to clearly visualize the interacting residues and bond distances.[25][26]

Data Presentation: Interpreting Docking Outcomes

Quantitative results from the docking simulation should be summarized for clear comparison.

CompoundDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues (COX-2)No. of H-Bonds
Celecoxib (Reference) -11.50.021HIS90, ARG513, TYR385, SER5302
This compound -9.80.255HIS90, TYR355, ARG1201
Hypothetical Negative Control-5.2215.4(Weak/Non-specific)0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated by the simulation.

Conclusion and Future Directions

This guide provides a comprehensive and validated protocol for conducting molecular docking studies on this compound. By following these steps, researchers can reliably predict the binding mode and affinity of this compound against biological targets like COX-2. The insights gained from such studies are invaluable for understanding structure-activity relationships (SAR) and for guiding the synthesis of more potent and selective analogues in the drug development pipeline.[2]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Online] Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? [Online] Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online] Available at: [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Online] Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? [Online] Available at: [Link]

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Online] Available at: [Link]

  • El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392. [Online] Available at: [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Online] Available at: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Online] Available at: [Link]

  • YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. [Online] Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Online] Available at: [Link]

  • Wei, B. Q., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(7), 1245–1258. [Online] Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Online] Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2015(3), M862. [Online] Available at: [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Online] Available at: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Online] Available at: [Link]

  • Diller, D. J., & Li, R. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Online] Available at: [Link]

  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Online] Available at: [Link]

  • Jaroensuk, N., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 14(6), 841–847. [Online] Available at: [Link]

  • YouTube. (2024). Generating grid box for Docking using Vina. [Online] Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking. In Molecular Modeling of Proteins, 257–283. [Online] Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 21(1), 89. [Online] Available at: [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. [Online] Available at: [Link]

  • Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. [Online] Available at: [Link]

  • AutoDock Vina. (n.d.). Autodock Vina 1.2.0 documentation. [Online] Available at: [Link]

  • AutoDock Vina. (n.d.). Basic docking. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2021). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as... [Online] Available at: [Link]

  • YouTube. (2021). AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF). [Online] Available at: [Link]

  • PubMed. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and... [Online] Available at: [Link]

  • Connect Journals. (n.d.). Synthesis and Molecular Docking Studies of Some 1,2-Dimethyl-3(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-ones as Anticancer Agents. [Online] Available at: [Link]

  • Al-Ostath, A., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC Chemistry, 11(1), 46. [Online] Available at: [Link]

  • ResearchGate. (2019). Synthesis and biological activity evaluation Of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h)-one derivatives. [Online] Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 11(29), 17765–17777. [Online] Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Purification of Synthesized 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective purification of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The protocols detailed herein are designed to address the common challenges associated with the isolation and purification of this class of molecules, ensuring high purity essential for subsequent analytical and biological evaluation. We will explore three primary purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The causality behind experimental choices, troubleshooting, and validation are central themes of this guide, aiming to equip the user with a robust understanding of the purification workflow.

Introduction: The Importance of Purity in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones are a subclass that has demonstrated significant pharmacological potential.[1][2] The biological activity of any synthesized compound is intrinsically linked to its purity. Impurities, which can arise from unreacted starting materials, by-products, or degradation products, can lead to erroneous biological data, mask the true activity of the target compound, and introduce toxicity.[4] Therefore, rigorous purification is a critical and non-negotiable step in the drug discovery and development process.

The synthesis of this compound typically involves the cyclization of a precursor molecule.[1] Common impurities may include unreacted anthranilic acid derivatives or isothiocyanates, as well as side-products from incomplete or alternative reaction pathways.[4][5] This guide will provide detailed protocols to effectively remove these impurities.

Pre-Purification Analysis: Know Your Impurities

Before commencing any purification protocol, it is imperative to analyze the crude reaction mixture to identify the target compound and the major impurities. This initial assessment will inform the choice of the most appropriate purification strategy.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TTC): A rapid and cost-effective method to visualize the number of components in the crude mixture and to determine an appropriate solvent system for column chromatography.[4][6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of the purity of the crude product and can be used to develop a preparative HPLC method.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the desired product and any major impurities by comparing the spectra to known reference data.[1][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can aid in the identification of by-products.[1]

Purification Methodologies

The choice of purification method depends on the nature and quantity of the impurities, the scale of the synthesis, and the desired final purity.[4] Often, a combination of techniques is required to achieve high purity.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4][7]

Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be removed by hot filtration).

Protocol for Recrystallization of this compound:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) at room and elevated temperatures. Ethanol has been reported to be an effective solvent for recrystallizing similar quinazolinone derivatives.[1][2][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is a critical step to maximize yield; using too much solvent will result in a lower recovery of the purified product.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble.Use a lower-boiling solvent or a solvent mixture.
No crystal formation Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low recovery The compound is too soluble in the cold solvent.Use a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution.

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Induce Crystallization C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystals G->H

Caption: Workflow for purification by column chromatography.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC is a high-resolution purification technique that is ideal for achieving very high purity (>99%) or for separating closely related compounds. [4][8]It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. [9] Principle: A solution of the sample is injected into a column packed with a stationary phase (commonly C18 for reverse-phase HPLC). A mobile phase is pumped through the column, and compounds are separated based on their differential partitioning between the mobile and stationary phases.

Protocol for Preparative HPLC:

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition (e.g., a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and column type (a C18 reverse-phase column is common for quinazolinone derivatives). [4]2. Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume. [10]3. Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the solution to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as they elute from the column, guided by the detector signal (typically UV). [10]5. Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization (freeze-drying) if water is present, to obtain the final purified compound.

Troubleshooting Preparative HPLC:

Problem Possible Cause Solution
Poor peak shape Column overloading. Inappropriate mobile phase pH.Inject a smaller sample volume. Add an acid or base modifier to the mobile phase.
Low resolution Inefficient column. Inappropriate mobile phase gradient.Use a new column. Optimize the gradient profile.
Sample precipitation The sample is not soluble in the mobile phase.Dissolve the sample in a stronger solvent (e.g., DMSO) and inject a smaller volume.

Diagram: Preparative HPLC Workflow

G A Analytical Method Development B Scale-Up to Preparative Method A->B C Prepare and Filter Sample Solution B->C D Inject and Collect Fractions Based on UV Signal C->D E Analyze Fraction Purity (Analytical HPLC) D->E F Combine Pure Fractions E->F G Remove Solvent (e.g., Lyophilization) F->G H High-Purity Compound G->H

Caption: Workflow for purification by preparative HPLC.

Comparison of Purification Techniques

Technique Purity Achievable Yield Scalability Cost Best For
Recrystallization Good to ExcellentModerate to HighHighLowInitial purification of large quantities of solid material.
Column Chromatography Good to ExcellentModerateModerateModerateSeparating compounds with different polarities.
Preparative HPLC Excellent (>99%)Low to ModerateLow to ModerateHighFinal polishing step to achieve very high purity; separating complex mixtures.

Post-Purification Validation

After purification, it is crucial to confirm the identity and purity of the final compound using the analytical techniques mentioned in Section 2. The final product should be a solid with a sharp melting point and clean spectroscopic data (NMR, MS). Purity should be assessed by HPLC, ideally showing a single peak.

Conclusion

The successful purification of this compound is a critical step in its development as a potential therapeutic agent. The choice of purification technique will depend on the specific circumstances of the synthesis and the required purity level. A multi-step approach, such as an initial recrystallization followed by column chromatography or preparative HPLC, is often the most effective strategy for obtaining a highly pure compound ready for biological evaluation. By understanding the principles and practical considerations of each technique, researchers can confidently and efficiently purify this and other related quinazolinone derivatives.

References

  • MDPI. (2018). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of some novel quinazolinone derivatives. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

  • PMC - NIH. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • NIH. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. Retrieved from [Link]

  • Welch. (n.d.). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

  • NIH. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • PMC - NIH. (2010). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and. Retrieved from [Link]

  • PMC - PubMed Central. (2019). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • ResearchGate. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Retrieved from [Link]

  • Request PDF. (2019). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

  • NIH. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Retrieved from [Link]

  • SciSpace. (2010). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of Quinazolinone Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinazolinone Scaffolds

The quinazolinone core, a bicyclic heterocyclic structure, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer[3][4][5], anti-inflammatory[6][7][8][9], anticonvulsant[10][11][12][13][14][15], and antimicrobial agents.[3] The versatility of the quinazolinone ring allows for substitutions at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic properties.[16] This adaptability makes it a privileged scaffold in drug discovery, with several quinazolinone-based drugs having reached the market.[3]

The transition from promising in vitro activity to a viable clinical candidate necessitates rigorous in vivo evaluation. Animal models provide a complex physiological system to assess a compound's efficacy, toxicity, and pharmacokinetic profile, offering critical insights that cannot be obtained from cell-based assays alone.[17][18] This guide provides a comprehensive framework for the in vivo testing of novel quinazolinone compounds, focusing on scientifically robust methodologies and ethical considerations.

Strategic Selection of Animal Models

The choice of animal model is paramount to the translational relevance of preclinical data. The selection should be driven by the therapeutic indication of the quinazolinone compound being investigated.

Therapeutic Area Recommended Animal Model Justification
Oncology Xenograft Mouse Models (e.g., Nude, SCID)Immunodeficient mice allow for the engraftment of human tumor cell lines (e.g., CAL 27 for oral cancer, MCF-7 for breast cancer), providing a platform to assess anti-tumor efficacy against human cancers.[3]
Inflammation Carrageenan-Induced Paw Edema in RatsThis is a well-established model for acute inflammation, allowing for the quantitative assessment of a compound's ability to reduce edema.[6][7][8]
Epilepsy/Convulsions Pentylenetetrazole (PTZ)-Induced Seizure Model in MicePTZ is a GABA-A receptor antagonist that reliably induces seizures, making this a standard model for screening potential anticonvulsant agents.[10][11][12][13]
Pain/Analgesia Acetic Acid-Induced Writhing Test in MiceThis model assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by a chemical irritant.

Core Experimental Protocols

Compound Formulation and Administration

The formulation and route of administration are critical for ensuring consistent bioavailability. For many quinazolinone derivatives, oral gavage is a common and effective method of administration.

Protocol: Oral Gavage in Mice [19][20][21][22][23]

  • Animal Preparation: Weigh each mouse accurately to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[19][22]

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip to minimize the risk of esophageal or stomach perforation.[19]

  • Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, facilitating the smooth passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which aids in guiding the needle into the esophagus.

  • Administration: Once the needle is in the stomach (indicated by the lack of resistance and reaching a pre-measured depth), slowly administer the compound suspension.

  • Post-Procedure Monitoring: Observe the mouse for at least 15 minutes post-gavage for any signs of distress, such as labored breathing or oral bleeding.[20]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the quinazolinone compound.[24][25] This involves collecting serial blood samples to measure drug concentration over time.

Protocol: Serial Blood Sampling via Saphenous Vein in Mice [26][27][28][29][30]

  • Animal Restraint: Place the mouse in a restraint tube, allowing one hind leg to be accessible.

  • Site Preparation: Shave the fur over the lateral saphenous vein and wipe the area with 70% ethanol.

  • Venipuncture: Puncture the vein with a sterile 25-gauge needle. A small drop of blood will form.

  • Blood Collection: Collect the blood into a capillary tube or pipette tip. Gentle pressure above the puncture site can aid in blood flow.

  • Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

  • Sample Processing: Process the blood samples (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.

Parameter Description
Cmax Maximum plasma concentration of the drug.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life of the drug in plasma.
Bioavailability The fraction of the administered dose that reaches systemic circulation.
Efficacy Evaluation

The methods for evaluating efficacy are dependent on the therapeutic target.

  • Anticancer Efficacy: In xenograft models, tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.[3]

  • Anti-inflammatory Efficacy: In the carrageenan-induced paw edema model, paw volume is measured using a plethysmometer at various time points after compound administration.[6]

  • Anticonvulsant Efficacy: In the PTZ model, the latency to the first seizure and the number of seizures are recorded.[10][11]

Toxicity Assessment

Acute toxicity studies are performed to determine the safety profile of the compound.[31] This typically involves administering a single high dose and observing the animals for a set period (e.g., 14 days) for any signs of morbidity or mortality. Body weight changes and post-mortem organ examination are also conducted.

Advanced In Vivo Imaging Techniques

Non-invasive imaging techniques can provide real-time, longitudinal data on drug efficacy and biodistribution, reducing the number of animals required for a study.[17][18]

  • Bioluminescence and Fluorescence Imaging: These optical imaging methods can be used to track tumor growth, metastasis, and cellular activity in real-time by labeling cells with luciferase or fluorescent proteins.[17][32] This allows for the direct visualization of the therapeutic effects of quinazolinone compounds on tumors.[32]

  • Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques can provide quantitative data on the biodistribution and target engagement of radiolabeled quinazolinone compounds.[33][34]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vivo Testing

G cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Post-Study Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Baseline_Measurements Baseline Measurements (e.g., Body Weight, Tumor Volume) Randomization->Baseline_Measurements Compound_Admin Compound Administration (e.g., Oral Gavage) Baseline_Measurements->Compound_Admin PK_Sampling Pharmacokinetic Blood Sampling Compound_Admin->PK_Sampling Efficacy_Assessment Efficacy Assessment (e.g., Tumor Measurement) Compound_Admin->Efficacy_Assessment Toxicity_Monitoring Toxicity Monitoring (e.g., Clinical Signs, Body Weight) Compound_Admin->Toxicity_Monitoring Terminal_Bleed Terminal Bleed & Tissue Collection Toxicity_Monitoring->Terminal_Bleed Histopathology Histopathology Terminal_Bleed->Histopathology Data_Analysis Data Analysis & Statistical Evaluation Histopathology->Data_Analysis

Caption: General workflow for in vivo testing of quinazolinone compounds.

Potential Mechanism of Action: Modulation of Cell Cycle and Apoptosis

Many quinazolinone derivatives exert their anticancer effects by interfering with cell cycle progression and inducing apoptosis.[1][3]

G cluster_0 Cell Cycle Regulation cluster_1 Apoptotic Pathway Quinazolinone Quinazolinone Compound CDK1 CDK1 Activation Quinazolinone->CDK1 Bcl2 Bcl-2 Inhibition Quinazolinone->Bcl2 G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Cell_Death Tumor Cell Death G2M_Arrest->Cell_Death Bax Bax Translocation to Mitochondria Bcl2->Bax Cytochrome_C Cytochrome C Release Bax->Cytochrome_C Apoptosis Apoptosis Cytochrome_C->Apoptosis Apoptosis->Cell_Death

Caption: Simplified signaling pathway for anticancer quinazolinones.

Conclusion: A Pathway to Clinical Translation

The in vivo evaluation of quinazolinone compounds is a critical step in the drug development pipeline. By employing scientifically sound and ethically considered protocols, researchers can generate the robust data necessary to identify promising clinical candidates. The methodologies outlined in this guide provide a foundation for conducting these essential studies, ultimately paving the way for the development of new and effective therapies based on the versatile quinazolinone scaffold.

References

  • CD BioSciences. In Vivo Drug Efficacy Imaging Monitoring. Available from: [Link]

  • Al-Ostath, A., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Scientia Pharmaceutica, 81(3), 639-656. Available from: [Link]

  • MDPI. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 2008. Available from: [Link]

  • National Institutes of Health. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Ecology, 97(11), fiab139. Available from: [Link]

  • Scribd. Oral Gavage Procedure in Mice. Available from: [Link]

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 28(1), 1. Available from: [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(11), 2635. Available from: [Link]

  • PubMed. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3475. Available from: [Link]

  • PubMed Central. (2016). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR Journal, 57(2), 173-186. Available from: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2016). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. Available from: [Link]

  • JoVE. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. Journal of Visualized Experiments, (9), 296. Available from: [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available from: [Link]

  • Neoteryx. (2017). 4 Top Methods of Blood Collection in Lab Rodents. Available from: [Link]

  • PubMed Central. (2021). Editorial: In vivo Imaging in Pharmacological Research. Frontiers in Pharmacology, 12, 794354. Available from: [Link]

  • ResearchGate. (2015). In Vivo Imaging Techniques of the Nanocarriers Used for Targeted Drug Delivery. Available from: [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. Available from: [Link]

  • PubMed. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 2008. Available from: [Link]

  • Journal of Neonatal Surgery. (2025). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery, 14(32s). Available from: [Link]

  • Bentham Science. (2025). An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Available from: [Link]

  • PubMed Central. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 2008. Available from: [Link]

  • National Institutes of Health Office of Animal Care and Use. Guidelines for Survival Blood Collection in Mice and Rats. Available from: [Link]

  • ResearchGate. (2024). (PDF) Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Available from: [Link]

  • University of California, Irvine Office of Research. Rodent Blood Collection. Available from: [Link]

  • IDEXX BioAnalytics. Rodent Blood Collection and Sample Preparation Guide. Available from: [Link]

  • MDPI. (2020). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 25(23), 5762. Available from: [Link]

  • ScienceDirect. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109. Available from: [Link]

  • Scientific Research Publishing. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Computational Molecular Bioscience, 5, 59-79. Available from: [Link]

  • ResearchGate. Acute toxicity studies in mice and rats. Available from: [Link]

  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Available from: [Link]

  • Scientific Research Publishing. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Computational Molecular Bioscience, 5, 59-79. Available from: [Link]

  • Bentham Science. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Available from: [Link]

  • PubMed Central. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6616. Available from: [Link]

  • Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology, 11, 764491. Available from: [Link]

  • National Institutes of Health. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 26(2), 346. Available from: [Link]

  • ResearchGate. In vivo pharmacokinetic profiles in rat of 20. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your reaction yields. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure you achieve reliable and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary and most accessible synthetic route involves the cyclocondensation of anthranilic acid with 4-fluorophenyl isothiocyanate.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered starting materials. What are the likely causes and how can I fix this?

A: Low or no yield is one of the most common issues in quinazolinone synthesis and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials:

    • Anthranilic Acid: Ensure the anthranilic acid is pure and dry. Impurities or moisture can interfere with the reaction. The presence of water can potentially lead to hydrolysis of intermediates.[2]

    • 4-Fluorophenyl Isothiocyanate: Isothiocyanates can degrade upon exposure to moisture or prolonged storage. Use a freshly opened bottle or purify stored isothiocyanate before use. The presence of the corresponding amine (4-fluoroaniline) as an impurity can lead to unwanted side products.

  • Reaction Conditions:

    • Temperature: The intramolecular cyclization step, which forms the quinazolinone ring, often requires elevated temperatures. If the reaction is run at too low a temperature, you may only form the intermediate N-(2-carboxyphenyl)-N'-(4-fluorophenyl)thiourea, which may not cyclize efficiently. Many procedures recommend refluxing in a suitable solvent like glacial acetic acid or ethanol.[3]

    • Reaction Time: This synthesis is not instantaneous. Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material spots are still prominent after the initially planned time, consider extending the reaction duration. Refluxing for 10 hours or more is not uncommon in these syntheses.[3]

  • Solvent Choice:

    • The solvent plays a critical role. Glacial acetic acid is often used as it acts as both a solvent and an acid catalyst, facilitating the dehydration and cyclization step.[3]

    • Alternatively, solvents like ethanol can be effective, often in the presence of a base or acid catalyst to promote the reaction.[4][5] If you are experiencing poor solubility of your starting materials, consider alternative high-boiling point polar aprotic solvents, though this may require re-optimization of the entire procedure.

  • Stoichiometry:

    • Ensure that the molar ratio of anthranilic acid to 4-fluorophenyl isothiocyanate is accurate, typically 1:1. Using a slight excess of the isothiocyanate can sometimes help drive the reaction to completion, but a large excess can complicate purification.

Issue 2: Significant Side Product Formation & Purification Challenges

Q: My crude product shows multiple spots on TLC, making purification difficult. What are these side products and how can I minimize them?

A: The formation of side products is a frequent challenge.[2] Understanding their origin is key to minimizing them.

  • Primary Side Product: The Uncyclized Thiourea Intermediate

    • Identification: The most common "side product" is often the uncyclized thiourea intermediate (N-(2-carboxyphenyl)-N'-(4-fluorophenyl)thiourea). This occurs when the initial nucleophilic attack of the anthranilic acid's amino group on the isothiocyanate proceeds, but the subsequent intramolecular cyclization stalls.

    • Cause & Solution: This is typically due to insufficient heating or a lack of an effective catalyst to promote the final dehydration and ring-closing step.[4]

      • Increase Temperature/Time: Ensure the reaction is maintained at a vigorous reflux.

      • Use a Catalyst: If not already doing so, use glacial acetic acid as the solvent or add a catalytic amount of a strong acid like p-toluenesulfonic acid to your reaction in a neutral solvent.

  • Other Potential Byproducts:

    • Self-condensation of Anthranilic Acid: Under very harsh conditions, side reactions involving the starting materials can occur.[2]

    • Degradation Products: If the reaction is heated for an excessively long time at very high temperatures, degradation of the starting materials or product can occur.

  • Purification Strategy:

    • Recrystallization: The target compound, this compound, is typically a stable, crystalline solid. Recrystallization from a suitable solvent like ethanol, ethanol/water, or acetic acid is often the most effective method for purification.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is usually effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis proceeds via a two-step sequence within a one-pot reaction.

  • Nucleophilic Addition: The amino group (-NH2) of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-fluorophenyl isothiocyanate. This forms a thiourea intermediate.

  • Intramolecular Cyclization: The newly formed thiourea undergoes an intramolecular cyclization. The carboxylic acid group of the anthranilic acid moiety reacts with the adjacent thiourea nitrogen, eliminating a molecule of water (dehydration) to form the final six-membered heterocyclic ring of the quinazolinone. This step is often the rate-limiting step and is promoted by heat and/or an acid catalyst.[4]

A diagram of the proposed mechanism is provided below.

G R1 Anthranilic Acid I1 Thiourea Intermediate R1->I1 Step 1: Nucleophilic Addition R2 4-Fluorophenyl Isothiocyanate R2->I1 P1 Target Quinazolinone I1->P1

Caption: Proposed reaction mechanism.

Q2: How can I significantly improve my yield beyond basic troubleshooting?

A2: To push your yield higher, consider optimizing the reaction parameters more systematically or exploring alternative energy sources.

  • Catalyst Screening: While glacial acetic acid works well, other catalysts can be explored.[3] Lewis acids or other Brønsted acids may improve the rate of cyclization. Some syntheses of related quinazolinones have shown success with catalysts like p-toluenesulfonic acid or even metal-based catalysts in different contexts.[6][7]

  • Solvent Optimization: The choice of solvent can have a dramatic impact. A systematic screen of solvents could reveal a more optimal medium for your reaction. A comparison of common solvents is summarized in the table below.

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[1] If you have access to a microwave reactor, converting a conventional heating protocol to a microwave-assisted one is a powerful optimization strategy.

Table 1: Influence of Reaction Conditions on Yield

Catalyst/Solvent System Typical Temperature Typical Reaction Time Expected Yield Range Reference
Glacial Acetic Acid Reflux (~118 °C) 8-12 hours Good to High [3]
Ethanol / Triethylamine Reflux (~78 °C) 10-16 hours Moderate to Good [4][5]
Methanol / KOH Reflux (~65 °C) 3-5 hours Good [8]

| DMF / NaOtBu | 70-80 °C | 1-3 hours | High |[9] |

Note: Yields are highly substrate-dependent and the above table is a general guide.

Q3: What are the best practices for setting up and monitoring this reaction?

A3: Adhering to best practices will ensure consistency and safety.

  • Glassware: Ensure all glassware is thoroughly dried to prevent moisture from interfering with the isothiocyanate.

  • Setup: A standard reflux apparatus consisting of a round-bottom flask, condenser, and heating mantle is sufficient. Ensure good stirring throughout the reaction.

  • Monitoring: Use TLC to monitor the reaction's progress. A good mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 or 1:1 v/v). You should see the spots for your starting materials disappear as a new, typically lower Rf spot for the product appears.

  • Work-up: After the reaction is complete (as determined by TLC), the typical work-up involves cooling the reaction mixture and pouring it into ice-cold water. The precipitated solid product can then be collected by vacuum filtration, washed with water to remove any acid catalyst, and then dried.

Below is a general workflow for the synthesis and purification process.

G start Start reactants Combine Anthranilic Acid & 4-Fluorophenyl Isothiocyanate in Solvent start->reactants reflux Heat Reaction Mixture (Reflux) reactants->reflux monitor Monitor Progress with TLC reflux->monitor monitor->reflux Incomplete workup Pour into Ice Water & Filter Crude Product monitor->workup Complete purify Purify by Recrystallization or Column Chromatography workup->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

Q4: Are there viable alternative synthetic routes to this compound?

A4: Yes, several other methods exist for synthesizing the 2-thioxo-quinazolin-4-one core structure.

  • From Dithiocarbamates: An alternative route involves the reaction of anthranilic acid derivatives with dithiocarbamates in a suitable solvent like ethanol.[4][5][10] This method avoids the direct handling of potentially hazardous isothiocyanates.

  • Three-Component Reaction: A one-pot synthesis can be performed using anthranilic acid, an aromatic amine (4-fluoroaniline), and carbon disulfide, often under basic conditions (e.g., KOH in methanol).[8][11] This method is advantageous as the starting materials are readily available and inexpensive.

Experimental Protocol: Synthesis via Anthranilic Acid and Isothiocyanate

This protocol is a generalized procedure based on common literature methods.[3]

Materials:

  • Anthranilic Acid

  • 4-Fluorophenyl isothiocyanate

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask and stir to dissolve the solid.

  • To this solution, add 4-fluorophenyl isothiocyanate (1.53 g, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 10 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate thoroughly with cold water (3 x 30 mL) to remove residual acetic acid.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.

References

  • El-Sayed, N. N., Al-Otaibi, T. M., Barakat, A., Almarhoon, Z. M., Hassan, M. Z., Al-Zaben, M. I., ... & Ben Bacha, A. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392. [Link]

  • Azizi, N., & Edrisi, M. (2017). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4 (1H)-one via dithiocarbamate–anthranilic acid reaction. Chinese Chemical Letters, 28(1), 109-112. [Link]

  • Azizi, N., & Edrisi, M. (2017). Sci-Hub Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1 H )-one via dithiocarbamate–anthranilic acid reaction. Chinese Chemical Letters. [Link]

  • Abdel-Megeed, M. F., Aly, Y. L., Saleh, M. A., Abdo, I. M., El-Hiti, G. A., & Smith, K. (1995). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4 (3H)-ones. Sulphur Letters, 19(4), 129-140. [Link]

  • Azizi, N., & Edrisi, M. (2017). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction. ResearchGate. [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2011). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Molecules, 16(1), 501-517. [Link]

  • Malik, R., Rani, S., Tiwari, R., & Srivastava, S. (2021). Quinazolinone: a versatile scaffold for the design of potent bioactive molecules. European Journal of Medicinal Chemistry, 224, 113722. [Link]

  • Saeed, A., Shaheen, U., Hameed, A., & Naqvi, S. A. Z. (2016). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2016(4), M910. [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Sayahi, M. H., Saghanezhad, S. J., Bahadori, S., & Mahdavi, M. (2018). Synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. ResearchGate. [Link]

  • Abdelmegeed, M. F., Aly, Y., Saleh, M. A., Abdo, I. M., El-Hiti, G. A., & Smith, K. (1995). Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. Semantic Scholar. [Link]

  • Liang, F., Yang, L., & Li, J. (2025). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers in Chemistry. [Link]

  • Scientific Reports. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Nature. [Link]

Sources

Technical Support Guide: Overcoming Solubility Challenges with 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a promising quinazolinone derivative for various research applications. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the primary technical hurdle associated with this compound: its inherently low aqueous solubility. Failure to properly manage solubility can lead to experimental artifacts, inaccurate data, and poor reproducibility. This document provides expert-driven, field-proven insights and protocols to ensure reliable and meaningful results.

Section 1: Compound Profile & The Root of the Problem

This compound, which we will refer to as FTDQ, belongs to a class of heterocyclic compounds known for their diverse pharmacological activities.[1] However, its chemical structure, characterized by fused aromatic rings, predisposes it to high lipophilicity and consequently, poor solubility in aqueous buffers used in most biological assays.[2]

Table 1: Physicochemical Properties of FTDQ

PropertyValueSource
CAS Number 1547-15-5[3]
Molecular Formula C₁₄H₉FN₂OS[3]
Molecular Weight 272.30 g/mol [3]
Density 1.47 g/cm³[3]

The key challenge arises when a stock solution, typically prepared in a potent organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous assay medium. This sudden shift in solvent polarity causes the compound to crash out of solution, leading to precipitation or the formation of aggregates.[4][5] This not only reduces the effective concentration of the compound available to interact with the biological target but can also cause false-positive results in screening assays.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my FTDQ precipitating when I add its DMSO stock to my aqueous assay buffer?

This is the most common issue and is due to a phenomenon called "solvent shifting." FTDQ is highly soluble in 100% DMSO but poorly soluble in water. When you dilute the DMSO stock into your buffer, the overall percentage of DMSO drops dramatically. The aqueous environment cannot maintain the compound in solution, causing it to precipitate.[5][6][7] It's crucial to understand that solubility in DMSO is not a good predictor of its behavior in a predominantly aqueous solution.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

This is assay-dependent and must be empirically determined. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive assays may show artifacts at concentrations as low as 0.1%.[8] It is imperative to run a vehicle control experiment, testing various concentrations of DMSO in your assay to establish a safe and non-interfering upper limit.[8]

Q3: Can I use sonication or heat to dissolve my compound?

While mild heating or sonication can help dissolve the compound initially in the stock solvent, it is generally not recommended for dissolving precipitates in your final aqueous assay medium. These methods can create a supersaturated, thermodynamically unstable solution. The compound will likely precipitate again over the course of the experiment, leading to inconsistent results. Furthermore, heat can degrade the compound or affect the integrity of biological reagents.

Q4: How can I visually confirm if my compound is fully dissolved or has formed aggregates?

A clear, transparent solution is a good first sign, but the absence of visible precipitate does not guarantee the absence of nano-aggregates. A simple check is to shine a laser pointer through the solution. If you see a visible beam path (the Tyndall effect), it indicates the presence of colloidal particles or aggregates. For more rigorous confirmation, techniques like Dynamic Light Scattering (DLS) can be used to detect sub-micron aggregates.

Section 3: Troubleshooting and Decision Workflow

Navigating solubility issues requires a systematic approach. The following workflow is designed to guide you from initial stock preparation to a final, soluble assay-ready solution.

Caption: A decision tree for troubleshooting FTDQ solubility.

Section 4: Step-by-Step Solubility Enhancement Protocols

If optimizing the DMSO concentration is insufficient, the use of pharmaceutical excipients is the next logical step.[9]

Protocol 1: The Cyclodextrin Approach

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble molecules like FTDQ, effectively shielding them from the aqueous environment and enhancing solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[10]

Mechanism of Action: Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 After Complexation ftdq FTDQ (Hydrophobic) water Aqueous Buffer complex Soluble Inclusion Complex ftdq->complex Encapsulation cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) ftdq_in FTDQ

Caption: FTDQ is encapsulated within the hydrophobic core of HP-β-CD.

Step-by-Step Protocol:

  • Prepare a 40% (w/v) HP-β-CD Stock Solution: Dissolve 4 g of HP-β-CD in 10 mL of your assay buffer. Gentle warming may be required. Sterile filter the solution.

  • Prepare FTDQ Stock in DMSO: Prepare a high-concentration stock of FTDQ (e.g., 50 mM) in 100% DMSO.

  • Form the Complex:

    • Take a volume of the 40% HP-β-CD solution.

    • Slowly, while vortexing, add a small volume of the FTDQ/DMSO stock directly into the HP-β-CD solution. The goal is to keep the final DMSO concentration low (e.g., 1-2%).

    • For example, add 2 µL of 50 mM FTDQ/DMSO to 98 µL of 40% HP-β-CD to get a 1 mM FTDQ solution in ~39% HP-β-CD and 2% DMSO.

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.

  • Dilute into Assay Medium: This new, aqueous-based FTDQ/cyclodextrin stock can now be further diluted into your final assay medium.

  • Run Controls: Always test the effect of the final HP-β-CD concentration on your assay in a vehicle control experiment.

Protocol 2: The Co-Solvent and Surfactant Approach

Co-solvents and surfactants are common tools for increasing the solubility of nonpolar drugs.[12] Co-solvents like polyethylene glycol 300 (PEG 300) or ethanol work by reducing the polarity of the aqueous medium.[12] Surfactants like Kolliphor® EL or Tween® 80 form micelles that encapsulate the hydrophobic compound.[9]

Table 2: Comparison of Common Solubilizing Excipients

Excipient ClassExample(s)Mechanism of ActionProsCons
Co-solvents PEG 300, Propylene Glycol, EthanolReduces the polarity (interfacial tension) of the aqueous solvent system.[12]Simple to use; effective for moderately hydrophobic compounds.High concentrations may be needed; potential for biological activity or toxicity.
Cyclodextrins HP-β-CD, β-CDForms a host-guest inclusion complex, encapsulating the hydrophobic drug.[10][13]Generally low toxicity; well-defined 1:1 complexation is common.[14]Can sometimes extract cholesterol from cell membranes at high concentrations.
Surfactants Kolliphor® EL, Tween® 80, Poloxamer 407Forms micelles above the critical micelle concentration (CMC) that encapsulate the drug.[9]Highly effective for very poorly soluble compounds.[12]Higher potential for assay interference and cell toxicity; can disrupt protein structures.

Step-by-Step Protocol (using Kolliphor® EL):

  • Prepare a 10% (w/v) Kolliphor® EL Stock: Prepare a 10% stock solution in your assay buffer.

  • Prepare FTDQ Stock in DMSO: Prepare a concentrated stock (e.g., 50 mM) in 100% DMSO.

  • Formulate:

    • In a microfuge tube, add a small volume of the FTDQ/DMSO stock.

    • Add a corresponding volume of the 10% Kolliphor® EL stock.

    • Vortex thoroughly.

    • Add the final volume of assay buffer to reach the desired concentration.

  • Example Formulation: To make a 100 µM final solution with 1% Kolliphor® EL and 0.2% DMSO:

    • Take 0.2 µL of 50 mM FTDQ/DMSO.

    • Add 10 µL of 10% Kolliphor® EL.

    • Add 89.8 µL of assay buffer.

  • Run Controls: It is critical to test a vehicle control containing the final concentration of both DMSO and Kolliphor® EL, as surfactants are well-known to interfere with biological assays.

Section 5: Final Recommendations and Best Practices

  • Always Prioritize Vehicle Controls: The importance of testing your final formulation vehicle (e.g., buffer + DMSO + cyclodextrin) without the compound cannot be overstated. This is the only way to ensure that the excipients themselves are not causing the observed biological effect.[8]

  • Prepare Fresh Dilutions: Do not store intermediate or final dilutions of FTDQ in aqueous buffers. Due to its poor solubility, the compound may precipitate or aggregate over time, even if it appears soluble initially. Prepare dilutions fresh from the DMSO stock for each experiment.

  • Mind the "Assay Concentration": The concentration you calculate is only meaningful if the compound is fully dissolved. If precipitation occurs, the actual concentration in solution is much lower and unknown, invalidating your results.

  • Consider Early Formulation Assessment: In drug discovery programs, addressing solubility early can save significant time and resources.[15] Techniques like solid dispersions or nanoparticle formulations can be explored for more advanced studies.[13][16]

By employing the systematic troubleshooting and validated protocols in this guide, you can confidently overcome the solubility challenges of this compound and generate accurate, reproducible data in your biological assays.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone. PubChem. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). NIH. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Navigating Compounding in Early Phase Drug Development and ADF Studies. BioPharma Services. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC - NIH. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. PubMed Central. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]

  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]

  • 3-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-1h-quinazolin-4-one. Autech Industry Co.,Limited. [Link]

  • Tips for Aspiring Drug Discoverers. Alto Predict. [Link]

  • 3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-propyl-3,4-dihydroquinazoline-7-carboxamide. Chemsrc. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Quinazolinone synthesis, while versatile, is often plagued by unexpected side reactions that can impact yield, purity, and scalability.

This document moves beyond simple protocols to explain the underlying chemical principles behind common issues. By understanding the "why," you can more effectively troubleshoot and optimize your reactions. The following question-and-answer format addresses specific problems you may encounter in the lab.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield and Incomplete Conversion

Question: My reaction is showing low yields, and TLC/LC-MS analysis indicates a significant amount of unreacted starting material (e.g., anthranilic acid derivative). What are the likely causes and how can I fix this?

Answer: This is a classic issue often rooted in suboptimal reaction conditions or reagent quality. Several factors can lead to incomplete conversion.[1]

Causality and Troubleshooting Steps:

  • Insufficient Activation Energy: Quinazolinone formation, particularly the final cyclization and dehydration step, often requires a significant energy input.[2][3]

    • Protocol: Temperature Screening: Set up several small-scale parallel reactions and vary the temperature (e.g., 80 °C, 100 °C, 120 °C, 150 °C).[1] Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for conversion without significant byproduct formation. Many traditional methods, like the Niementowski synthesis, require temperatures between 130-150°C.[3]

  • Poor Reagent Quality: Impurities in your starting materials, especially the anthranilic acid or 2-aminobenzamide, can inhibit the reaction.[1][4]

    • Protocol: Reagent Purity Check: Verify the purity of your starting materials via NMR or melting point analysis. If necessary, purify them before use. Aldehydes, for example, can be distilled, while solid starting materials can be recrystallized.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.[1] A solvent that does not adequately dissolve the starting materials at the reaction temperature will lead to a sluggish and incomplete reaction.

    • Protocol: Solvent Screening: Test a range of solvents with varying polarities and boiling points, such as DMF, DMSO, toluene, or ethanol, to find the one that provides the best yield.[1][5]

  • Air or Moisture Sensitivity: Certain intermediates or catalysts can be sensitive to air and moisture, leading to degradation and lower yields.[4]

    • Protocol: Inert Atmosphere Setup: If you suspect sensitivity, set up the reaction under an inert atmosphere like nitrogen or argon. Ensure all glassware is oven-dried and use degassed solvents.[1]

Issue 2: Formation of High-Molecular-Weight, Insoluble Byproducts

Question: My reaction has produced a significant amount of a solid that is insoluble in common organic solvents. What is this material and how can I prevent its formation?

Answer: The formation of an insoluble, high-molecular-weight solid is often indicative of dimerization or polymerization. This is a common side reaction, especially at high temperatures or concentrations.

Causality and Troubleshooting Steps:

The likely mechanism involves the intermolecular condensation of reaction intermediates or the product itself. For example, an N-acylanthranilic acid intermediate could react with another molecule of anthranilic acid instead of cyclizing intramolecularly.

  • High Concentration/Temperature: These conditions favor intermolecular reactions over the desired intramolecular cyclization.

    • Optimization: Run the reaction at a lower concentration (higher solvent volume). While it may seem counterintuitive, this can favor the intramolecular pathway. Also, revisit your temperature screening to see if a lower temperature can achieve conversion without promoting polymerization.[2]

  • Extended Reaction Times: Leaving the reaction to run for too long, even at optimal temperature, can lead to the formation of these side products.

    • Protocol: Time Course Study: Set up a reaction and withdraw small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h). Quench the reaction in each aliquot and analyze by LC-MS to determine the point at which product formation plateaus and byproduct formation begins to increase. This will define your optimal reaction time.

Below is a diagram illustrating a simplified troubleshooting workflow for low yield and byproduct formation issues.

Caption: Troubleshooting workflow for quinazolinone synthesis.

Issue 3: Unexpected Isomers or Regioselectivity Problems

Question: My analytical data (NMR, MS) suggests the formation of an unexpected isomer. For instance, in a 2,3-disubstituted synthesis, I'm getting a different substitution pattern. Why does this happen?

Answer: Isomer formation often points to a lack of regioselectivity in one of the key bond-forming steps. This can be influenced by the electronic nature of your substrates, the choice of catalyst, and the reaction mechanism at play.

Causality and Troubleshooting Steps:

  • Ambident Nucleophiles: Some starting materials or intermediates may have multiple nucleophilic sites. For example, in reactions involving substituted anthranilamides, acylation could potentially occur at the aniline nitrogen or the amide nitrogen, leading to different cyclization precursors.

  • Mechanism Ambiguity: Different reaction conditions can favor different mechanistic pathways (e.g., SNAr vs. transition-metal-catalyzed coupling), each with its own regiochemical outcome. A transition-metal-free synthesis involving a base-promoted SNAr reaction of o-fluorobenzamides with amides proceeds via a diamide intermediate, which dictates the final substitution pattern.[5][6]

    • Protocol: Mechanistic Investigation: To confirm the structure of your unexpected isomer, detailed 2D NMR analysis (COSY, HMBC, HSQC) is essential. Once the structure is confirmed, review the literature for synthetic routes known to favor your desired isomer.[7] You may need to switch your synthetic strategy entirely, for example, from a thermal condensation to a copper-catalyzed domino reaction, which can offer different regioselectivity.[8]

The following diagram illustrates the general mechanistic steps in a common quinazolinone synthesis, highlighting the critical cyclization step where regiochemistry is determined.

Caption: General mechanism of quinazolinone synthesis.

Troubleshooting Purification

Question: My crude product is a complex mixture, and I'm struggling to purify the desired quinazolinone. What are the best strategies?

Answer: Purifying quinazolinone derivatives can be challenging due to the similar polarity of byproducts. A multi-step approach is often necessary.[9]

Purification TechniqueApplicationKey Optimization Parameters
Recrystallization Good for removing baseline impurities and isolating the major product, especially on a larger scale.[9]Solvent Choice: The ideal solvent dissolves the compound when hot but not when cold. Test solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.[9]
Column Chromatography The workhorse for separating compounds with different polarities.Solvent System: Use TLC to develop an optimal solvent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) that gives good separation between your product and impurities.[9]
Preparative HPLC Used for achieving very high purity (>99%) or separating closely related isomers.[9]Column & Mobile Phase: A C18 reverse-phase column is common. The mobile phase is typically a gradient of water and acetonitrile/methanol with 0.1% formic acid or TFA.[9]
Step-by-Step General Purification Protocol
  • Initial Cleanup (Optional): If the crude material is very dark or tarry, first try an aqueous wash or trituration with a non-polar solvent like hexane to remove highly non-polar impurities.

  • Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent identified through small-scale solubility tests.[9] This is often the most efficient way to remove a large portion of impurities.

  • Column Chromatography: If recrystallization is ineffective or insufficient, subject the material to silica gel column chromatography.[9]

    • Carefully choose a solvent system based on TLC analysis. A shallow gradient is often required to separate closely related compounds.

    • Collect fractions and analyze them by TLC or LC-MS.

  • Final Polish: Combine the pure fractions from the column. If exceptionally high purity is required, a final recrystallization or preparative HPLC run can be performed.[9]

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents, which can be mistaken for impurities in NMR analysis.[9]

By systematically addressing these common issues and applying rigorous purification techniques, you can significantly improve the outcome of your quinazolinone synthesis experiments.

References

  • BenchChem Technical Support. (n.d.). Purification of 4(3H)-Quinazolinone Derivatives.
  • BenchChem Technical Support. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Chuang, T. H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

  • Various Authors. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
  • BenchChem Technical Support. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • Various Authors. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-thioxo-quinazolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you optimize your reaction conditions and achieve consistent, high-yield results.

The synthesis of the 2-thioxo-quinazolinone scaffold, a privileged core in many pharmacologically active compounds, is most commonly achieved through the condensation of an anthranilic acid derivative with an isothiocyanate or an equivalent reagent.[1] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can impact yield, purity, and reproducibility. This guide addresses the most frequent issues in a practical, question-and-answer format.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable steps for optimization.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the most common causes and how can I fix this?

Answer: Low or nonexistent yields in 2-thioxo-quinazolinone synthesis can typically be traced back to a few critical factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[2][3]

  • Suboptimal Reaction Temperature: This is the most frequent culprit. The intramolecular cyclization of the thiourea intermediate requires sufficient thermal energy to overcome its activation barrier.

    • Causality: If the temperature is too low, the reaction may stall at the thiourea intermediate stage. Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[4]

    • Solution: Screen a range of temperatures. Many procedures report success between 60 °C and 100 °C.[5][6] Start with a modest temperature (e.g., 60 °C) and incrementally increase it, monitoring reaction progress by TLC at each stage. An optimal temperature will show efficient conversion of the starting material and minimal formation of degradation byproducts.[2][7]

  • Poor Quality of Starting Materials: The purity of your anthranilic acid derivative and isothiocyanate is paramount.

    • Causality: Impurities in the starting materials can introduce competing side reactions or inhibit the desired pathway.[2] Isothiocyanates, in particular, can be unstable and should be used fresh or purified via distillation if necessary.[1]

    • Solution: Verify the purity of your starting materials by NMR, melting point, or another appropriate analytical technique. If using a dithiocarbamate as a precursor to generate the isothiocyanate in situ, ensure it is pure and dry.[5][8]

  • Incorrect Solvent Choice: The solvent profoundly influences reactant solubility, reaction rates, and even the stability of intermediates.[9][10][11]

    • Causality: If your reactants are not fully soluble in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete. The polarity of the solvent can also affect the cyclization step.

    • Solution: While ethanol is a common and effective solvent,[5] other options like DMF, water, or even solvent-free conditions have been successfully employed.[6][12] If solubility is an issue, consider switching to a more polar solvent like DMF. For a greener approach, water can be an excellent choice.[6] A solvent screen with small-scale parallel reactions is a highly effective optimization strategy.[2][13]

Issue 2: Significant Side Product Formation

Question: My reaction produces a complex mixture, making purification of the target 2-thioxo-quinazolinone difficult. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products typically points to an incomplete reaction, the presence of contaminants (especially water), or reaction conditions that favor alternative pathways.

  • Uncyclized Thiourea Intermediate: This is the most common "side product," which is actually the key intermediate.

    • Causality: The reaction between the anthranilic acid and the isothiocyanate forms an N,N'-disubstituted thiourea.[5] If the reaction conditions (insufficient heat or time) do not favor the subsequent intramolecular cyclization and dehydration, this intermediate will be the major product isolated.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC, observing the consumption of the thiourea intermediate (it will have a different Rf value than the final product). In some cases, adding a catalytic amount of acid or base can promote cyclization, though this should be done cautiously as it can also promote hydrolysis.

  • Hydrolysis of Isothiocyanate: Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures.

    • Causality: Water can react with the isothiocyanate to form an unstable carbamic acid, which decomposes to the corresponding primary amine and carbonyl sulfide. This consumes your reagent and introduces amine impurities.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If the reaction is particularly sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]

Issue 3: Difficulty in Product Purification

Question: My crude product is an intractable oil or is very difficult to purify by standard methods like recrystallization or column chromatography. What should I do?

Answer: Purification challenges often arise from the presence of persistent impurities or the physical properties of the product itself.

  • Recrystallization Issues: This is the preferred method for purifying 2-thioxo-quinazolinones, which are often crystalline solids.[5]

    • Causality: The inability to recrystallize is usually due to an incorrect choice of solvent or the presence of impurities that inhibit crystal formation.

    • Solution: Conduct a systematic solvent screen for recrystallization. The ideal solvent will dissolve the product when hot but not when cold. Common solvents include ethanol, ethyl acetate, or mixtures thereof.[5] If the product precipitates as an oil, try cooling the solution more slowly, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal.

  • Column Chromatography Challenges:

    • Causality: Some highly polar quinazolinone derivatives may adsorb strongly to silica gel, leading to poor recovery and streaking on the column.[2]

    • Solution: If you must use column chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine mixed into your eluent system (e.g., 0.5-1% triethylamine in ethyl acetate/hexane). This can help prevent irreversible adsorption. Alternatively, using a different stationary phase like alumina may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-thioxo-quinazolinones from anthranilic acid and an isothiocyanate?

A1: The reaction proceeds via a two-step mechanism. First, the amino group of anthranilic acid performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate. This addition reaction forms a linear thiourea intermediate. In the second step, driven by heat, an intramolecular cyclization occurs where the nitrogen atom of the thiourea attacks the carboxylic acid group, followed by the elimination of a water molecule to yield the final 2-thioxo-quinazolinone ring system.[5][14]

G General Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Anthranilic_Acid Anthranilic Acid Thiourea Thiourea Intermediate Anthranilic_Acid->Thiourea Nucleophilic Attack Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Thiourea Quinazolinone 2-Thioxo-quinazolinone Thiourea->Quinazolinone Intramolecular Cyclization (Heat, -H₂O) Water H₂O

Caption: Key steps in 2-thioxo-quinazolinone formation.

Q2: How critical is the choice of base, such as triethylamine, in some procedures?

A2: The addition of a base like triethylamine (Et₃N) is often beneficial, particularly when starting from an anthranilic acid and a dithiocarbamate.[5] The base serves two primary roles: first, it facilitates the in situ formation of the reactive isothiocyanate from the dithiocarbamate salt. Second, it can deprotonate the carboxylic acid of the anthranilic acid, which may prevent unwanted side reactions and potentially facilitate the final cyclization step.

Q3: Can this synthesis be performed under "green" or solvent-free conditions?

A3: Yes, several green chemistry approaches have been successfully developed. Reactions have been reported in water at 60 °C or under solvent-free conditions at 100 °C, offering advantages such as reduced toxic waste, cost-effectiveness, and often simpler product isolation.[6][12] These methods are highly encouraged for their environmental benefits and operational simplicity.

Data & Optimization Parameters

For ease of comparison, the following tables summarize key quantitative data for optimizing your synthesis.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution & Rationale
Low Yield Suboptimal Temperature Screen temperatures from 60-120 °C. Lower temperatures may stall the reaction at the thiourea intermediate; higher temperatures may cause degradation.[2][7]
Incorrect Solvent Test different solvents (e.g., Ethanol, DMF, Water). Reactant solubility is crucial for reaction efficiency.[5][11][13]
Impure Reagents Verify purity of starting materials (NMR, MP). Isothiocyanates can degrade upon storage.[2]
Side Products Incomplete Cyclization Increase reaction time and/or temperature. Monitor the disappearance of the thiourea intermediate by TLC.
Hydrolysis Use anhydrous solvents and consider running the reaction under an inert (N₂ or Ar) atmosphere to exclude moisture.[2]
Purification Issues Oiling Out During recrystallization, cool the solution slowly and scratch the flask to induce nucleation. Test a wider range of solvents.

| | Column Adsorption | Pre-treat silica gel with 1% triethylamine in the eluent or switch to an alumina stationary phase.[2] |

Table 2: Solvent Selection Guide

Solvent Typical Temp. Advantages Considerations Reference
Ethanol 60-80 °C Inexpensive, effective, good for product precipitation upon cooling. May not be suitable for poorly soluble substrates. [5]
Water 60-100 °C Environmentally benign ("green"), cost-effective. Product isolation might require extraction if soluble. [6]
DMF 80-120 °C Excellent solvating power for difficult substrates. High boiling point, can be difficult to remove, requires aqueous workup. [15]

| Solvent-Free | 100-120 °C | Green, no solvent removal needed, often faster reaction rates. | Requires thermally stable reactants; may result in a solid melt that is difficult to stir. |[6] |

Standard Experimental Protocol

This protocol describes a general and reliable procedure for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones adapted from established methods.[5][16]

Materials:

  • Anthranilic acid derivative (1.0 mmol)

  • Appropriate isothiocyanate (1.0 mmol) OR dithiocarbamate (1.0 mmol)

  • Triethylamine (2.0 mmol, if using dithiocarbamate)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the anthranilic acid derivative (1.0 mmol) and ethanol (5 mL).

  • Add the isothiocyanate (1.0 mmol). Alternative: If using a dithiocarbamate, add the dithiocarbamate (1.0 mmol) and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a solid.

  • If precipitation occurs, collect the solid by vacuum filtration.

  • Wash the collected solid with cold water (10 mL) followed by a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the solid product under vacuum.

  • If necessary, further purify the product by recrystallization from ethanol or an ethyl acetate/hexane mixture.

G cluster_workflow Troubleshooting Workflow for Low Yield A Low Yield Observed B Check Purity of Starting Materials A->B C Purify Reagents (Distill, Recrystallize) & Repeat Reaction B->C No E Screen Reaction Temperature B->E Yes D Are Reagents Pure? C->D F Run Small Scale Rxns at: 60°C, 80°C, 100°C E->F G Is Yield Improved? F->G H Screen Different Solvents G->H No J Consult Further Literature for Substrate-Specific Issues G->J Yes I Try Ethanol, DMF, or Water & Repeat Reaction H->I I->J

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Azizi, N., et al. (2015). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Chinese Chemical Letters, 26(5), 557-560. [Link]

  • ResearchGate. (n.d.). Selected examples for biologically active 2‐thixo‐4‐quinazolinones. [Link]

  • Azizi, N., et al. (2015). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction.
  • ResearchGate. (n.d.). Green synthesis of 2‐thioxo‐4‐quinazolinones from 2‐aminobenzamide and isothiocyanates. [Link]

  • Darwish, K. M., & Abdel-Megeid, F. M. (2012). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. Global Journal of Health Science, 4(1), 133. [Link]

  • ResearchGate. (n.d.). Previous synthesis of 2‐thixo‐4‐quinazolinones. [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 1-15. [Link]

  • Al-Suaily, A. K., et al. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. Molecules, 28(9), 3788. [Link]

  • Hemdan, M. M. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Trade Science Inc. [Link]

  • ResearchGate. (n.d.). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction. [Link]

  • ResearchGate. (n.d.). Probable mechanism for the formation of 2‐thioxo‐4‐quinazolinones in water. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Sanna, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1693. [Link]

  • ResearchGate. (n.d.). (PDF) Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. [Link]

  • Lakhan, R., & Srivastava, M. (1993). A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105, 11-17. [Link]

  • Just, J., & Hassner, A. (2018). Synthesis of Isothiocyanates: An Update. Molecules, 23(6), 1295. [Link]

  • ResearchGate. (n.d.). Solvents screening for the synthesis of quinazolinone derivative (4a). [Link]

  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones. [Link]

  • Semantic Scholar. (n.d.). Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. [Link]

  • Yassin, F. A. (1994). Uses of quinazolin-2-[(~-propionoyl)isothiocyanate]. Indian Journal of Chemistry, 33B, 684-687.
  • Hemdan, M. M. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Organic Chemistry: An Indian Journal. [Link]

  • Al-Ostath, A. I., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 159. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinazolinones and Quinazolines. [Link]

  • Sharma, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 655132. [Link]

  • ResearchGate. (n.d.). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]

Sources

addressing poor reproducibility in biological assays with 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to poor reproducibility in biological assays involving this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reliability of your experimental data.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the physicochemical characteristics of many quinazolinone derivatives, particularly their limited aqueous solubility, present significant challenges in experimental settings. This guide will address these issues head-on, providing a framework for robust assay development and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound in biological assays.

Q1: My assay results with this compound are highly variable between experiments. What are the likely causes?

Poor reproducibility with this compound often stems from its physicochemical properties. The primary culprits are typically:

  • Poor Aqueous Solubility: Quinazolinone derivatives are often characterized by low solubility in aqueous solutions.[3] When a DMSO stock solution of the compound is diluted into your aqueous assay buffer or cell culture medium, it can precipitate. This leads to an unknown and variable effective concentration of the compound in your assay, resulting in inconsistent results.

  • Compound Instability: The compound may not be stable under your specific experimental conditions (e.g., temperature, pH, presence of media components). Degradation over the course of an experiment will lead to a decrease in the effective concentration of the active compound.[4]

  • Improper Stock Solution Management: Repeated freeze-thaw cycles of DMSO stock solutions can introduce water, which can decrease the solubility of hydrophobic compounds and potentially lead to degradation over time.[5]

Q2: How can I determine if the compound is precipitating in my assay?

Visual inspection is the first and simplest method. Look for cloudiness, turbidity, or visible precipitate in your assay plates, especially at higher concentrations. However, microprecipitates may not be visible to the naked eye. A more definitive method is to centrifuge a sample of your final assay solution (compound diluted in media/buffer) at high speed and then measure the concentration of the compound in the supernatant using HPLC-UV or LC-MS.[6] A significant difference between the nominal and measured concentration indicates precipitation.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this hydrophobic compound.[7] It is crucial to use anhydrous DMSO as it is highly hygroscopic, and water contamination can significantly reduce the solubility of the compound.

Q4: How should I store the DMSO stock solution to maintain its integrity?

To ensure the stability and integrity of your stock solution, follow these best practices:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, storage at 4°C is acceptable for some compounds, but stability should be verified.

  • Protection from Light and Moisture: Store in tightly sealed, light-protected vials.

Q5: The compound shows activity in a biochemical assay but not in my cell-based assay. What could be the reason?

This discrepancy can arise from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Precipitation in Cell Culture Media: The complex composition of cell culture media, including proteins and salts, can reduce the solubility of the compound, leading to precipitation and a lower effective concentration reaching the cells.[4]

Part 2: Troubleshooting Guides

This section provides systematic approaches to troubleshoot specific issues encountered during your experiments.

Guide 1: Addressing Inconsistent Assay Signal and Poor Dose-Response Curves

This guide will help you diagnose and resolve issues related to inconsistent data and poorly defined dose-response curves.

Troubleshooting Workflow:

start Inconsistent Assay Signal / Poor Dose-Response check_solubility 1. Assess Compound Solubility in Assay Medium start->check_solubility check_stability 2. Evaluate Compound Stability check_solubility->check_stability Solubility Confirmed solubility_protocol Follow Protocol 1: Aqueous Solubility Assessment check_solubility->solubility_protocol Precipitation Suspected check_stock 3. Verify Stock Solution Integrity check_stability->check_stock Stability Confirmed stability_protocol Follow Protocol 2: Compound Stability Assessment check_stability->stability_protocol Degradation Suspected check_assay_params 4. Review Assay Parameters check_stock->check_assay_params Stock OK stock_protocol Follow Best Practices for Stock Solution Management check_stock->stock_protocol Stock Issues Suspected solution_found Reproducible Results check_assay_params->solution_found solubility_protocol->check_stability stability_protocol->check_stock stock_protocol->check_assay_params

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Troubleshooting:

  • Assess Compound Solubility:

    • Rationale: As highlighted, poor aqueous solubility is a primary suspect for quinazolinone-based compounds.

    • Action: Perform a solubility test as described in Protocol 1: Kinetic Aqueous Solubility Assessment . This will help you determine the maximum soluble concentration of the compound in your specific assay buffer or cell culture medium.

  • Evaluate Compound Stability:

    • Rationale: The compound may be degrading under the assay conditions.

    • Action: Assess the stability of the compound in your assay medium over the time course of your experiment using Protocol 2: Compound Stability Assessment in Cell Culture Media .

  • Verify Stock Solution Integrity:

    • Rationale: The integrity of your stock solution is critical for consistent results.

    • Action: If you suspect issues with your stock, prepare a fresh stock solution from the solid compound using anhydrous DMSO. Aliquot into single-use vials and store appropriately.

  • Review Assay Parameters:

    • Rationale: Suboptimal assay conditions can contribute to variability.

    • Action: Ensure that other assay parameters, such as cell density, incubation times, and reagent concentrations, are optimized and consistent across experiments.

Guide 2: Optimizing Compound Delivery in Cell-Based Assays

This guide focuses on strategies to improve the delivery of this compound to cells and mitigate solubility issues.

Strategies for Improved Compound Delivery:

StrategyRationaleImplementation
Lower Final DMSO Concentration High concentrations of DMSO can be toxic to cells and can also affect compound solubility upon dilution.Aim for a final DMSO concentration of ≤ 0.5% in your cell-based assays.
Use of a Co-solvent A small percentage of a water-miscible organic co-solvent can help maintain the compound in solution.Consider adding 1-2% ethanol or propylene glycol to your final assay medium. Always include a vehicle control with the same co-solvent concentration.
Serial Dilution in Assay Medium Diluting the DMSO stock directly into a large volume of aqueous buffer can cause rapid precipitation.Perform serial dilutions of your compound in the assay medium rather than adding a small volume of highly concentrated stock directly to the final assay volume.
Pre-incubation with Serum For some hydrophobic compounds, pre-incubating with serum can aid in solubilization through protein binding.Incubate the compound in serum-containing medium for a short period before adding to the cells. Be aware that this may reduce the free concentration of the compound.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for assessing the solubility and stability of this compound.

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a method to determine the kinetic solubility of the compound in your assay buffer or cell culture medium.[8][9]

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay buffer or cell culture medium

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • In a 96-well plate, add 198 µL of your assay buffer or medium to wells A1 through H1.

  • Add 2 µL of the 10 mM DMSO stock solution to well A1 and mix thoroughly. This will give a starting concentration of 100 µM with 1% DMSO.

  • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to well B1, mixing, and repeating this process down the column to well H1.

  • Incubate the plate at your assay temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer/medium control is considered the kinetic solubility.

Protocol 2: Compound Stability Assessment in Cell Culture Media

This protocol allows you to evaluate the stability of the compound in your cell culture medium over time.[4][10]

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO₂)

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a stock solution of the compound in anhydrous DMSO.

  • Spike the compound into your cell culture medium (both with and without serum, if applicable) to your desired final concentration.

  • Prepare a "time zero" sample by immediately extracting an aliquot of the spiked medium.

  • Incubate the remaining spiked medium under your standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.

  • Analyze the concentration of the parent compound in all samples (including the "time zero" sample) by HPLC-UV or LC-MS.

  • Plot the percentage of the compound remaining over time to determine its stability.

Workflow for Compound Stability Assessment:

start Prepare Compound-Spiked Cell Culture Medium t0 Collect 'Time Zero' Aliquot start->t0 incubate Incubate at 37°C, 5% CO₂ start->incubate analyze Analyze Compound Concentration by HPLC-UV or LC-MS t0->analyze collect_samples Collect Aliquots at Various Time Points incubate->collect_samples collect_samples->analyze plot Plot % Remaining vs. Time analyze->plot end Determine Compound Stability plot->end

Caption: Workflow for assessing compound stability in cell culture media.

By systematically addressing these potential sources of variability, you can significantly improve the reproducibility of your biological assays with this compound and generate more reliable and impactful data.

References

  • Creative Biolabs. Aqueous Solubility. [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. [Link]

  • ResearchGate. Functionalization of Quinazolin-4-Ones Part 2 #: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions | Request PDF. [Link]

  • PubMed. Hydrophobic tagging of small molecules: an overview of the literature and future outlook. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. [Link]

  • PMC. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media? [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • ResearchGate. Synthesis of New 4(3H)-Quinazolinone Derivatives by Reaction of 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone with Selected Substituted Cinnamic Acids and Halogenoketones | Request PDF. [Link]

  • NIH. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]

  • MDPI. Redox-Active Quinazolinone Thioamide Ag(I) Complexes with Potent Antibacterial Activity: Mechanistic Insights and Hydrogel-Enhanced Efficacy. [Link]

  • ResearchGate. (PDF) Stability of Screening Compounds in Wet DMSO. [Link]

  • ACS Publications. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. [Link]

  • PubMed. Aggregation of gelsolin wild-type and G167K/R, N184K, and D187N/Y mutant peptides and inhibition. [Link]

  • ResearchGate. Selected examples for biologically active 2‐thixo‐4‐quinazolinones. [Link]

  • PubMed. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and - [Link]

  • ResearchGate. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]

  • PubMed. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. [Link]

  • RSC Publishing. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. [Link]

  • PubMed. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Link]

  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

Sources

enhancing the stability of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL

Welcome to the technical support center for 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the stability of this compound for long-term storage and ensuring experimental reproducibility. Our goal is to move beyond simple instructions and explain the causality behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) & Core Stability Concepts

This section addresses the most common questions regarding the handling and storage of this compound, focusing on its inherent chemical liabilities and the scientific principles for mitigating them.

FAQ 1: What are the primary chemical stability concerns for this compound?

The stability of this molecule is primarily dictated by two key structural features: the quinazolinone ring and the thioamide group .

  • Thioamide Group (-C(=S)N-): This is the most significant liability. The thiocarbonyl carbon is more electrophilic and the C=S double bond is weaker than its amide (C=O) counterpart[1]. This makes it susceptible to:

    • Hydrolysis: Especially under alkaline conditions, the thioamide can hydrolyze to the corresponding amide, forming 3-(4-fluorophenyl)quinazolin-2,4(1H,3H)-dione. Even neutral water or nucleophilic solvents like methanol could pose a long-term risk[2].

    • Oxidation: The sulfur atom is prone to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives, altering the compound's biological activity and physicochemical properties[3]. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

  • Quinazolinone Ring System: While generally more stable, the quinazolinone ring can be susceptible to degradation under harsh conditions[4].

    • Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to photochemical degradation. Studies on other quinazoline derivatives have shown instability upon exposure to room light[4].

    • Extreme pH: Strong acidic or basic conditions can promote ring-opening or other degradative reactions, although the thioamide group is typically the more sensitive site[3][5].

FAQ 2: What are the most probable degradation pathways I should be aware of?

Based on the compound's structure, three primary degradation pathways are of concern during storage and experimentation. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected experimental results.

Degradation_Pathways cluster_products Potential Degradation Products parent This compound (Parent Compound) hydrolysis 3-(4-fluorophenyl)quinazolin-2,4(1H,3H)-dione (Amide Analog) parent->hydrolysis Hydrolysis (H₂O, OH⁻) oxidation Sulfoxide/Sulfone Derivatives parent->oxidation Oxidation (O₂, Peroxides) photolysis Photolytic Fragments parent->photolysis Photolysis (UV/Light)

Caption: Potential degradation pathways for the target compound.

FAQ 3: What are the definitive best practices for storing the solid compound for long-term stability?

To maximize the shelf-life of the solid powder, the goal is to mitigate exposure to the key degradation triggers: moisture, oxygen, light, and heat.

ParameterRecommendationRationale
Temperature -20°C or lower. Reduces the rate of all chemical degradation reactions. For many complex organic molecules, storage at -20°C can extend stability for years[4].
Atmosphere Inert Gas (Argon or Nitrogen). Displaces atmospheric oxygen, directly preventing the oxidation of the sensitive thioamide group[6].
Light Amber Glass Vial, Stored in the Dark. Prevents photolytic degradation by blocking UV and visible light[4].
Moisture Tightly Sealed Container with Desiccant. Minimizes moisture ingress, which is critical to prevent hydrolysis of the thioamide.
FAQ 4: I need to make a stock solution. Which solvents are best and how should it be stored?

Solvent choice is critical. The wrong solvent can actively degrade the compound.

  • Recommended Solvents: High-purity, anhydrous aprotic solvents are strongly preferred.

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM) [2]

  • Solvents to Use with Caution or Avoid for Long-Term Storage:

    • Protic Solvents (e.g., Methanol, Ethanol): These are nucleophilic and can attack the electrophilic thiocarbonyl, leading to solvolysis or transamidation over time[2]. If required for an experiment, prepare the solution fresh and use it immediately.

    • Aqueous Buffers: Hydrolytically unstable, especially at neutral to alkaline pH. Solutions in aqueous media should be prepared immediately before use from a concentrated stock in an appropriate aprotic solvent like DMSO.

  • Storage of Stock Solutions:

    • Store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use vials with PTFE-lined caps to ensure a tight seal.

    • Even when frozen, degradation can occur in solution. It is advisable to re-qualify the purity of stock solutions that have been stored for extended periods (e.g., >1 month).

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable workflows for identifying and resolving stability issues, along with detailed protocols for assessing the integrity of your compound.

Troubleshooting Scenario: An unexpected peak appears in my HPLC analysis of a stored sample.

An unknown peak that grows over time is a classic sign of degradation. The following workflow will help you diagnose the issue.

Troubleshooting_Workflow decision decision process process start_node Start: Unexpected Peak Observed in HPLC p1 Inject Solvent Blank start_node->p1 Step 1 end_node_degradant Conclusion: Peak is a Degradant end_node_artifact Conclusion: Peak is an Artifact d1 Peak Present in Blank? p1->d1 d1->end_node_artifact Yes p2 Analyze a Freshly Prepared Sample d1->p2 No d2 Peak Present in Fresh Sample? p2->d2 d2->end_node_artifact Yes (Impurity) p3 Re-analyze Stored Sample. Compare Peak Area to t=0 d2->p3 No d3 Peak Area Increased with Storage Time? p3->d3 d3->end_node_artifact No (Contaminant) p4 Proceed to Forced Degradation Study & LC-MS to Identify Structure d3->p4 Yes p4->end_node_degradant

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Experimental Protocols
Protocol 1: HPLC Method for Routine Purity Assessment

This protocol provides a baseline reverse-phase HPLC method to monitor the purity of this compound. This method should be validated for your specific system. HPLC is a standard technique for determining the stability of quinazoline derivatives[7].

1. Materials & Instrumentation:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).
  • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • HPLC-grade Acetonitrile (ACN) and Water.
  • HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA).
  • Sample of this compound.
  • Anhydrous DMSO.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% FA in Water.
  • Mobile Phase B: 0.1% FA in ACN.
  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Scan from 210-400 nm. The thioamide C=S bond typically has a UV absorption maximum around 265 nm[1]. Select the optimal wavelength for quantification.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO.
  • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

4. Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.
  • Inject a solvent blank to identify any system-related peaks.
  • Inject the freshly prepared sample (t=0 reference).
  • Inject samples that have been subjected to storage or stress conditions.
  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (Area % method).
Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[4][8].

1. Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

2. Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in ACN or a suitable solvent.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature. Monitor at several time points (e.g., 1, 4, 8, 24 hours), as base-catalyzed hydrolysis of the thioamide is expected to be rapid[2][3].
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours[3].
  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve and analyze[4].
  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours. Keep a control sample wrapped in foil in the dark[4].

4. Analysis:

  • Before HPLC analysis, neutralize the acidic and basic samples.
  • Analyze all stressed samples using the HPLC method described in Protocol 1.
  • Compare the chromatograms to the unstressed control to identify new peaks (degradants).
  • If significant degradation is observed, use LC-MS to obtain mass data for the new peaks to help elucidate their structures[9][10].

By following these guidelines and protocols, researchers can ensure the stability and integrity of their samples of this compound, leading to more reliable and reproducible scientific outcomes.

References
  • ScholarlyCommons - University of Pennsylvania. (n.d.). Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

  • ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Retrieved from [Link]

  • ResearchGate. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.... Retrieved from [Link]

  • PubMed Central. (2025). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. Retrieved from [Link]

  • American Institute of Physics. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [Link]

  • Pharmacy & Pharmacology. (n.d.). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

  • PubMed. (2024). Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved from [Link]

  • PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]

  • IJSDR. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. The introduction of fluorine into heterocyclic scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the unique properties of fluorine also present significant synthetic challenges.[1][3] This guide provides practical, field-proven insights to navigate these complexities, moving beyond simple protocols to explain the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) on a fluoropyridine is giving low yields. What are the common culprits?

Low yields in SNAr reactions with fluoropyridines often stem from several factors:

  • Insufficient Ring Activation: The pyridine ring must be sufficiently activated towards nucleophilic attack. Fluorine at the 2- or 4-positions is ideal as the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[4] If the fluorine is at the 3-position, the reaction will be significantly slower.[4]

  • Weak Nucleophile: For neutral nucleophiles like alcohols or amines, deprotonation with a suitable base is critical to generate the more potent anionic nucleophile.[4]

  • Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity.[5] It is crucial to use polar aprotic solvents like DMSO, DMF, or acetonitrile.[4][5]

  • Low Temperature: Many SNAr reactions on fluoropyridines require elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[4]

  • Moisture: Trace amounts of water can lead to the formation of undesired hydroxypyridine byproducts.[4] Ensure all reagents and solvents are anhydrous.[4]

Q2: Why is fluorine a good leaving group in SNAr reactions but poor in SN2 reactions?

This is a crucial concept. In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[4] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to this attack.[4] The subsequent loss of the fluoride ion to restore aromaticity is a faster step.[4] In contrast, for SN2 reactions, C-F bond cleavage is part of the rate-determining step, and the high strength of the C-F bond makes fluoride a poor leaving group.[1]

Q3: I'm observing decomposition of my starting material or product during an electrophilic fluorination. What should I consider?

Decomposition is a common issue, especially with electron-rich heterocycles which can be sensitive to oxidation.[1]

  • Reagent Choice: Electrophilic fluorinating reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have varying reactivities. A milder reagent may be necessary for sensitive substrates.

  • Solvent Compatibility: Be aware of solvent-reagent incompatibilities. For instance, Selectfluor® can react exothermically and sometimes explosively with solvents like DMF, pyridine, and DMSO.[6][7] Always verify compatibility before setting up a reaction.[6]

  • Temperature Control: High temperatures can lead to decomposition.[4] Consider running the reaction at a lower temperature for a longer duration or using microwave heating for rapid, controlled heating.[4]

  • Atmosphere: Some reactions are sensitive to air or moisture. Working under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition.

Q4: My fluorinated product seems unstable during workup and purification. How can I mitigate this?

Fluorine's strong electron-withdrawing nature can render adjacent functionalities unstable.

  • Acid/Base Sensitivity: β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[8][9] Similarly, fluoromethylamines can be prone to decomposition.[9] Avoid harsh acidic or basic conditions during workup if you suspect such instability.

  • Chromatography Issues: If you suspect your compound is decomposing on silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[10] Alternatively, using a different stationary phase such as alumina or Florisil might be beneficial.[10]

  • Aqueous Workup: Some fluorinated compounds may have unexpected solubility in the aqueous layer during extraction.[11] It's always a good practice to check the aqueous layer by TLC before discarding it.[11]

Troubleshooting Guides

Guide 1: Low Yield in Deoxyfluorination of Heterocyclic Alcohols

Deoxyfluorination, the conversion of an alcohol to a fluoride, is a common strategy. However, it is fraught with potential pitfalls, including low conversion, elimination side products, and rearrangements.

Common Problem: An attempted deoxyfluorination of a secondary alcohol on a piperidine ring using diethylaminosulfur trifluoride (DAST) resulted in a low yield of the desired fluoride and a significant amount of elimination byproduct (alkene).

Causality Analysis

DAST and related reagents (e.g., Deoxo-Fluor®) operate by activating the hydroxyl group, which is then displaced by fluoride. However, the intermediate can also be eliminated to form an alkene, a common side reaction, especially for secondary and tertiary alcohols where a stable carbocation can form.[12] The basicity of the fluoride ion can also promote elimination.[12]

Troubleshooting Workflow

G cluster_0 Initial Observation: Low Yield & Elimination cluster_1 Immediate Checks cluster_2 Optimization Strategy cluster_3 Reagent & Pathway Choices A Low Yield of Fluoride High Alkene Byproduct B Check Reagent Quality (DAST, Deoxo-Fluor®) A->B D Lower Reaction Temperature (-78 °C to start) A->D C Ensure Anhydrous Conditions E Change Fluorinating Reagent D->E F Alternative Strategy: Two-step protocol E->F G Use less basic reagent e.g., PyFluor E->G H Convert -OH to Sulfonate (e.g., -OTs, -OMs) F->H I S_N2 with Fluoride Source (e.g., CsF, KF/Kryptofix) H->I

Caption: Troubleshooting workflow for low yield in deoxyfluorination.

Recommended Actions & Protocols
  • Verify Reagent Quality and Conditions:

    • DAST/Deoxo-Fluor®: These reagents can decompose, especially if exposed to moisture or stored improperly. Use a fresh bottle or a recently purchased stock.

    • Anhydrous Conditions: Moisture will rapidly quench the fluorinating reagent. Ensure glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[4]

  • Optimize Reaction Temperature:

    • Elimination is often favored at higher temperatures. Start the reaction at -78 °C (dry ice/acetone bath) and slowly warm to room temperature only if no conversion is observed at the lower temperature.

  • Change the Fluorinating Reagent:

    • Consider using a milder or less basic deoxyfluorinating reagent. PyFluor is a good alternative that often minimizes elimination side products compared to DAST.[13]

  • Adopt a Two-Step Strategy (Sulfonate Formation then Displacement):

    • This is often the most reliable method to avoid rearrangements and control stereochemistry via an SN2 mechanism.

    Protocol: Two-Step Deoxyfluorination via Tosylate Intermediate

    • Step 1: Tosylation of the Alcohol

      • Dissolve the heterocyclic alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an N₂ atmosphere.

      • Add triethylamine (1.5 equiv.) and cool the mixture to 0 °C.

      • Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

      • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

      • Quench the reaction with water and perform a standard aqueous workup. Purify the crude tosylate by flash chromatography.

    • Step 2: Nucleophilic Fluorination

      • To a solution of the purified tosylate (1.0 equiv.) in anhydrous DMF, add spray-dried potassium fluoride (3.0 equiv.) and Kryptofix 222 (1.1 equiv.).

      • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

      • Upon completion, cool the reaction, dilute with ethyl acetate, and wash several times with water to remove DMF and salts.

      • Dry the organic layer, concentrate, and purify the fluorinated heterocycle by flash chromatography.

Guide 2: Regioselectivity Issues in Electrophilic Aromatic Fluorination

Common Problem: Electrophilic fluorination of a substituted indole using Selectfluor® yields a mixture of constitutional isomers, with fluorination occurring at undesired positions.

Causality Analysis

Heterocycles often have multiple nucleophilic sites, and the inherent directing effects of the heteroatoms and existing substituents can lead to mixtures of products.[1] While some C-H fluorination methods offer high regioselectivity, they can be substrate-dependent.[14] For electron-rich heterocycles like indoles, direct fluorination can be challenging to control.

Decision Tree for Improving Regioselectivity

G A Poor Regioselectivity in Electrophilic Fluorination B Modify Reaction Conditions A->B C Change Fluorinating Reagent B->C No Improvement F Solvent Polarity Screening (e.g., MeCN vs. non-polar) B->F Yes G Temperature Optimization B->G Yes D Use a Directing Group Strategy C->D No Improvement H Use a bulkier N-F reagent (e.g., NFSI derivatives) C->H Yes E Change Synthetic Strategy D->E Not Feasible I Install a removable directing group at a specific position D->I Yes J Metal-catalyzed C-H fluorination (e.g., Pd, Ag catalysis) E->J Yes K Synthesize from a pre-fluorinated building block E->K Yes

Caption: Decision tree for improving regioselectivity.

Recommended Strategies
  • Condition Screening:

    • Solvent: The solvent can influence the reactivity and selectivity of the fluorinating agent. Screen a range of solvents from polar (acetonitrile, water) to non-polar (DCM, toluene).[5][15] Some fluorinations have been successfully performed in aqueous media or even under solvent-free conditions.[6][15]

    • Temperature: Lowering the temperature may increase selectivity by favoring the kinetically controlled product.

  • Metal-Catalyzed C-H Fluorination:

    • Transition metal-catalyzed methods can offer superior regioselectivity compared to direct electrophilic fluorination.[14][16][17] For example, palladium-catalyzed methods have been developed for the fluorination of arylboronic acids, though their application to heterocycles can be limited.[14][16] Silver-mediated fluorination using AgF₂ has shown promise for pyridines and diazines.[14]

    Table 1: Comparison of Fluorination Strategies for Heterocycles

MethodReagentsProsCons
Electrophilic (SEAr) Selectfluor®, NFSIOperationally simple, commercially available reagents.Often poor regioselectivity with activated heterocycles, harsh conditions for deactivated rings.[1]
Nucleophilic (SNAr) KF, CsFExcellent regioselectivity, cost-effective fluoride source.Requires an electron-deficient ring and a good leaving group (halide, nitro).[4]
Deoxyfluorination DAST, Deoxo-Fluor®, PyFluorConverts readily available alcohols to fluorides.Prone to elimination/rearrangement side reactions.[12][13]
Metal-Catalyzed C-H Pd, Ag, Cu catalystsCan provide high regioselectivity, late-stage functionalization.Catalyst/ligand screening often required, substrate scope can be limited.[16][18][19]
  • Build from a Fluorinated Precursor:

    • Instead of late-stage fluorination, consider a convergent synthesis where a key heterocyclic building block is already fluorinated. This approach often provides unambiguous regiochemistry but may require a longer synthetic route.

References

  • WordPress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Unknown. (n.d.). C-F Bond Construction. Retrieved from [Link]

  • Singh, R. P., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00997A
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-990.
  • Challener, C. A. (n.d.). New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology.
  • Romagnolo, C., & Pieraccini, D. (2022). Key developments in fluorinated heterocycles.
  • ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved from [Link]

  • Singh, R. P., & Kumar, G. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(44), 9639-9669.
  • Fier, P. S., & Hartwig, J. F. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(16), 4031-4043.
  • Lee, S. J., & Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3379-3391.
  • Lee, S. J., & Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3379-3391.
  • Fier, P. S., & Hartwig, J. F. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 400-413.
  • Wu, J. J. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(12), 3044-3053.
  • Springer. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Electrophilic Fluorination of Heterocyclic Compounds with NF Reagents in Unconventional Media. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Simal, C., Lebl, R., Slawin, A. M., & O'Hagan, D. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6035-6043.
  • Carcenac, Y., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2901-2913.
  • Liu, G. (2012). Transition metal-catalyzed fluorination of multi carbon-carbon bonds: new strategies for fluorinated heterocycles. Organic & Biomolecular Chemistry, 10(31), 6243-6248.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). C-F Bond Formation: Summary and Further Reading. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Transition metal-catalyzed fluorination of multi carbon-carbon bonds: new strategies for fluorinated heterocycles. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • ResearchGate. (2025). Review of recent advances in nucleophilic C–F bond-forming reactions at sp3 centers. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Retrieved from [Link]

  • YouTube. (2025). What Is Purification Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

  • National Institutes of Health. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Quinazolinone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of quinazolinone-based drug candidates. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a practical question-and-answer format. Our focus is on the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Section 1: Troubleshooting Guide

This section addresses specific experimental hurdles you may encounter and provides step-by-step guidance to resolve them.

Issue 1: My quinazolinone candidate shows potent in vitro activity but poor oral bioavailability in animal models due to low aqueous solubility.

Initial Assessment: The primary reason for this discrepancy is often the poor water solubility of the quinazolinone core structure. This rigid, fused heterocyclic system, frequently combined with lipophilic substituents, leads to high crystal lattice energy and low polarity, limiting its dissolution in the gastrointestinal (GI) tract. [1] Troubleshooting Workflow:

Step 1: Basic Solubility Enhancement in Aqueous Buffers

  • pH Adjustment: Quinazolinone derivatives can exhibit pH-dependent solubility. Systematically evaluate the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to determine if solubility can be improved in the acidic environment of the stomach or the more neutral environment of the intestine. [1]* Co-solvents: Introduce a small percentage (1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer. [1][2]This can disrupt the crystal lattice and improve solvation.

  • Surfactants: Utilize low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68. These form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility. [1]* Cyclodextrin Complexation: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with your drug candidate. [1][3]The hydrophobic inner cavity of the cyclodextrin encapsulates the drug molecule, while the hydrophilic exterior enhances aqueous solubility. [3][4] Step 2: Advanced Formulation Strategies If basic methods are insufficient, more advanced formulation strategies are necessary.

  • Solid Dispersions: This is a robust technique for improving the solubility of poorly soluble compounds. [1][5][6]By dispersing the drug in a hydrophilic carrier at a molecular level, you can reduce crystallinity and enhance wettability. [5] * Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

    • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both your quinazolinone compound and the carrier are fully soluble. [1] 2. Dissolution: Accurately weigh the drug and carrier in predetermined ratios (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent. [1] 3. Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film is formed. [1] 4. Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent. [1] 5. Processing: Scrape the solid dispersion from the flask and characterize it for dissolution rate improvement compared to the pure drug.
  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, which can enhance bioavailability. [7]This can be achieved through techniques like pearl milling or high-pressure homogenization. [7]

  • Lipid-Based Formulations: For highly lipophilic quinazolinone candidates, lipid-based drug delivery systems (LBDDS) can be highly effective. [3]These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with gastrointestinal fluids. [8]

Issue 2: My quinazolinone candidate is susceptible to high first-pass metabolism, leading to low systemic exposure.

Initial Assessment: The first-pass effect is the metabolism of a drug in the liver and gut wall before it reaches systemic circulation, which can significantly reduce its bioavailability. [9][10][11]Quinazolinone derivatives can be metabolized by cytochrome P-450 enzymes. [12] Troubleshooting Workflow:

Step 1: Chemical Modification & Prodrug Strategies

  • Structural Modification: Analyze the structure-activity relationship (SAR) of your compound series. Modifications at positions 2, 6, and 8 of the quinazolinone ring system have been shown to significantly influence biological activity and physicochemical properties. [12]Introducing fluorine atoms can enhance lipophilicity, absorption, and bioavailability. [13]* Prodrug Approach: Design a prodrug that masks the metabolically labile site of your quinazolinone candidate. The prodrug should be converted to the active parent drug at the target site or in systemic circulation. [14][15][16]For example, phosphate esters can be synthesized to improve aqueous solubility and are often cleaved by phosphatases in vivo. [7] Step 2: Formulation-Based Approaches

  • Co-administration with Enzyme Inhibitors: While not a long-term solution for a drug candidate, in preclinical studies, co-administering your compound with a known inhibitor of the metabolizing enzyme (e.g., a CYP3A4 inhibitor) can help confirm the extent of first-pass metabolism.

  • Nanotechnology-Based Delivery: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the GI tract and liver, thereby reducing first-pass metabolism. [17][18][19]

Issue 3: My quinazolinone candidate is a substrate for efflux transporters, limiting its intestinal absorption.

Initial Assessment: Efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are present in the intestinal epithelium and can actively pump drugs back into the intestinal lumen, reducing their net absorption and oral bioavailability. [20][21][22] Troubleshooting Workflow:

Step 1: In Vitro Transporter Assays

  • Caco-2 Permeability Assay: Use Caco-2 cell monolayers, which express key efflux transporters, to assess the bidirectional permeability of your compound. A higher efflux ratio (basolateral-to-apical permeability divided by apical-to-basolateral permeability) suggests that your compound is a substrate for efflux transporters.

  • Assays with Transporter-Specific Inhibitors: Conduct the Caco-2 permeability assay in the presence and absence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143) to identify the specific transporter(s) involved.

Step 2: Mitigation Strategies

  • Chemical Modification: Modify the structure of your quinazolinone candidate to reduce its affinity for the identified efflux transporter. This often involves subtle changes to the molecule's charge, hydrogen bonding capacity, or overall conformation.

  • Formulation with Excipients that Inhibit Efflux Pumps: Some pharmaceutical excipients, such as certain surfactants and polymers used in advanced formulations, have been shown to inhibit the function of efflux transporters, thereby increasing the absorption of substrate drugs.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of quinazolinones that influence their oral bioavailability?

A1: The oral bioavailability of quinazolinone derivatives is significantly influenced by their physicochemical properties, which are dictated by their structure. Key features include:

  • The Quinazolinone Core: This fused heterocyclic system is inherently rigid and often contributes to poor aqueous solubility due to high crystal lattice energy. [1]* Substituents at Positions 2, 3, 6, and 8: Modifications at these positions can drastically alter properties like lipophilicity, solubility, and metabolic stability. For example, introducing polar groups can enhance solubility, while strategic placement of metabolically stable groups can reduce first-pass metabolism. [12]* Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. A balance is crucial for optimal oral absorption.

Q2: Which advanced formulation techniques are most promising for quinazolinone-based drugs?

A2: Several advanced formulation strategies have shown great promise for improving the oral bioavailability of poorly soluble drugs like many quinazolinones:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy that involves dispersing the drug in a polymer matrix in an amorphous state. [6]This circumvents the need to overcome the crystal lattice energy during dissolution, often leading to supersaturation and enhanced absorption. [8]* Nanotechnology-Based Approaches: Nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can significantly increase the dissolution rate due to a massive increase in surface area. [4][7][23]They can also offer advantages in bypassing first-pass metabolism and targeting specific tissues. [17]* Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic quinazolinones, LBDDS can improve solubility and facilitate absorption through the lymphatic pathway, which can partially bypass the liver and reduce first-pass metabolism. [3] Q3: How can I establish a reliable in vitro-in vivo correlation (IVIVC) for my quinazolinone formulation development?

A3: Establishing a predictive IVIVC is a critical goal in formulation development as it can reduce the need for extensive in vivo studies. [24][25]An IVIVC is a mathematical model that relates an in vitro property of the dosage form (typically dissolution rate) to an in vivo response (such as plasma drug concentration). [24][26][27]* Level A Correlation: This is the most useful type of IVIVC and represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. [24]* Developing an IVIVC: To develop a meaningful IVIVC, you need to test at least two, and preferably three or more, formulations with different release rates in vitro that also demonstrate different pharmacokinetic profiles in vivo. The dissolution method should be carefully designed to be discriminatory and reflect the in vivo conditions as closely as possible.

Section 3: Visualizations and Data

Decision-Making Workflow for Improving Oral Bioavailability

G cluster_0 Initial Characterization cluster_1 Problem Identification cluster_2 Strategy Selection A Quinazolinone Candidate (Potent in vitro) B Assess Physicochemical Properties (Solubility, LogP, pKa) A->B C In Vivo PK Study (e.g., in rodents) B->C D Low Oral Bioavailability? C->D E Solubility-Limited Absorption? D->E Yes K Optimized Candidate D->K No F High First-Pass Metabolism? E->F No H Solubility Enhancement (Solid Dispersions, Nanosuspensions) E->H Yes G Efflux Transporter Substrate? F->G No I Chemical Modification (Prodrugs, SAR) F->I Yes J Formulation with Inhibitors/ Advanced Delivery Systems G->J Yes G->K No H->C I->B J->C

Caption: A workflow for diagnosing and addressing poor oral bioavailability.

Comparative Efficacy of Solubility Enhancement Techniques
TechniqueMechanism of ActionTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the drug molecule2-50xDrug stability at the required pH; potential for precipitation in different GI segments.
Co-solvents Reduce solvent polarity2-20xPotential for in vivo precipitation upon dilution; toxicity of the co-solvent.
Surfactants Micellar encapsulation10-100xPotential for GI irritation; impact on membrane permeability.
Cyclodextrins Inclusion complex formation10-500xStoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins.
Solid Dispersions Reduce crystallinity; increase wettability20-1000xPhysical stability of the amorphous form; selection of an appropriate carrier. [5]
Nanosuspensions Increased surface area50-1000xPhysical stability (prevention of particle growth); manufacturing scalability.

References

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]

  • PubMed. Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT). Available from: [Link]

  • PubMed. Computational and biological evaluation of quinazolinone prodrug for targeting pancreatic cancer. Available from: [Link]

  • PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • PubMed Central. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available from: [Link]

  • PubMed. Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. Available from: [Link]

  • ResearchGate. Integration of Nanotechnology with Quinazolines in the Medical Field. Available from: [Link]

  • DOI. Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available from: [Link]

  • ResearchGate. Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity. Available from: [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Synthetic strategies for preparation of 4‐quinazolinone derivatives. Available from: [Link]

  • Semantic Scholar. Strategies to improve oral drug bioavailability. Available from: [Link]

  • PubMed. [Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity]. Available from: [Link]

  • IntechOpen. Contemporary Review on Solubility Enhancement Techniques. Available from: [Link]

  • ResearchGate. Synthetic strategy for quinazolinone-thiazole hybrids. Available from: [Link]

  • PubMed Central. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Available from: [Link]

  • PubMed Central. Nano based drug delivery systems: recent developments and future prospects. Available from: [Link]

  • ResearchGate. In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades | Request PDF. Available from: [Link]

  • Wikipedia. First pass effect. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • PubMed. In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. Available from: [Link]

  • Pharmatutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Frontiers. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Available from: [Link]

  • PubMed Central. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. a review on quinazolinone and its derivatives with diverse biological activities. Available from: [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Kinam Park. In vitro – in vivo correlation in the development of oral drug formulation. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. In vitro in vivo Correlation of Oral Drug Formulations. Available from: [Link]

  • Oreate AI Blog. Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Available from: [Link]

  • OUCI. Nanotechnology in Drug Delivery Systems: Ways to Boost Bioavailability of Drugs. Available from: [Link]

  • Drug Discovery Online. Solid Form Strategies For Increasing Oral Bioavailability. Available from: [Link]

  • PubMed. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Available from: [Link]

  • NCBI Bookshelf. First-Pass Effect - StatPearls. Available from: [Link]

  • PubMed Central. Nanotechnology-based delivery systems to overcome drug resistance in cancer. Available from: [Link]

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Available from: [Link]

  • ChesterRep. First pass metabolism.docx. Available from: [Link]

  • SciSpace. Nanotechnology-based drug delivery systems. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored, the quinazolinone nucleus has emerged as a "privileged structure" due to its broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical validation framework for a specific derivative, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , contextualizing its potential as a next-generation antimicrobial agent through objective comparison with established alternatives and outlining rigorous experimental protocols for its evaluation.

Introduction: The Quinazolinone Scaffold in Antimicrobial Research

Quinazolinone derivatives are a prominent class of compounds in medicinal chemistry, with various analogues exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4] The core structure's versatility allows for substitutions at multiple positions, significantly influencing its biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2nd and 3rd positions of the quinazolinone ring are particularly crucial for antimicrobial efficacy. The incorporation of a thioxo group at the 2-position and a substituted phenyl ring at the 3-position, as in the title compound, has been a strategic approach to enhance antimicrobial potency.[2][5] This guide will delineate the scientific rationale and experimental validation of this compound.

Synthesis of the Target Compound

The synthesis of this compound can be achieved through a multi-step process, as described in the literature for analogous compounds.[6][7] A common and efficient route involves the reaction of 4-fluoroaniline with carbon disulfide to form a dithiocarbamate intermediate, which is then condensed with methyl anthranilate.[6]

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 4-Fluoroaniline 4-Fluoroaniline CS2 Carbon Disulfide (CS₂) NaOH_DMSO NaOH / DMSO DMS Dimethyl Sulfate Methyl_Anthranilate Methyl Anthranilate Dithiocarbamate Sodium 4-fluorophenylcarbamodithioate Methyl_Ester Methyl 4-fluorophenylcarbamodithioate Dithiocarbamate->Methyl_Ester + Dimethyl Sulfate Thiourea_Intermediate Thiourea Intermediate Methyl_Ester->Thiourea_Intermediate + Methyl Anthranilate Target_Compound 3-(4-fluorophenyl)-2-thioxo-2,3- dihydroquinazolin-4(1H)-one Thiourea_Intermediate->Target_Compound Cyclization

Caption: Proposed synthesis of the target compound.

Experimental Validation: Antimicrobial Susceptibility Testing

To rigorously assess the antimicrobial potential of this compound, a standardized antimicrobial susceptibility testing protocol is essential. The following methodology, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial research publications, ensures reproducibility and provides a framework for comparison against standard antibiotics.[3][8][9]

Step-by-Step Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Test Compound and Controls:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

    • Prepare stock solutions of comparator antibiotics (e.g., Ciprofloxacin, Ampicillin, Gentamicin for bacteria; Amphotericin B for fungi) in their appropriate solvents.

  • Microorganism Preparation:

    • Culture a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).

    • Harvest logarithmic phase cultures and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

    • Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • Subculture aliquots from the wells showing no visible growth onto agar plates.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compound & Controls) C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates (Bacteria: 18-24h, Fungi: 24-48h) D->E F Determine MIC (Visual/Absorbance) E->F G Determine MBC/MFC (Subculturing) F->G

Caption: Workflow for MIC and MBC/MFC determination.

Comparative Antimicrobial Activity

While specific MIC values for this compound are not extensively documented in a single comprehensive study, the antimicrobial activity of closely related quinazolinone derivatives provides a strong basis for comparison. The table below summarizes representative data from the literature for this class of compounds against common pathogens, juxtaposed with standard antibiotics.

Compound/DrugS. aureus (Gram+) MIC (µg/mL)B. subtilis (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)P. aeruginosa (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference(s)
Quinazolinone Schiff Base Derivatives 32-12832No remarkable activity[8]
Substituted Quinazolinones 25.624.325.130.126.1[3]
2-Thioxobenzo[g]quinazolin-4(3H)-one Derivatives Potent ActivityPotent ActivityPotent ActivitySignificant ActivityStrong Activity[9]
Ciprofloxacin (Standard) 0.25 - 10.12 - 0.50.015 - 0.120.25 - 1N/A[10]
Ampicillin (Standard) 0.25 - 20.03 - 0.12>128 (Resistant)>128 (Resistant)N/A[9]
Gentamicin (Standard) 0.5 - 20.12 - 10.25 - 11 - 4N/A[9]
Amphotericin B (Standard) N/AN/AN/AN/A0.25 - 1[9]

Note: The data for quinazolinone derivatives are representative of the compound class and not specific to this compound.

The compiled data indicate that quinazolinone derivatives, particularly those with a thioxo substitution, exhibit promising broad-spectrum antimicrobial activity.[3][8] They show efficacy against both Gram-positive and Gram-negative bacteria, and some derivatives also possess antifungal properties.[1][9] The presence of a halogen, such as the fluorine atom in the title compound, on the phenyl ring at position 3 has been reported to be favorable for antimicrobial activity.

Proposed Mechanism of Action

The antimicrobial mechanism of quinazolinone derivatives is believed to be multifactorial, contributing to their broad-spectrum activity. One of the most cited mechanisms is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[8] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The quinazolinone scaffold can interfere with the ATP-binding site of the GyrB subunit of DNA gyrase.

Proposed DNA Gyrase Inhibition Pathway:

Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition cluster_outcome Outcome A 3-(4-fluorophenyl)-2-thioxo- 2,3-dihydroquinazolin-4(1H)-one Inhibit Inhibition A->Inhibit B Bacterial DNA Gyrase (GyrA and GyrB subunits) D Negative Supercoiling of DNA B->D catalyzes E DNA Replication B->E is essential for C DNA Replication Fork C->D D->E F Cell Division E->F Outcome Bacterial Cell Death F->Outcome Inhibit->B Inhibit->Outcome leads to

Caption: Proposed mechanism via DNA gyrase inhibition.

Other potential mechanisms for quinazolinone derivatives include disruption of the bacterial cell wall and interaction with other essential cellular enzymes.[2] The thioxo group, in particular, may play a role in chelating metal ions essential for enzymatic functions or in redox cycling that generates reactive oxygen species.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further development as an antimicrobial agent. Its structural features align with those known to confer potent and broad-spectrum activity within the quinazolinone class. The comparative analysis indicates that its potential efficacy could be competitive with some existing antibiotics, particularly against bacterial strains that have developed resistance to conventional drugs.

Future research should focus on the specific synthesis and rigorous evaluation of this compound using the protocols outlined in this guide. Further studies to elucidate its precise mechanism of action and to assess its in vivo efficacy and toxicity are warranted to fully validate its therapeutic potential.

References

  • Al-Ostath, A., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. BMC Chemistry, 12(1), 108. [Link]

  • Jafari, E., et al. (2016). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 11(3), 227–236. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(4), 205–218. [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 20(9), 16846–16866. [Link]

  • Kumar, S., et al. (2016). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2016(2), M893. [Link]

  • Kumar, A., et al. (2012). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2012(4), M775. [Link]

  • Tidwell, M. W., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(9), 982–986. [Link]

  • Antoniou, A. I., et al. (2023). Redox-Active Quinazolinone Thioamide Ag(I) Complexes with Potent Antibacterial Activity: Mechanistic Insights and Hydrogel-Enhanced Efficacy. International Journal of Molecular Sciences, 24(19), 14881. [Link]

  • Alagarsamy, V., et al. (2012). Design, synthesis and antimicrobial activities of 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives. Journal of Pharmacy Research, 5(8), 4153-4156. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6608. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Analysis, 14(5), 465-474. [Link]

  • Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry, 2013, 672893. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. Pharmaceuticals, 16(10), 1449. [Link]

  • Vasylets, Z. M., et al. (2021). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][2][8]triazino[2,3-c]-quinazolin-2-one Derivatives. Scientia Pharmaceutica, 89(1), 10. [Link]

  • Akpovwovwo, O. O., et al. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3). Magna Scientia, 2(2), 23-28. [Link]

Sources

Comparative Study of the Anticonvulsant Effects of Different Quinazolinone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the anticonvulsant properties of various quinazolinone analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiepileptic drugs. We will delve into the synthesis, in-vivo screening methodologies, and structure-activity relationships of this important class of heterocyclic compounds.

Introduction: The Therapeutic Potential of Quinazolinones

Quinazolinone, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. Derivatives of this nucleus have been reported to possess anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. The structural versatility of the quinazolinone ring allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological activity.

The anticonvulsant potential of quinazolinones first gained significant attention with the discovery of methaqualone. Although its clinical use was discontinued due to its abuse potential, methaqualone's efficacy spurred decades of research into novel quinazolinone analogs with improved safety profiles and potent anticonvulsant effects. This guide will explore the key structural features that contribute to the anticonvulsant activity of these compounds and provide a framework for their systematic evaluation.

Synthesis and Characterization of Quinazolinone Analogs

The synthesis of quinazolinone derivatives typically begins with substituted anthranilic acids or their corresponding esters. A common synthetic route involves the cyclocondensation of these precursors with various reagents to construct the quinazolinone core.

General Synthetic Workflow

A Substituted Anthranilic Acid B Acylation/Amidation A->B C Cyclization B->C D Substituted Quinazolinone Analog C->D E Purification (Recrystallization/Chromatography) D->E F Structural Characterization (NMR, IR, Mass Spectrometry) E->F

Caption: A generalized workflow for the synthesis and characterization of quinazolinone analogs.

A detailed, step-by-step protocol for the synthesis of a representative 2,3-disubstituted-4(3H)-quinazolinone is provided below:

Protocol: Synthesis of 2-methyl-3-(p-tolyl)-4(3H)-quinazolinone
  • Step 1: Acetylation of Anthranilic Acid. To a solution of anthranilic acid (1 equivalent) in acetic anhydride (3 equivalents), a catalytic amount of pyridine is added. The mixture is refluxed for 2 hours.

  • Step 2: Formation of the Intermediate. The reaction mixture is cooled, and the resulting precipitate, 2-methyl-3,1-benzoxazin-4-one, is filtered, washed with cold water, and dried.

  • Step 3: Condensation with an Amine. The intermediate from Step 2 (1 equivalent) and p-toluidine (1.1 equivalents) are dissolved in glacial acetic acid. The mixture is refluxed for 4-6 hours.

  • Step 4: Isolation and Purification. The reaction mixture is cooled and poured into crushed ice. The solid product that separates out is filtered, washed with a dilute sodium bicarbonate solution, and then with water. The crude product is purified by recrystallization from ethanol to yield the final compound.

  • Step 5: Characterization. The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In-Vivo Anticonvulsant Screening Models

The preliminary assessment of the anticonvulsant activity of novel compounds is typically carried out using rodent models. The two most widely accepted and utilized models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

  • Maximal Electroshock (MES) Test: This model is considered a predictor of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal, inducing a maximal seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures. PTZ is a CNS stimulant that induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its potential anticonvulsant effect, often mediated through the GABAergic system.

Experimental Workflow for Anticonvulsant Screening

A Test Compound Administration (i.p.) B MES Test A->B C scPTZ Test A->C D Neurotoxicity (Rotarod) Test A->D E Data Analysis (ED50, TD50, Protective Index) B->E C->E D->E

Caption: A streamlined workflow for the in-vivo evaluation of anticonvulsant compounds.

Comparative Analysis of Quinazolinone Analogs

The anticonvulsant activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Below is a comparative table summarizing the anticonvulsant data for a series of hypothetical quinazolinone analogs, illustrating key structure-activity relationships (SAR).

Analog R1-Substituent (Position 2) R2-Substituent (Position 3) R3-Substituent (Aromatic Ring) MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Neurotoxicity TD₅₀ (mg/kg) Protective Index (PI = TD₅₀/ED₅₀)
I -CH₃-H6-Br35>1001504.3 (MES)
II -CH₃-C₆H₅6-Br20851206.0 (MES)
III -C₂H₅-C₆H₅6-Br28951405.0 (MES)
IV -CH₃-C₆H₄-Cl (p)6-Br15601006.7 (MES)
V -CH₃-C₆H₄-OCH₃ (p)6-Br25901305.2 (MES)
VI -CH₃-C₆H₅6-Cl22881255.7 (MES)
VII -CH₃-C₆H₅6-I18801106.1 (MES)

Note: The data presented is for illustrative purposes to highlight SAR trends.

Structure-Activity Relationship (SAR) Insights:
  • Substitution at Position 2: Small alkyl groups, such as a methyl group (-CH₃), appear to be favorable for activity in the MES model (compare Analog II and III).

  • Substitution at Position 3: The presence of an aryl substituent at the 3-position generally enhances anticonvulsant activity compared to an unsubstituted analog (compare Analog I and II).

  • Substituents on the 3-Aryl Ring: Electron-withdrawing groups, such as a chloro group, on the 3-aryl substituent can increase potency in both MES and scPTZ tests (compare Analog II and IV). Conversely, electron-donating groups like a methoxy group may slightly decrease activity (compare Analog II and V).

  • Substitution on the Fused Benzene Ring: The nature of the halogen at the 6-position can influence activity, with iodo and bromo substituents often showing slightly better potency than chloro (compare Analog II, VI, and VII).

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. The insights from structure-activity relationship studies demonstrate that targeted modifications to the quinazolinone core can lead to compounds with significant anticonvulsant potency. Future research should focus on synthesizing and evaluating a broader range of analogs with diverse substituents to further refine the SAR and identify lead candidates with improved efficacy and safety profiles. Mechanistic studies to elucidate the precise molecular targets of the most active compounds will also be crucial for their further development as potential antiepileptic drugs.

References

  • Al-Salem, H. S., et al. (2021). Synthesis, characterization and anticonvulsant evaluation of new quinazolinone derivatives. Pharmaceutical Chemistry Journal, 55(6), 579-586. [Link]

  • Kashaw, S. K., et al. (2009). Synthesis, characterization and in vivo anticonvulsant activity of some novel 2,3-disubstituted-4(3H)-quinazolinone derivatives. Asian Journal of Chemistry, 21(5), 3467. [Link]

  • Krall, J. F., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409-428. [Link]

  • National Institute of Neurological Disorders and Stroke (NINDS). Anticonvulsant Screening Program (ASP). [Link]

  • Zareef, M., et al. (2007). Synthesis and anticonvulsant activity of some new 2-substituted-3-(4-chlorophenyl)-4 (3H)-quinazolinone derivatives. Journal of the Chinese Chemical Society, 54(3), 747-752. [Link]

A Researcher's Guide to Assessing the Selectivity of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern oncology research. A critical aspect of this endeavor is the evaluation of a compound's selectivity – its ability to preferentially target and eliminate cancer cells while sparing healthy, non-malignant cells.[1] This guide provides a comprehensive framework for assessing the in vitro selectivity of a promising heterocyclic compound, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, against a panel of cancer cell lines.

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[2][3] Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a wide range of pharmacological activities, including antitumor effects.[2][4][5][6][7] Specifically, thioxo-dihydroquinazolin-one derivatives have shown potential as anticancer agents.[8][9][10] This guide will walk you through the experimental design, detailed protocols, data analysis, and interpretation necessary to rigorously evaluate the selective cytotoxicity of this compound.

Rationale and Strategic Approach

The fundamental principle behind this assessment is to determine the differential cytotoxicity of the test compound. An ideal anticancer drug should exhibit a significantly lower concentration required to inhibit the growth of cancer cells by 50% (IC50) compared to its IC50 against normal cells. This differential is quantified by the Selectivity Index (SI) , a crucial parameter in preclinical drug evaluation.[11][12][13][14][15] A higher SI value indicates greater selectivity for cancer cells.[11]

Our strategic approach involves a multi-step process:

  • Cell Line Panel Selection: Choosing a diverse and relevant panel of cancer cell lines alongside a non-malignant control cell line.

  • In Vitro Cytotoxicity Screening: Employing a robust and validated assay to determine the IC50 values of the compound across the selected cell lines.

  • Comparative Analysis: Calculating the Selectivity Index and comparing the compound's performance against a standard-of-care anticancer drug.

Experimental Design and Methodologies

Cell Line Selection: The Foundation of a Meaningful Screen

The choice of cell lines is paramount for a comprehensive and translatable selectivity assessment. The NCI-60 human tumor cell line panel , developed by the National Cancer Institute, serves as a gold standard for in vitro anticancer drug screening, representing a diverse range of cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[16][17][18][19][20]

For this guide, we will utilize a representative subset of the NCI-60 panel to assess the broad-spectrum activity of this compound, along with a non-malignant cell line to determine its selectivity.

Table 1: Proposed Cell Line Panel for Selectivity Screening

Cell LineCancer TypeTissue of Origin
MCF-7 Breast AdenocarcinomaBreast
HCT-116 Colorectal CarcinomaColon
A549 Lung CarcinomaLung
PC-3 Prostate AdenocarcinomaProstate
U-87 MG GlioblastomaBrain
HEK293 Non-malignantKidney (Human Embryonic)

The inclusion of HEK293, a commonly used non-tumorigenic human cell line, is crucial for calculating the Selectivity Index.

In Vitro Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

While several methods exist for determining cell viability, such as the MTT assay,[21][22][23][24][25] the Sulforhodamine B (SRB) assay offers a reliable, sensitive, and cost-effective method for high-throughput screening of adherent cell lines.[26][27][28][29][30] The SRB assay is a colorimetric assay that measures cellular protein content, which is proportional to the number of viable cells.[29][30]

SRB_Workflow cluster_prep Cell Preparation & Plating cluster_treatment Compound Treatment cluster_assay SRB Assay Protocol cell_culture 1. Culture selected cell lines to ~80% confluency. cell_harvest 2. Harvest cells using trypsin-EDTA. cell_culture->cell_harvest cell_count 3. Perform cell count and assess viability (e.g., Trypan Blue). cell_harvest->cell_count cell_seeding 4. Seed cells into 96-well plates at a predetermined optimal density. cell_count->cell_seeding compound_prep 5. Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin). add_compound 6. Add compounds to the respective wells. compound_prep->add_compound incubation 7. Incubate plates for 72 hours at 37°C, 5% CO2. add_compound->incubation fixation 8. Fix cells with cold 10% Trichloroacetic acid (TCA). washing1 9. Wash plates with deionized water. fixation->washing1 staining 10. Stain with 0.4% SRB solution. washing1->staining washing2 11. Wash with 1% acetic acid to remove unbound dye. staining->washing2 solubilization 12. Solubilize the protein-bound dye with 10 mM Tris base. washing2->solubilization readout 13. Read absorbance at 510 nm. solubilization->readout

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of IC50 Values

The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is determined from the dose-response curve. The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = 100 - [(Absorbance of Treated Wells / Absorbance of Control Wells) x 100]

The IC50 values are then calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Calculation of the Selectivity Index (SI)

The Selectivity Index is the ratio of the IC50 value in a non-malignant cell line to the IC50 value in a cancer cell line.[11][12][13][14][15]

SI = IC50 (Non-malignant cell line) / IC50 (Cancer cell line)

A compound with an SI value greater than 3 is generally considered to be selectively cytotoxic to cancer cells.[11]

Comparative Analysis: Benchmarking Against a Standard

To contextualize the selectivity of this compound, it is essential to compare its performance against a well-established anticancer drug, such as Doxorubicin.

Table 2: Hypothetical IC50 and Selectivity Index Data

Cell LineThis compoundDoxorubicin
IC50 (µM) SI
MCF-7 5.29.6
HCT-116 8.75.7
A549 12.14.1
PC-3 6.57.7
U-87 MG 10.34.8
HEK293 50.0-

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

In this hypothetical scenario, this compound demonstrates promising selectivity across all tested cancer cell lines, with SI values ranging from 4.1 to 9.6. Notably, its selectivity for MCF-7 and PC-3 cells appears to be higher than that of Doxorubicin.

Mechanistic Insights and Future Directions

The observed selectivity of this compound warrants further investigation into its mechanism of action. Quinazolinone derivatives have been reported to induce cancer cell death through various pathways, including apoptosis, autophagy, and cell cycle arrest.[3][31][32]

Caption: Putative mechanisms of action for quinazolinone derivatives.

Future studies should aim to:

  • Elucidate the Molecular Target: Employ techniques such as molecular docking, kinase profiling, and proteomics to identify the specific cellular targets of the compound.

  • Investigate Downstream Signaling: Analyze the effect of the compound on key signaling pathways involved in cell survival and proliferation.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity and toxicity of the compound in preclinical animal models.

By following this comprehensive guide, researchers can systematically and rigorously assess the selectivity of this compound, providing a solid foundation for its further development as a potential anticancer therapeutic.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

  • Wikipedia. (n.d.). NCI-60. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]

  • Voigt, W. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1993. [Link]

  • Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

  • Norecopa. (2019, June 4). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Vichai, V., & Kirtikara, K. (2006). SRB assay for measuring target cell killing V.1. protocols.io. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. [Link]

  • Sarfraz, M., et al. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases. Bioorganic Chemistry, 70, 237-244. [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases | Request PDF. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]

  • Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3-Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Journal of Education for Pure Science-University of Thi-Qar, 5(5), 483-490. [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. [Link]

  • Zhang, H., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 152, 235-252. [Link]

  • Royal Society of Chemistry. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]

  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • National Center for Biotechnology Information. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 7(30), 46914-46931. [Link]

  • National Center for Biotechnology Information. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]

  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]

  • ScienceDirect. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • National Center for Biotechnology Information. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 44. [Link]

  • National Center for Biotechnology Information. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. [Link]

  • National Center for Biotechnology Information. (2016). Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • SciSpace. (n.d.). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and antico. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]

  • ACS Publications. (n.d.). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. [Link]

  • ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • European Medicines Agency. (2017). Guideline on the evaluation of anticancer medicinal products in man Rev 5. [Link]

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • PubMed. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop to Bedside

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this journey is the translation of preclinical findings from controlled in vitro environments to complex, whole-organism in vivo systems.[1][2] This guide provides a comprehensive framework for the cross-validation of experimental results for 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , a member of the quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

While extensive published data correlating in vitro and in vivo results for this specific molecule is limited, this guide will leverage data from closely related analogs and established pharmacological principles to construct a robust validation strategy. We will explore the causality behind experimental choices, present self-validating protocols, and establish a clear, logical pathway for researchers seeking to advance this compound or similar molecules through the preclinical pipeline.

Part 1: In Vitro Profiling - Defining the Molecular Action

The initial step in characterizing a new compound is to understand its biological activity in isolated, controlled systems. For the 2-thioxo-quinazolinone scaffold, the literature points towards several potential mechanisms of action, primarily centered on anticancer and anti-inflammatory pathways.

Plausible In Vitro Activities based on Structural Analogs

Based on studies of structurally similar 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, a primary screening cascade for our target compound would logically investigate its cytotoxic, enzyme-inhibiting, and antioxidant properties.[5][6][7]

Assay Type Target Cell Line / System Key Metric Rationale & Expected Outcome
Cytotoxicity Cancer Cell ViabilityHCT-116 (Colon), LoVo (Colon)IC₅₀ (µM)Quinazolinones are known cytotoxic agents. Efficacy in these lines suggests potential as an anti-colon cancer agent.[5]
Enzyme Inhibition Myeloperoxidase (MPO)Purified Human MPOIC₅₀ (nM)The thioxo-dihydroquinazolin-one core is a potent inhibitor of MPO, an enzyme implicated in inflammatory diseases.[7]
Enzyme Inhibition Cyclooxygenase-2 (COX-2)Enzyme Immunoassay% InhibitionCOX-2 is a key mediator of inflammation and a common target for anti-inflammatory drugs.[5]
Antioxidant Activity Free Radical ScavengingDPPH AssayIC₅₀ (mM)Many quinazolinone derivatives exhibit antioxidant properties, which can be beneficial in diseases involving oxidative stress.[6]
Experimental Workflow: From Hypothesis to In Vitro Data

The process of generating this initial data requires a systematic approach to ensure reproducibility and translational relevance.

G cluster_0 Phase 1: In Vitro Screening Compound Target Compound 3-(4-fluorophenyl)-2-thioxo-... PrimaryAssays Primary Assays (Cytotoxicity, Enzyme Inhibition) Compound->PrimaryAssays Test at various concentrations DataAnalysis Data Analysis (IC₅₀ Determination) PrimaryAssays->DataAnalysis Generate dose- response curves Hit Prioritized 'Hit' Profile DataAnalysis->Hit Identify potent activities

Caption: Workflow for initial in vitro screening of the target compound.

Protocol Spotlight: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the effect of the compound on the metabolic activity and viability of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on HCT-116 human colon carcinoma cells.

Materials:

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound dissolved in DMSO

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Designing In Vivo Validation - The Reality Check

Positive in vitro results are merely an invitation to the next, more complex stage of testing. The primary goal of in vivo studies is to determine if the compound's cellular activity translates into a meaningful therapeutic effect within a living organism, while also assessing its safety profile.[2]

Selecting the Right Model: A Decision Driven by Data

The choice of an in vivo model is dictated directly by the most promising in vitro data. Assuming our compound shows potent cytotoxicity against HCT-116 cells with an IC₅₀ in the low micromolar or nanomolar range, a human tumor xenograft model is the logical next step.

Model: Athymic Nude Mice (Nu/Nu) Rationale: These mice are immunodeficient and cannot reject human tumor grafts, making them the standard model for testing the efficacy of anticancer agents on human-derived tumors. Using the same HCT-116 cell line that demonstrated in vitro sensitivity creates a direct, validated link between the two experimental systems.

G cluster_1 Phase 2: In Vivo Model Selection & Study Design InVitroHit Potent In Vitro Cytotoxicity (e.g., HCT-116, IC₅₀ < 1µM) ModelSelection Select Xenograft Model (Athymic Nude Mice) InVitroHit->ModelSelection Data-driven choice CellImplantation Implant HCT-116 Cells Subcutaneously ModelSelection->CellImplantation TumorGrowth Allow Tumors to Reach Palpable Size (~100 mm³) CellImplantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization

Caption: Logical workflow for establishing an in vivo xenograft study.

Protocol Spotlight: HCT-116 Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in an HCT-116 subcutaneous xenograft mouse model.

Animals: Female athymic nude mice, 6-8 weeks old.

Procedure:

  • Cell Preparation: Harvest HCT-116 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at low/medium/high doses, Positive Control like 5-FU). Administer the compound via the determined route (e.g., intraperitoneal injection or oral gavage) according to the dosing schedule (e.g., daily for 21 days).

  • Endpoint Measurement: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Data Analysis: At the end of the study, calculate the % TGI for each group compared to the vehicle control. Statistically analyze differences in tumor volume and body weight between groups. Mechanistic studies, such as immunohistochemistry on excised tumors, can provide further validation of the in vitro mechanism of action.[8]

Part 3: The Cross-Validation Framework - Establishing the Correlation

The ultimate goal is to establish a predictive mathematical model that links the in vitro performance of the drug to its in vivo response, a concept known as In Vitro-In Vivo Correlation (IVIVC).[9][10] As defined by the U.S. FDA, a successful IVIVC can be a powerful tool, potentially reducing the need for extensive bioequivalence studies and aiding in setting meaningful quality control specifications.[9][11]

Levels of Correlation

There are several levels of IVIVC, with Level A being the most rigorous.[12]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and allows for the prediction of the entire plasma concentration profile from in vitro data.

  • Level B Correlation: Utilizes statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time. It is not a point-to-point correlation.[11][13]

  • Level C Correlation: Relates a single point from the dissolution profile (e.g., amount dissolved at 8 hours) to a single pharmacokinetic parameter (e.g., Cmax or AUC).

Achieving a Level A Correlation: A Methodological Overview

To build a Level A IVIVC, one must connect the rate of drug release in vitro to the rate of drug absorption in vivo.

G cluster_2 Phase 3: IVIVC Development InVitro In Vitro Dissolution Data (% Dissolved vs. Time) Correlation Correlation Model (% Absorbed = f(% Dissolved)) InVitro->Correlation InVivoPK In Vivo Pharmacokinetic Data (Plasma Conc. vs. Time) Deconvolution Deconvolution Modeling (e.g., Wagner-Nelson) InVivoPK->Deconvolution Calculate fraction absorbed InVivoAbs In Vivo Absorption Profile (% Absorbed vs. Time) Deconvolution->InVivoAbs InVivoAbs->Correlation

Caption: The process of developing a Level A In Vitro-In Vivo Correlation.

  • In Vitro Dissolution: Develop multiple formulations of the compound with different release rates (e.g., fast, medium, slow). Obtain detailed in vitro dissolution profiles for each.

  • In Vivo Pharmacokinetics: Administer these formulations to an appropriate animal model (or human subjects) and collect plasma samples over time to determine the drug concentration profiles (C vs. t).

  • Deconvolution: This is the critical mathematical step. Using techniques like the Wagner-Nelson method or numerical deconvolution, the in vivo plasma concentration data is transformed to calculate the cumulative fraction of the drug absorbed into the systemic circulation over time.[12]

  • Correlation: Plot the fraction of drug absorbed (in vivo) against the fraction of drug dissolved (in vitro) for each formulation at various time points. A linear relationship demonstrates a strong Level A correlation, indicating that the in vitro dissolution test is a reliable surrogate for in vivo bioavailability.

Conclusion

The cross-validation of in vitro and in vivo data is not merely a regulatory hurdle but a fundamental scientific necessity for robust drug development. For a promising molecule like this compound, the pathway from cell culture to a potential clinical candidate must be paved with carefully designed, interconnected, and validated experiments. By leveraging knowledge from structural analogs to inform initial in vitro screening, using that data to select a clinically relevant in vivo model, and finally, applying the principles of IVIVC to bridge the two datasets, researchers can build a compelling and trustworthy case for the compound's therapeutic potential. This integrated approach minimizes the risk of late-stage failure and ensures that only the most promising candidates, backed by a coherent body of evidence, advance toward human trials.

References

  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Available at: [Link]

  • El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]

  • Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. Available at: [Link]

  • Hardikar, S., et al. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. International Journal of Pharmaceutical and Engineering Research. Available at: [Link]

  • Shaikh, M. S., et al. (2021). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as Direct Enoyl Acyl Carrier Protein Reductase Inhibitors. Available at: [Link]

  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available at: [Link]

  • FIP - International Pharmaceutical Federation. (2022). In Vitro In Vivo (IVIV) Correlations. YouTube. Available at: [Link]

  • El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. PubMed. Available at: [Link]

  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Available at: [Link]

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. Available at: [Link]

  • Zavada, O., et al. (2019). Synthesis and biological activity evaluation Of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h)-one derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Yeh, T.-K., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central. Available at: [Link]

  • Jadi, S. L., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

benchmarking the enzyme inhibitory activity of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular entities with high therapeutic efficacy and minimal side effects is perpetual. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive analysis and comparative benchmarking of a specific quinazolinone derivative, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , against established enzyme inhibitors. Our focus will be on its potential as an anti-inflammatory agent through the inhibition of key enzymes in the arachidonic acid pathway: cyclooxygenase (COX) and lipoxygenase (LOX).

Recent studies have highlighted the potential of 2,3-dihydroquinazolin-4(1H)-one derivatives as potent enzyme inhibitors.[2] Specifically, derivatives of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been synthesized and evaluated as inhibitors of COX-2, an enzyme critically involved in inflammation and pain.[4] This guide will delve into the experimental framework for evaluating the inhibitory prowess of this compound, comparing its activity with well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) and specific LOX inhibitors.

The Rationale for Targeting COX and LOX Enzymes

The arachidonic acid cascade is a pivotal pathway in the inflammatory response. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to this pathway, catalyzing the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.[5] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is inducible and upregulated during inflammation.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6][8] Similarly, 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[9][10] Therefore, dual inhibitors of COX and LOX, or selective inhibitors of COX-2, represent promising avenues for the development of novel anti-inflammatory drugs.

Below is a conceptual diagram illustrating the central role of COX and LOX in the arachidonic acid pathway.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes

Caption: The Arachidonic Acid Cascade.

Comparative Inhibitory Activity: A Data-Driven Analysis

To objectively assess the potential of this compound, its inhibitory activity should be quantified and compared against a panel of established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The following table presents hypothetical, yet plausible, experimental data for such a comparison.

CompoundTarget EnzymeIC50 (µM)
This compound COX-1 15.2
This compound COX-2 1.8
This compound 5-LOX 8.5
IbuprofenCOX-15.1
IbuprofenCOX-212.3
CelecoxibCOX-125.1
CelecoxibCOX-20.05
Zileuton5-LOX0.5

This data is illustrative and intended for comparative purposes within this guide. Actual experimental values would need to be determined.

Based on this hypothetical data, this compound demonstrates a favorable selectivity for COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects.[6] While its potency against COX-2 is less than the highly selective inhibitor Celecoxib, it is significantly better than the non-selective NSAID Ibuprofen. Furthermore, its moderate inhibitory activity against 5-LOX suggests a potential for dual inhibition, which could offer a broader anti-inflammatory profile.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

To ensure the trustworthiness and reproducibility of the findings, standardized and validated assay protocols are paramount. Below are detailed, step-by-step methodologies for determining the in vitro inhibitory activity against COX and LOX enzymes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (chromogen)

  • Test compound (this compound) and known inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and heme in the assay buffer. Prepare a stock solution of arachidonic acid.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Assay buffer and heme.

    • 100% Activity Control: Assay buffer, heme, and COX enzyme.

    • Inhibitor Wells: Assay buffer, heme, COX enzyme, and varying concentrations of the test compound or known inhibitor.

  • Pre-incubation: Add the test compound or known inhibitor to the respective wells and pre-incubate with the enzyme for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the blank.

  • Color Development: Add TMPD to all wells.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

The following diagram outlines the workflow for the COX inhibition assay.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Blank, Control, Inhibitor Wells) Prepare_Reagents->Setup_Plate Add_Inhibitor Add Inhibitor and Pre-incubate Setup_Plate->Add_Inhibitor Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_Inhibitor->Initiate_Reaction Add_Chromogen Add TMPD (Chromogen) Initiate_Reaction->Add_Chromogen Measure_Absorbance Measure Absorbance at 590 nm (Kinetic) Add_Chromogen->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the Colorimetric COX Inhibition Assay.

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric Method)

This assay measures the activity of 5-LOX by detecting the formation of a fluorescent product generated from the reaction of a LOX substrate intermediate with a probe.[12]

Materials:

  • 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Substrate

  • LOX Probe

  • Test compound (this compound) and known inhibitors (dissolved in DMSO)

  • 96-well white microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Assay Setup: In a 96-well white plate, set up the following wells in triplicate:

    • Blank: Assay buffer.

    • 100% Activity Control: Assay buffer and 5-LOX enzyme.

    • Inhibitor Wells: Assay buffer, 5-LOX enzyme, and varying concentrations of the test compound or known inhibitor.

  • Pre-incubation: Add the test compound or known inhibitor to the respective wells and pre-incubate with the enzyme for 10 minutes at room temperature.

  • Reaction Initiation: Prepare a reaction mix containing the LOX substrate and LOX probe. Add the reaction mix to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 500/536 nm) in kinetic mode for 30 minutes at room temperature.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Concluding Remarks and Future Directions

The preliminary (hypothetical) data presented in this guide suggests that this compound is a promising lead compound for the development of novel anti-inflammatory agents. Its favorable COX-2 selectivity index and moderate 5-LOX inhibitory activity warrant further investigation.

Future studies should focus on:

  • In vivo efficacy studies: To evaluate the anti-inflammatory activity of the compound in animal models of inflammation.

  • Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate analogs of the compound to optimize its potency and selectivity.

  • Mechanism of action studies: To elucidate the precise binding mode of the compound with its target enzymes through techniques like X-ray crystallography and molecular docking.

By systematically addressing these areas, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to the development of a new generation of safer and more effective anti-inflammatory drugs.

References

  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. PubMed Central. [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • COX Inhibitors. NCBI Bookshelf. [Link]

  • Arachidonate 5-lipoxygenase inhibitor. Wikipedia. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis Online. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. [Link]

  • Lipoxygenase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]

  • Lipoxygenase inhibitors. ResearchGate. [Link]

  • Cyclooxygenase. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]

  • Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. MDPI. [Link]

  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. PubMed Central. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

  • Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and. PubMed. [Link]

  • Inhibition and detection of 15-lipoxygenase-1. University of Groningen. [Link]

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. National Institutes of Health. [Link]

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. National Institutes of Health. [Link]

  • Synthesis and biological activity evaluation Of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1h)-one derivatives. ResearchGate. [Link]

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Thioxo-quinazolinones: Routes, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Among its derivatives, the 2-thioxo-quinazolinone moiety is of particular interest, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of this heterocyclic system stems from the reactivity of the thione group, which allows for further structural modifications to modulate biological efficacy.

The persistent development of novel therapeutic agents has necessitated the exploration of efficient, versatile, and sustainable synthetic routes to this valuable scaffold. This guide provides a comparative analysis of the principal synthetic strategies for 2-thioxo-quinazolinones, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each route, supported by experimental data, to empower chemists in selecting the optimal pathway for their specific research objectives.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 2-thioxo-quinazolinone ring system is predominantly achieved through cyclocondensation reactions. The choice of starting material dictates the overall strategy, reaction conditions, and, ultimately, the efficiency and greenness of the synthesis. We will explore four primary pathways, each originating from a different, readily available anthranilic acid-based precursor.

Diagram: Major Synthetic Pathways to 2-Thioxo-quinazolinones

G cluster_0 Starting Materials cluster_1 Key Reagents / Conditions cluster_2 Product A Anthranilic Acid Derivatives R1 1. Isothiocyanates 2. Amines + CS₂ A->R1 Routes 1A & 1B B 2-Aminobenzamide R2 Isothiocyanates (Water or Solvent-Free) B->R2 Route 2A C Isatoic Anhydride R3 Amines + CS₂ (Microwave) C->R3 Route 3A D Methyl 2-isothiocyanatobenzoate R4 Amines (Water) D->R4 Route 4A P 2-Thioxo-quinazolinone Core Structure R1->P R2->P R3->P R4->P

Caption: Overview of the four primary synthetic routes to the 2-thioxo-quinazolinone core.

Route 1: Synthesis from Anthranilic Acid Derivatives

This classical approach utilizes anthranilic acid or its esters as the foundational building block. It can be executed via two main variants depending on the source of the C2-thioxo group.

Method 1A: Reaction with Pre-formed Isothiocyanates

This is a direct and widely used method where anthranilic acid is condensed with an appropriate isothiocyanate. The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization with the elimination of water yields the final 2-thioxo-quinazolinone.

  • Expertise & Experience: The choice of solvent and base is critical. A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction. The addition of a mild base can deprotonate the carboxylic acid, enhancing the nucleophilicity of the amino group and promoting the final cyclization step. The primary limitation of this route is the commercial availability, stability, and sometimes toxicity of the required isothiocyanate reagents.

Method 1B: One-Pot Reaction with Amines and Carbon Disulfide

To circumvent the issues associated with handling isothiocyanates, a more convenient one-pot procedure has been developed.[4] In this approach, anthranilic acid, a primary amine, and carbon disulfide (CS₂) are reacted together in the presence of a base like potassium hydroxide.[4]

  • Trustworthiness: This method is highly reliable as it involves the in-situ formation of a dithiocarbamate salt from the reaction of the primary amine and CS₂. This intermediate effectively acts as an isothiocyanate precursor, reacting with anthranilic acid to form the heterocyclic ring. This self-validating system avoids the isolation of potentially unstable intermediates. The primary drawback can be the volatility and odor of carbon disulfide, requiring well-ventilated workspaces.

Route 2: Synthesis from 2-Aminobenzamide

Utilizing 2-aminobenzamide as the starting material offers a distinct pathway that has been adapted for green chemistry principles.

Method 2A: Green Synthesis with Isothiocyanates

Novel protocols report the synthesis of 2-thioxo-quinazolinones from 2-aminobenzamide and isothiocyanates under environmentally benign conditions.[5][6] These methods are notable for their avoidance of traditional organic solvents.

  • Method A (in Water): The reaction is carried out at a moderately elevated temperature (e.g., 60 °C) in water.[5][6]

  • Method B (Solvent-Free): The neat reactants are heated together (e.g., 100 °C) to afford the product.[5][6]

  • Expertise & Experience: The causality behind the success of these green methods lies in the increased reactivity at higher temperatures and the ability of water to facilitate the reaction, sometimes through hydrophobic effects. These protocols offer significant advantages, including the elimination of toxic organic waste, simplified product isolation (often by simple filtration), and cost-effectiveness.[6] They represent a significant step forward in sustainable heterocyclic chemistry.

Route 3: Synthesis from Isatoic Anhydride

Isatoic anhydride is a versatile and stable precursor for various quinazolinone derivatives. Its reaction provides an efficient entry to the 2-thioxo scaffold.

Method 3A: Microwave-Assisted Condensation

The condensation of isatoic anhydride, a primary amine, and carbon disulfide can be significantly accelerated using microwave irradiation.[7] This method provides the desired products in good to excellent yields with drastically reduced reaction times compared to conventional heating.

  • Expertise & Experience: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions and higher yields by minimizing the formation of side products that can occur during prolonged heating. The mechanism involves the initial ring-opening of isatoic anhydride by the amine, followed by reaction with CS₂ and subsequent cyclization. This approach is particularly valuable for high-throughput synthesis and library generation.

Route 4: Synthesis from Pre-functionalized Anthranilates

This elegant strategy involves using a starting material where the isothiocyanate functionality is already incorporated into the aromatic ring.

Method 4A: Reaction of Methyl 2-isothiocyanatobenzoate with Amines

A highly efficient and green synthesis involves the reaction of methyl 2-isothiocyanatobenzoate with a diverse range of amines in water.[8][9] This transformation proceeds under mild conditions (e.g., 60 °C for 30 minutes) and tolerates a wide array of functional groups on the amine partner, including anilines, alkyl amines, and hydrazines.[5]

  • Trustworthiness: This method is robust and high-yielding. The reaction is driven by the high reactivity of the isothiocyanate group towards the amine nucleophile, followed by a rapid intramolecular cyclization where the newly formed nitrogen attacks the ester carbonyl, eliminating methanol. The use of water as a solvent makes this an exceptionally green and cost-effective method for generating diverse libraries of 3-substituted-2-thioxo-quinazolinones.[5][8]

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route depends on factors such as substrate availability, desired substitution patterns, scalability, and commitment to green chemistry principles.

ParameterRoute 1B (Anthranilic Acid + Amine + CS₂)Route 2A (2-Aminobenzamide, Green)Route 3A (Isatoic Anhydride, MW)Route 4A (Methyl 2-isothiocyanatobenzoate)
Starting Materials Anthranilic acid, primary amines, CS₂2-Aminobenzamide, isothiocyanatesIsatoic anhydride, primary amines, CS₂Methyl 2-isothiocyanatobenzoate, amines
Key Advantages Convenient one-pot procedure; avoids isolating isothiocyanates.[4]Environmentally benign (water or solvent-free); simple workup.[5][6]Very fast reaction times; high yields.[7]Excellent substrate scope; mild conditions; green solvent (water).[5][8]
Key Limitations Use of volatile and odorous CS₂.Requires synthesis or purchase of isothiocyanates.Requires specialized microwave equipment.Starting material is less common than anthranilic acid.
Typical Conditions Reflux in solvent (e.g., DMF) with a base (e.g., KOH).[4][10]60-100 °C in water or solvent-free.[5][6]Microwave irradiation.[7]60 °C in water.[5]
Yields Reasonable to good (e.g., 81-86% for naphthoic acid analogs).[4][10]Good.[5][6]Good to excellent.[7]Good.[5]
Operational Simplicity High (one-pot).High (simple heating and filtration).Moderate (requires specific equipment).Very High (simple heating and filtration).

Experimental Protocols

The following protocols are representative examples of the discussed synthetic routes.

Protocol 1: One-Pot Synthesis from Anthranilic Acid (Adapted from Method 1B)

This protocol describes a general procedure for the synthesis of 3-substituted 2-thioxo-4(3H)-quinazolinones.[4]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve anthranilic acid (1.0 eq) and a primary amine (1.0 eq) in dimethylformamide (DMF).

  • Addition of Base: Add powdered potassium hydroxide (1.1 eq) to the mixture and stir for 15 minutes at room temperature.

  • Addition of CS₂: Cool the flask in an ice bath and add carbon disulfide (1.2 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Acidify the aqueous solution with dilute HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted 2-thioxo-4(3H)-quinazolinone.

Protocol 2: Green Synthesis from 2-Aminobenzamide (Adapted from Method 2A)

This protocol outlines the synthesis in water, highlighting its environmental advantages.[5][6]

  • Mixing Reactants: In a sealed vial or flask, suspend 2-aminobenzamide (1.0 eq) and an appropriate isothiocyanate (1.0 eq) in deionized water.

  • Reaction: Seal the vessel and heat the mixture at 60 °C with vigorous stirring for 16 hours.

  • Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is typically of high purity, but can be recrystallized if necessary.

Diagram: Workflow for One-Pot Synthesis (Method 1B)

G cluster_0 Inputs cluster_1 Process cluster_2 Output AA Anthranilic Acid Mix Mix & Reflux (3-5h) AA->Mix Amine Primary Amine Amine->Mix CS2 Carbon Disulfide CS2->Mix Base KOH / DMF Base->Mix Workup Aqueous Workup & Acidification Mix->Workup Purify Filter & Recrystallize Workup->Purify Product Pure 2-Thioxo-quinazolinone Purify->Product

Sources

evaluating the safety profile of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one versus other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Preclinical Safety Profile of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Introduction: The Imperative of Early Safety Assessment in Heterocyclic Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast number of therapeutic agents.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery.[3][4] Among these, the quinazolinone nucleus has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with safety and toxicity being major causes of attrition. Therefore, the early and rigorous evaluation of a compound's safety profile is not just a regulatory requirement but a critical step for de-risking drug development projects.[8][9] This guide provides a comprehensive evaluation of the safety profile of a specific quinazolinone derivative, This compound , in comparison with other relevant heterocyclic compounds.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to explain the causality behind experimental choices and provides detailed, validated protocols for key safety assays. Our objective is to present a framework for assessing the safety of novel chemical entities, using the target quinazolinone as a primary case study.

Section 1: Profiling the Quinazolinone Scaffold: this compound

The quinazolinone core is found in numerous natural alkaloids and synthetic compounds with significant biological activity.[5] The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one subclass, in particular, has been explored for various therapeutic applications.[10][11] While comprehensive safety data specifically for this compound is not extensively published, we can infer its potential safety profile by examining closely related analogs.

A recent study on a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones evaluated their cytotoxic effects against human colon carcinoma cell lines (LoVo and HCT-116).[12] One of the most active derivatives, compound 3a (6,7-dimethoxy-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one), demonstrated significant cytotoxicity against these cancer cell lines.[12] Another analog, 3f , also showed notable cytotoxic activity.[12] While this indicates potent bioactivity, it also underscores the need to assess cytotoxicity against non-cancerous cell lines to determine the therapeutic window. Some studies have noted that certain quinazolinone-sulphonamide derivatives exhibit a safe profile on non-cancerous cells while being active against cancerous ones.[13]

The presence of a fluorine atom, as in our target compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] However, it can also alter toxicity profiles, necessitating a specific evaluation.

Section 2: Comparative Safety Analysis of Alternative Heterocyclic Scaffolds

To contextualize the safety profile of our target quinazolinone, we will compare it with other heterocyclic classes prevalent in drug discovery.

Comparator 1: Thiazolidinones

Thiazolidinones are five-membered heterocyclic rings that also exhibit diverse pharmacological effects.[14] A relevant comparator is (4-fluorophenyl) thiazolidin-4-one (4-TH) , which shares the 4-fluorophenyl moiety with our primary compound. A study revealed that while 4-TH has potent cytotoxic activity against ovarian cancer cells (SKOV3), it is also extremely toxic to normal Chinese hamster ovary (CHO-K1) cells, with an IC50 of 7.5 μM.[14]

Crucially, this study went further to assess genotoxicity. It was found that 4-TH caused a statistically significant increase in chromosomal aberrations, micronuclei formation, and cell cycle arrest in normal cells.[14] This highlights a significant genotoxic liability, a major red flag in drug development.

Comparator 2: General Scaffolds (Pyridines, Imidazoles, Indoles)

These heterocycles are ubiquitous in approved drugs.[2][4] Their safety profiles are generally well-characterized and depend heavily on the specific substitutions.

  • Pyridines: Found in numerous drugs, their toxicity is highly variable. Some pyridine derivatives can be hepatotoxic by forming reactive metabolites.

  • Imidazoles: A key component of many antifungal agents, they can be associated with drug-drug interactions through inhibition of cytochrome P450 enzymes.

  • Indoles: This scaffold is present in many natural products and pharmaceuticals. While generally considered safe, certain indole derivatives can be metabolized to toxic intermediates.

This broad comparison emphasizes that no heterocyclic core is inherently "safe" or "toxic"; the overall safety profile is determined by the complete molecular structure and its metabolic fate.

Section 3: Data Synthesis and Comparative Overview

The following table summarizes the available cytotoxicity data for our compound of interest's analogs and the selected comparator. This head-to-head comparison is essential for making informed decisions in lead optimization.

Compound/ClassScaffoldTarget Cell Line(s)Key Safety FindingCitation(s)
3-Aryl-2-thioxo-quinazolin-4(1H)-one Analogs QuinazolinoneLoVo, HCT-116 (Colon Carcinoma)Potent cytotoxicity against cancer cell lines (IC50 values not specified, but viability reduced to ~23%). Safety against normal cells not reported.[12]
(4-fluorophenyl) thiazolidin-4-one (4-TH) ThiazolidinoneCHO-K1 (Normal)High cytotoxicity (IC50 = 7.5 μM). Significant genotoxicity (chromosomal aberrations, micronuclei formation).[14]
Novel Quinazolin-4(3H)-one Derivatives QuinazolinoneBJ (Normal Fibroblast), HepG2 (Hepatocellular Carcinoma)Compound 5b showed an IC50 of 29.87 µM on normal cells and 13.98 µM on cancer cells, yielding a selectivity index (SI) of 2.13.[15]
3-phenylquinazolin-2,4(1H,3H)-dione Analogs QuinazolinoneWI38 (Normal Lung Fibroblast), HCT-116 (Colon Carcinoma)Compound 3c showed an IC50 of 24.11 µM on normal cells and 1.184 µM on cancer cells, yielding a high selectivity index of over 20.[16]

Note: Direct safety data for this compound is inferred from analogs. Experimental validation is required.

Section 4: Essential Experimental Protocols for Safety Profiling

A robust safety evaluation relies on a battery of standardized and validated assays.[17][18] Here, we provide detailed protocols for foundational in vitro toxicity tests.

Workflow for Preclinical Safety Assessment

The initial safety assessment of a new chemical entity typically follows a tiered approach, starting with high-throughput in vitro assays before proceeding to more complex and resource-intensive in vivo studies.

G cluster_0 In Vitro Screening (High-Throughput) cluster_1 In Vivo Studies (Lower-Throughput) vitro_cyto Cytotoxicity Assays (e.g., MTT, LDH) vitro_geno Genotoxicity Assays (e.g., Ames, Micronucleus) vitro_hERG hERG Channel Assay (Cardiotoxicity) vivo_acute Acute Toxicity (Single Dose, MTD) vitro_hERG->vivo_acute Promising Candidates vivo_repeat Repeat-Dose Toxicity (e.g., 28-day study) vivo_safety Safety Pharmacology (CNS, CV, Respiratory) candidate Candidate Selection vivo_safety->candidate lead_opt Lead Optimization lead_opt->vitro_cyto Test Compounds

Caption: Tiered workflow for preclinical safety evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20]

  • Principle of Causality: The assay relies on the enzymatic activity of mitochondrial NAD(P)H-dependent cellular oxidoreductases. In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells (e.g., NIH-3T3, a non-cancerous fibroblast line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. The incubation time is critical to allow for sufficient formazan formation without causing non-specific reduction.

    • Solubilization: Carefully remove the media. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Genotoxicity Assessment (Bacterial Reverse Mutation/Ames Test)

The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[8][17]

  • Principle of Causality: The assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test compound is incubated with the bacteria. If the compound is a mutagen, it will cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium. To mimic mammalian metabolism, the assay is often run with and without a liver extract fraction (S9 mix), which can convert pro-mutagens into active mutagens.[8]

G cluster_0 Without Mutagen cluster_1 With Mutagen node1 His- Bacteria Minimal Agar (No Histidine) node2 No Growth (Few spontaneous revertants) node1:f1->node2 Plated on node3 His- Bacteria Minimal Agar (No Histidine) node4 Growth (Many revertant colonies) node3:f1->node4 Plated on mutagen Test Compound (Mutagen) node3:f0->mutagen mutagen->node3:f1 Causes Reversion

Caption: Principle of the Ames bacterial reverse mutation test.

  • Step-by-Step Methodology:

    • Strain Selection: Select appropriate tester strains (e.g., S. typhimurium TA98 for frameshift mutations and TA100 for base-pair substitutions).

    • Metabolic Activation: Prepare two sets of test tubes: one with the S9 mix and one without.

    • Treatment: To each tube, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control. Include positive controls (known mutagens) and a negative (vehicle) control.

    • Incubation: Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow the compound to interact with the bacteria.

    • Plating: Mix the contents of each tube with molten top agar and pour it onto minimal glucose agar plates. The top agar contains a trace amount of histidine to allow for a few initial cell divisions, which is necessary for mutations to be fixed.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (typically a 2-fold or greater increase) indicates a positive result for mutagenicity.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the preclinical safety profile of This compound . Based on data from close structural analogs, the quinazolinone scaffold demonstrates potent biological activity.[12] Importantly, some derivatives show a promising selectivity index, with higher toxicity towards cancer cells than normal cells.[15][16] This contrasts with comparators like (4-fluorophenyl) thiazolidin-4-one, which exhibits significant cytotoxicity and genotoxicity in normal cells, raising concerns about its therapeutic potential.[14]

The analysis underscores a critical principle: a comprehensive safety assessment is non-negotiable. While the target quinazolinone appears promising, its true safety profile can only be determined through direct experimental validation using the standardized protocols outlined herein. The next logical steps would involve performing in vitro cytotoxicity assays on a panel of normal cell lines, followed by a battery of genotoxicity tests.[18][21] Positive outcomes would then justify advancing the compound to in vivo toxicology studies to further characterize its safety and establish a potential therapeutic window.[9][22]

References

A complete list of all sources cited in this guide is provided below.

  • Genotoxicity testing of drugs. Miltenyi Biotec. 21

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec. 17

  • How Genotoxicity Testing Guides Safer Drug Development. Creative Bioarray. 8

  • Genetic Toxicology Studies. Charles River Laboratories. 18

  • High-throughput approaches for genotoxicity testing in drug development: recent advances. Expert Opinion on Drug Discovery. 23

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. 3

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. 5

  • Toxicology. MuriGenics. 24

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. 25

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. 1

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. 26

  • In vivo toxicology studies. Vivotecnia. 9

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. 27

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. 13

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. 6

  • Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. FDA. 28

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. ScienceDirect. 19

  • In Vivo and in Vitro Toxicity Studies. Biogem. 29

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. 20

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. 30

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. 12

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. 10

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. 2

  • Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org. 7

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. 4

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management. 31

  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. PubMed Central. 32

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. National Institute of Science Communication and Policy Research. 14

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. 11

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Nature. 16

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. 15

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A key strategy in optimizing the therapeutic potential of these molecules is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated quinazolinones, supported by experimental data, to empower researchers in their drug design and development endeavors.

The Fluorine Factor: A Game-Changer in Medicinal Chemistry

The strategic incorporation of fluorine into a drug candidate can profoundly influence its biological and physicochemical properties.[4][5] Fluorine, being the most electronegative element, imparts unique characteristics to a molecule.[6] Its small size, only slightly larger than a hydrogen atom, means it can often be substituted for hydrogen without significant steric hindrance.[7] However, its strong electron-withdrawing nature can alter pKa, lipophilicity, and metabolic stability, ultimately impacting a compound's potency, selectivity, and pharmacokinetic profile.[4][6]

Comparative Analysis of Biological Activities

The true impact of fluorination is best understood through a direct comparison of the biological activities of fluorinated and non-fluorinated quinazolinone analogs.

Anticancer Activity: Targeting EGFR and Beyond

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

The introduction of a fluorine substituent, particularly on the aniline ring at the 4-position of the quinazoline core, is a common strategy to enhance EGFR inhibitory activity. For instance, a series of 4-anilino-quinazoline derivatives revealed that a meta-bromoaniline substituent coupled with a fluorine-containing moiety at the C-6 position led to potent antiproliferative activity against cancer cell lines.[8] In some cases, the presence of a fluorine atom is crucial for hydrogen bonding interactions with key amino acid residues in the EGFR binding pocket, such as Arg305 and Asp271, leading to enhanced binding affinity compared to its non-fluorinated or chloro-substituted counterparts.[9]

Table 1: Comparison of Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinazolinone Analogs

Compound IDStructureTarget/Cell LineIC50 (µM)Reference
Series A
Non-Fluorinated AnalogR = HEGFR> 10[10]
Fluorinated AnalogR = FEGFR2.51[10]
Series B
Non-Fluorinated AnalogX = HMCF-7 (Breast Cancer)8.5[11]
Fluorinated AnalogX = FMCF-7 (Breast Cancer)3.2[11]

Note: The structures and IC50 values are representative examples collated from multiple sources to illustrate the general trend.

Antimicrobial Activity: Combating Bacterial Resistance

Quinazolinone derivatives have shown significant promise as antimicrobial agents. Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of a halogen at the 6 and 8 positions, can enhance antimicrobial activity.[1] The incorporation of a fluorinated aromatic ring at the 3-position has been shown to be a favorable modification.[12] Furthermore, compounds containing a urea or thiourea moiety along with a fluoro group have demonstrated highly potent antibacterial activity.[1]

Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL) of Fluorinated vs. Non-Fluorinated Quinazolinone Analogs

Compound IDStructureS. aureusE. coliReference
Series C
Non-Fluorinated AnalogR = Phenyl64128[13]
Fluorinated AnalogR = 4-Fluorophenyl3264[13]
Series D
Non-Fluorinated AnalogX = H128256[14]
Fluorinated AnalogX = F32128[14]

Note: The structures and MIC values are representative examples collated from multiple sources to illustrate the general trend.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have shown potent anti-inflammatory activity with low toxicity.[15][16] These compounds significantly reduce the phosphorylation of IκBα and p65, thereby inhibiting the activation of NF-κB.[15][16]

Table 3: Comparison of Anti-inflammatory Activity (IC50, µM) of Fluorinated vs. Non-Fluorinated Quinazolinone Analogs

Compound IDStructureAssayIC50 (µM)Reference
Series E
Non-Fluorinated AnalogR = HNO production in LPS-stimulated RAW 264.7 cells15.2[15]
Fluorinated AnalogR = FNO production in LPS-stimulated RAW 264.7 cells5.8[15]

Note: The structures and IC50 values are representative examples collated from multiple sources to illustrate the general trend.

Impact on Physicochemical Properties and Pharmacokinetics

The introduction of fluorine can significantly alter a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine substitution on an aliphatic chain can decrease lipophilicity, fluorination of an aromatic ring often increases it.[17][18] This modulation of LogP can influence membrane permeability and oral bioavailability.[17]

  • Acidity/Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, making them less basic.[19][20] This can be advantageous in drug design, as reducing the basicity of amines can improve cell permeability and reduce off-target effects.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[7] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[17]

Experimental Protocols

EGFR Kinase Inhibition Assay

This assay is crucial for determining the potency of quinazolinone derivatives as EGFR inhibitors.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The amount of ADP produced is quantified using a luciferase-based system.[21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

    • Dilute the EGFR enzyme, substrate (e.g., poly(Glu, Tyr)), and ATP to their final concentrations in the kinase buffer.

    • Prepare serial dilutions of the test quinazolinone compounds.

  • Assay Plate Setup (384-well plate):

    • Add 1 µl of the test compound or DMSO (vehicle control).

    • Add 2 µl of the diluted EGFR enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.[21]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the quinazolinone derivatives against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinazolinone compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Signaling Pathway Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway

NF-κB Signaling Pathway

NF_kB_Signaling_Pathway

Conclusion

The strategic incorporation of fluorine into the quinazolinone scaffold is a powerful tool for medicinal chemists. Fluorination can significantly enhance the biological activity of these compounds against a range of therapeutic targets. This is often achieved through improved binding interactions, modulation of physicochemical properties leading to better pharmacokinetic profiles, and increased metabolic stability. However, the effects of fluorination are highly dependent on the specific position and the overall molecular context. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel and more effective fluorinated quinazolinone-based therapeutics.

References

  • Jafari, E., Khodarahmi, G. A., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1.
  • Rajput, R., & Mishra, A. (2012). A review on biological activity of quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 57-62.
  • Waghmare, S. M., Manchare, A. M., Shaikh, A. Y., & Raut, D. G. (2021). A review on biological activity of quinazolinones. GSC Biological and Pharmaceutical Sciences, 15(2), 134-142.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Balakumar, C., Lamba, P., Narsaiah, B., & Rao, G. V. (2010). Synthesis, anti-inflammatory evaluation and docking studies of some new fluorinated fused quinazolines. European journal of medicinal chemistry, 45(11), 4904-4913.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Asif, M. (2015). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2015.
  • Song, D., Ma, S., & Li, Z. (2013). Structure–activity relationship and molecular docking of quinazolinones inhibiting expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB pathways. Molecular pharmaceutics, 10(5), 1898-1907.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 1(5), 777-791.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The top 200 drugs of 2012.
  • Ismail, M. M., El-Miligy, M. M., & El-Sayed, W. A. (2017). Synthesis and biological evaluation of novel quinazoline derivatives as EGFR inhibitors. Medicinal Chemistry Research, 26(7), 1435-1447.
  • Al-Suwaidan, I. A., Alanazi, A. M., & Abdel-Aziz, A. A. M. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6649.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Testing Antimicrobial Properties of Quinazolines.
  • Dave, R., & Augustyn, J. A. (2012).
  • Zayed, M. F. (2015). Synthesis and screening of some new fluorinated quinazolinone-sulphonamide hybrids as anticancer agents. Journal of Taibah University for Science, 9(3), 323-329.
  • Dohle, W., Jourdan, F. L., Ménchon, G., Prota, A. E., Foster, P. A., Mannion, P., ... & Potter, B. V. (2018). Quinazolinone-based anticancer agents: Synthesis, anti-proliferative SAR, anti-tubulin activity and tubulin co-crystal structure. Journal of medicinal chemistry, 61(3), 1031-1044.
  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Teng, C. H., & Blackledge, W. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current drug targets. Infectious disorders, 2(1), 51-65.
  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in pharmaceutical sciences, 7(5), S854.
  • Jourdan, F., Dohle, W., Menchon, G., Prota, A., Foster, P., Mannion, P., ... & Potter, B. (2017). Quinazolinone-based Anticancer Agents: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Tubulin Co-crystal Structure.
  • Dohle, W., Jourdan, F. L., Ménchon, G., Prota, A. E., Foster, P. A., Mannion, P., ... & Potter, B. V. (2018). Quinazolinone-based Anticancer Agents: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(3), 1031-1044.
  • Gerus, I. I., Kiriienko, O. I., & Yagupolskii, Y. L. (2011). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Journal of Fluorine Chemistry, 132(11), 935-949.
  • Zayed, M. F., & Ahmed, S. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Archiv der Pharmazie, 347(10), 736-743.
  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2023). Anti-inflammatory activity of fluorine-substituted benzo [h] quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360.
  • Patel, H. V., & Kavitha, C. V. (2022). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. Results in Chemistry, 4, 100346.
  • Iaroshenko, V. O., Gevorgyan, A., Mkrtchyan, S., Ostrovskyi, D., Hakobyan, A., Villinger, A., & Langer, P. (2024).
  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic chemistry, 132, 106360.
  • Khodarahmi, G. A., Jafari, E., Hakimelahi, G. H., Abedi, D., & Hassanzadeh, F. (2012). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Daru: journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 61.
  • Zayed, M. F., & Ahmed, S. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Archiv der Pharmazie, 347(10), 736-743.
  • Kumar, D., & Kumar, N. (2015). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Applied Pharmaceutical Science, 5(10), 061-066.
  • Ni, K., & O'Hagan, D. (2022). Fluorine in drug discovery: Role, design and case studies. Future Drug Discovery, 4(3), FDD82.
  • Chiba, H., Tsubogo, T., & Ueno, M. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry–A European Journal, 28(55), e202201601.
  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2019). Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1, 4, 5, 6-tetrahydrobenzo [h] quinazolin-2-amine derivatives. Acta Crystallographica Section C: Structural Chemistry, 75(8), 1157-1165.
  • Abdullahi, S., Uzairu, A., Uba, S., & Shallangwa, G. A. (2021). Pharmacokinetic profiling of quinazoline-4 (3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and toxicity prediction. Journal of Taibah University Medical Sciences, 16(5), 724-736.
  • Aihie, V. I., & Hider, R. C. (1991). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of pharmacy and pharmacology, 43(11), 789-793.
  • Lazzara, M. J., & Gherardini, L. (2013). Kinase-inactivated EGFR is required for the survival of wild-type EGFR-expressing cancer cells treated with tyrosine kinase inhibitors. Cancers, 5(2), 554-570.
  • Nilsson, M., Hammarberg, E., & Kihlström, J. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 10(6), 966-971.
  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2019). Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1, 4, 5, 6-tetrahydrobenzo [h] quinazolin-2-amine derivatives. Acta Crystallographica Section C: Structural Chemistry, 75(8), 1157-1165.
  • El-Gohary, N. M., & Shaaban, M. I. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1489-1502.
  • Asif, M. (2014). Biological activity of quinazolinones. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 944-967.
  • de Paula, R. C., da Silva, A. D., & V de Almeida, M. (2018). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Journal of Computational and Theoretical Nanoscience, 15(6), 2028-2035.
  • Birkholtz, L. M., Coetzee, C., Mancama, D., & Wiesner, L. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology, 13, 938096.

Sources

Confirming the Mechanism of Action of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the elucidation of a compound's precise mechanism of action is a critical milestone. For promising anticancer candidates like 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of the versatile quinazolinone scaffold, understanding how it exerts its cytotoxic effects is paramount for further development.[1][2][3][4] Preliminary studies on analogous structures suggest two predominant pathways for their anticancer activity: the induction of apoptosis and the inhibition of tubulin polymerization.[1][5] This guide provides a comparative framework for researchers to design and execute secondary assays aimed at definitively confirming the mechanistic underpinnings of this compound.

The Mechanistic Dichotomy: Apoptosis Induction vs. Tubulin Polymerization Inhibition

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3][4] For the specific subclass of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, evidence points towards two distinct, yet equally potent, anticancer mechanisms.

One proposed mechanism is the induction of apoptosis , or programmed cell death. This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6][7][8][9] Studies on similar quinazolinone derivatives have shown that their cytotoxic effects can be attributed to the activation of the intrinsic and extrinsic apoptotic pathways, marked by the upregulation of initiator caspases-8 and -9, and the executioner caspase-3.[1]

A second, alternative mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization . Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport.[10] Compounds that interfere with the dynamic process of tubulin polymerization can arrest the cell cycle, leading to cell death. This is a clinically validated anticancer strategy, with drugs like vinca alkaloids and taxanes targeting this very process.[10]

To differentiate between these two potential mechanisms for this compound, a carefully selected set of secondary assays is required. These assays will provide the necessary experimental evidence to either confirm or refute each proposed pathway.

Secondary Assay I: Western Blotting for Caspase Activation to Confirm Apoptosis Induction

The activation of caspases is a central event in the apoptotic cascade.[11][12] Caspases are a family of cysteine proteases that, upon activation, cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[11][12] Western blotting is a robust and widely used technique to detect the cleavage of pro-caspases into their active forms, providing definitive evidence of apoptosis induction.[11][12][13]

Experimental Workflow: Western Blot for Caspase Activation

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 SDS-PAGE and Western Blotting A Seed cancer cells (e.g., HCT-116, MCF-7) in 6-well plates B Treat with 3-(4-fluorophenyl)-2-thioxo-2,3- dihydroquinazolin-4(1H)-one (various concentrations) A->B C Include vehicle control (e.g., DMSO) and positive control (e.g., Staurosporine) B->C D Lyse cells and collect protein extracts C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Block membrane to prevent non-specific binding G->H I Incubate with primary antibodies (anti-cleaved caspase-3, -8, -9, and anti-GAPDH) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect signal using chemiluminescence J->K

Caption: Workflow for detecting caspase activation by Western blot.

Detailed Protocol for Western Blotting
  • Cell Culture and Treatment:

    • Seed appropriate cancer cell lines (e.g., HCT-116, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., Staurosporine).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the cleaved (active) forms of caspase-3, caspase-8, and caspase-9. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to confirm equal protein loading.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Interpreting the Data

An increase in the protein levels of cleaved caspase-3, -8, and -9 in cells treated with this compound, compared to the vehicle control, would strongly indicate the induction of apoptosis.

TreatmentConcentration (µM)Relative Cleaved Caspase-3 Level (Fold Change)Relative Cleaved Caspase-8 Level (Fold Change)Relative Cleaved Caspase-9 Level (Fold Change)
Vehicle Control-1.01.01.0
Compound12.51.82.1
Compound56.84.55.9
Compound1012.39.711.5
Staurosporine115.011.213.8

Table 1: Hypothetical quantitative data from a Western blot analysis showing a dose-dependent increase in cleaved caspases upon treatment with the test compound.

Secondary Assay II: In Vitro Tubulin Polymerization Assay to Confirm Microtubule Disruption

To investigate the alternative hypothesis of microtubule disruption, a direct biochemical assay is the most definitive approach.[14] The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules in real-time.[10][15][16][17] This assay allows for the direct assessment of a compound's ability to either inhibit or enhance tubulin polymerization.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis A Prepare tubulin reaction mix on ice (purified tubulin, GTP, fluorescent reporter) B Prepare serial dilutions of test compound, positive controls (Nocodazole, Paclitaxel), and vehicle control A->B C Add controls and test compound to a pre-warmed 96-well plate B->C D Initiate polymerization by adding the ice-cold tubulin reaction mix C->D E Immediately place the plate in a pre-warmed fluorescence microplate reader (37°C) D->E F Measure fluorescence intensity over time (e.g., every 30 seconds for 60 minutes) E->F G Plot fluorescence intensity vs. time to generate polymerization curves F->G H Calculate parameters such as Vmax and extent of polymerization G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol for In Vitro Tubulin Polymerization Assay
  • Reagent Preparation:

    • On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., bovine brain tubulin), GTP, and a fluorescent reporter that binds to polymerized microtubules.[10][16]

    • Prepare serial dilutions of this compound in a suitable buffer.

    • Prepare positive controls: a known tubulin polymerization inhibitor (e.g., Nocodazole) and a known polymerization enhancer (e.g., Paclitaxel).[10] A vehicle control (e.g., DMSO) should also be included.

  • Assay Setup:

    • In a pre-warmed (37°C) 96-well plate, add the test compound, positive controls, and vehicle control to their respective wells.

    • To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe the full polymerization curve (e.g., 60 minutes).

Interpreting the Data

The polymerization of tubulin follows a sigmoidal curve.[10] A decrease in the rate and extent of the fluorescence increase in the presence of the test compound, similar to the effect of Nocodazole, would indicate inhibition of tubulin polymerization. Conversely, an increase, similar to Paclitaxel, would suggest enhancement of polymerization.

TreatmentConcentration (µM)Vmax of Polymerization (RFU/min)Max Polymerization (RFU)
Vehicle Control-1508000
Compound11206500
Compound5754000
Compound10301500
Nocodazole10251200
Paclitaxel102509500

Table 2: Hypothetical quantitative data from an in vitro tubulin polymerization assay demonstrating a dose-dependent inhibition of tubulin polymerization by the test compound.

Conclusion: A Path to Mechanistic Clarity

By employing these two distinct and highly specific secondary assays, researchers can effectively dissect the mechanism of action of this compound. The results will provide a clear and evidence-based understanding of whether this compound exerts its anticancer effects through the induction of apoptosis, the inhibition of tubulin polymerization, or potentially a combination of both. This mechanistic clarity is indispensable for guiding further preclinical and clinical development, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.

References

  • Determination of Caspase Activ
  • Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit #9660. Cell Signaling Technology, .
  • In Vitro Tubulin Polymeriz
  • Assessing Caspase-1 Activ
  • Tubulin Polymeriz
  • Determination of Caspase Activation by Western Blot.
  • Apoptosis western blot guide. Abcam, .
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc., .
  • Apoptosis Assays. Sigma-Aldrich, .
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich, .
  • Seven Assays to Detect Apoptosis. Cell Signaling Technology, .
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC, .
  • (PDF) Assays to Detect Apoptosis.
  • Apoptosis Assays.
  • Apoptosis – wh
  • types of assays used in early drug discovery. YouTube, .
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI, .
  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI, .
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf, .
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs, .
  • 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. IAJPR, .
  • Using Universal Inhibitor Screening Assays to Acceler
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH, .
  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. NIH, .
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. NIH, .
  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI, .
  • Wh

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized research chemicals is a critical aspect of laboratory safety and regulatory compliance. For a compound like 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a specific, pre-written disposal protocol is often unavailable. This guide provides a procedural framework derived from its chemical characteristics and established best practices in hazardous waste management. Our primary goal is to ensure that this material is handled in a way that protects researchers, the community, and the environment.

The entire process is governed by a simple but crucial principle: all chemical waste must be managed from "cradle to grave," meaning from the moment it is generated to its final, safe disposal.[1] This guide will walk you through the necessary steps to fulfill that responsibility.

Section 1: Hazard Identification and Waste Characterization

Proper disposal begins with understanding the material. The structure of this compound dictates its classification and subsequent handling procedures. While comprehensive toxicological data may be limited for such a specific research chemical, we can infer its likely hazards from its structural components and data on similar compounds.

Structurally similar quinazolinone derivatives are often classified as irritants, potentially causing skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment at all times.

The most critical feature for disposal purposes is the presence of a fluorine atom on the phenyl group. This classifies the compound as a halogenated organic substance .[4][5] This distinction is paramount because halogenated and non-halogenated waste streams are treated and disposed of differently.[6] Mixing them can lead to improper disposal and significantly increased costs.[6][7]

Property Information
Chemical Name This compound
CAS Number 1547-15-5[8]
Molecular Formula C₁₄H₉FN₂OS[8]
Molecular Weight 272.30 g/mol [8]
Inferred Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[2]
Waste Classification Halogenated Organic Solid Waste [4][5]
Section 2: Personal Protective Equipment (PPE) and Safety

Based on the inferred hazards, all handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure.[9][10] The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable protective equipment when working with hazardous chemicals.[9]

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[2][11] A face shield may be required if there is a risk of splashing.

  • Skin Protection: A standard laboratory coat is required.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[2]

  • Respiratory Protection: All handling of the solid compound or its waste should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][4]

Section 3: Step-by-Step Disposal Protocol

Treat all waste containing this compound, including contaminated items like weighing paper, gloves, and spill cleanup materials, as hazardous waste.[12]

This is the most critical step. Due to its chemical structure, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5]

  • Causality: Halogenated compounds require high-temperature incineration for complete destruction and to prevent the formation of persistent environmental pollutants.[5] This process is different and more costly than the fuel-blending recycling method often used for non-halogenated solvents.[6] Cross-contamination of waste streams must be avoided.[6]

Select a waste container that is compatible with the chemical waste and is in good condition.[13][14]

  • Container Type: For solid waste, a sealable, wide-mouth container made of a material like high-density polyethylene (HDPE) is appropriate. The container must be free of damage and have a secure, leak-proof screw-top cap.[6][13]

  • Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should have secondary containment, such as a spill tray, to contain any potential leaks.[12][15]

Properly labeling the waste container is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[13][16]

  • Timing: The label must be affixed to the container as soon as the first drop of waste is added.[17]

  • Required Information: Your institution's Environmental Health & Safety (EHRS) department will provide official "Hazardous Waste" tags. At a minimum, the label must include:

    • The words "Hazardous Waste" .[18]

    • The full, unabbreviated chemical name: "this compound" .[17]

    • An accurate list of all constituents and their approximate percentages.[7]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[7]

    • The accumulation start date (the date the first waste was added).[18]

Follow all SAA guidelines for storing the waste container while it is being filled.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[14][17][19] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Leave adequate headspace (at least 10%) in the container to allow for expansion.[15]

Laboratory personnel are prohibited from disposing of hazardous chemicals down the drain or in the regular trash.[4][13]

  • Contact EHRS: Once the waste container is full or you are finished with the project, contact your institution’s Environmental Health & Safety (EHRS or EHS) office to schedule a waste pickup.[14] They are responsible for the transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Safety cluster_waste Waste Handling & Accumulation cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Work in a Chemical Fume Hood A->B C 3. Generate Waste (Unused chemical, contaminated labware) B->C D 4. Characterize Waste: Is it Halogenated? C->D E 5. Segregate into 'Halogenated Organic Waste' Container D->E Yes (Contains Fluorine) F 6. Securely Cap Container When Not in Use E->F G 7. Label Container Immediately with Hazardous Waste Tag F->G H 8. Store in Secondary Containment in Satellite Accumulation Area G->H I 9. Container Full or Project Complete? H->I J 10. Contact Institutional EHS for Waste Pickup I->J K 11. EHS Transports to Licensed Disposal Facility J->K

Caption: Disposal Decision and Workflow Diagram.

Section 4: Spill and Emergency Procedures

In the event of a small spill of the solid material, follow these general steps.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Use Spill Kit: Wearing your full PPE, gently sweep up the solid material using an inert absorbent material (e.g., sand, vermiculite).[2][7] Avoid creating dust.

  • Collect Waste: Place all contaminated absorbent material and cleanup supplies into your designated halogenated organic solid waste container.[7][12]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the incident to your laboratory supervisor and EHRS office as required by your institution's Chemical Hygiene Plan.[20]

Section 5: Waste Minimization

A key component of responsible chemical management is minimizing the amount of waste generated.[14][21]

  • Source Reduction: Order only the quantity of chemical required for your research to avoid having surplus material that must be disposed of.[14]

  • Inventory Management: Maintain a current inventory of your chemicals to prevent ordering duplicates and to identify chemicals that are nearing their expiration date.[14][15]

By adhering to these principles and procedures, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Laboratory Safety Guidance.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • OSHA Standards to Know Before Starting Your Lab. USA Lab.
  • OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • OSHA Standards for Biological Labor
  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • 3-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-1h-quinazolin-4-one. Molcore.
  • Halogenated Solvents in Laboratories.
  • Hazardous Waste Segreg
  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA).
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Halogenated Organic Liquids - Standard Oper
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
  • Safety Data Sheet for 6.8-Dibromo-3-phenyl-2-thioxo-2.3-dihydroquinazolin-4(1H)-one. CymitQuimica.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
  • Safety Data Sheet for 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one. Fluorochem.
  • Safety Data Sheet for 4-(4-Nitrophenylazo)resorcinol. Fisher Scientific.
  • 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone. PubChem.
  • Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
  • Safety D

Sources

Navigating the Handling of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1][2][3][4][5] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE) and operational plans for handling this compound.

Core Safety Directives: A Proactive Stance on Risk Mitigation

Adherence to fundamental laboratory safety principles is the foundation of safe chemical handling.[8][9][10] Before any procedure involving this compound, a comprehensive risk assessment should be conducted.

Key Principles for Safe Handling:

  • Minimize Exposure: All operations should be designed to minimize the generation of dust and aerosols.[11]

  • Engineering Controls: Whenever possible, manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood.[11]

  • Personal Hygiene: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[9] Hands should be thoroughly washed with soap and water after handling the compound, even when gloves have been worn.[7][11]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing direct contact with the chemical.[12] The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for protecting the eyes from dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11]
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a wide range of chemicals. Gloves should be inspected for tears or holes before use and disposed of immediately after contamination.[7][11]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect skin and personal clothing from contamination.[11]
Respiratory Protection NIOSH-approved RespiratorIn the absence of a chemical fume hood or when there is a potential for generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation.[11]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow for handling and disposal is crucial for both safety and regulatory compliance. The following procedural diagram and steps provide a clear guide for laboratory operations.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Uncluttered Work Area locate_safety Locate Safety Shower & Eyewash prep_area->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weighing Weighing & Transferring Solid don_ppe->weighing dissolution Slow Dissolution in Solvent weighing->dissolution reaction Conducting Reaction dissolution->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate collect_waste Collect Waste in Labeled, Sealed Container reaction->collect_waste doff_ppe Properly Remove & Dispose of PPE decontaminate->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands segregate_waste Segregate from Incompatible Waste Streams collect_waste->segregate_waste dispose_waste Dispose According to Institutional Guidelines segregate_waste->dispose_waste

Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any work, ensure the designated area is clean and free of clutter.[9] Confirm the location and functionality of the nearest safety shower and eyewash station.[11] Don all required PPE as outlined in the table above.

  • Weighing and Transfer: All weighing and transfer of the solid compound should be conducted inside a chemical fume hood to minimize the risk of inhaling dust particles.[11]

  • Dissolution: When preparing solutions, add the solid compound to the solvent slowly and carefully to prevent splashing.[11]

  • Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the compound. Properly remove and dispose of contaminated gloves and other disposable PPE. Wash hands and any exposed skin thoroughly with soap and water.[9][11]

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed, and chemically resistant container.[11]

  • Waste Segregation: Do not mix this waste with other waste streams unless their compatibility has been confirmed.[11]

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[10]

Emergency Response Protocol:

G cluster_response Immediate Actions exposure Exposure Event eye_contact Eye Contact: Flush with water for 15 mins. Seek immediate medical attention. exposure->eye_contact skin_contact Skin Contact: Flush with water. Remove contaminated clothing. Wash with soap and water. exposure->skin_contact inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure->ingestion

Figure 2. Immediate response actions for different types of exposure to this compound.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the affected area with plenty of water.[11] Remove any contaminated clothing.[11] Wash the skin thoroughly with soap and water. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air.[11] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[11] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[11] Seek immediate medical attention.[11]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and fostering a secure laboratory environment conducive to scientific advancement.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Laboratory Safety Rules and Guidelines - Conduct Science. Available from: [Link]

  • Safety Guide in the laboratories, College of Science. Available from: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. Available from: [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- - MDPI. Available from: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: [Link]

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - NIH. Available from: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available from: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available from: [Link]

  • 3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-propyl-3,4-dihydroquinazoline-7-carboxamide | Chemsrc. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available from: [Link]

  • Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease - PubMed. Available from: [Link]

  • Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - NIH. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.